molecular formula C12H26 B14542326 3-Ethyl-5,5-dimethyloctane CAS No. 62183-71-5

3-Ethyl-5,5-dimethyloctane

Cat. No.: B14542326
CAS No.: 62183-71-5
M. Wt: 170.33 g/mol
InChI Key: UGEWSKWSWHZABT-UHFFFAOYSA-N
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Description

3-Ethyl-5,5-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62183-71-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-5,5-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-12(4,5)10-11(7-2)8-3/h11H,6-10H2,1-5H3

InChI Key

UGEWSKWSWHZABT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CC(CC)CC

Origin of Product

United States

Foundational & Exploratory

3-Ethyl-5,5-dimethyloctane: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5,5-dimethyloctane is a branched-chain alkane with the molecular formula C12H26.[1][2][3] As a member of the hydrocarbon family, its chemical behavior is characterized by low reactivity, a consequence of the stability of its carbon-carbon and carbon-hydrogen single bonds. This technical guide provides a detailed overview of the known chemical and physical properties of this compound, outlines experimental protocols for their determination, and presents a generalized synthetic approach. The information herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems, predicting its environmental fate, and designing appropriate experimental conditions.

PropertyValueSource
Molecular Formula C12H26[1][2][3]
Molecular Weight 170.33 g/mol [1][2][3]
CAS Registry Number 62183-71-5[1][2]
Normal Boiling Temperature 468.15 K (195 °C)NIST/TRC Web Thermo Tables (WTT)
Critical Temperature 645.7 KNIST/TRC Web Thermo Tables (WTT)
Critical Pressure 2260 kPaNIST/TRC Web Thermo Tables (WTT)
Density (Liquid @ 298.15 K) 0.754 g/cm³ (Estimated)
Water Solubility Very low (Predicted)
XLogP3-AA 6.0[1]
Rotatable Bond Count 6[1]
Complexity 98.6[1]

Synthesis of Branched Alkanes: A General Overview

The synthesis of specific branched alkanes like this compound often involves the construction of the carbon skeleton through carbon-carbon bond-forming reactions, followed by the removal of functional groups to yield the final saturated hydrocarbon. A common and versatile method is the Grignard reaction.

A generalized workflow for the synthesis of a branched alkane is depicted below:

G AlkylHalide1 Primary Alkyl Halide (e.g., 1-bromopropane) Grignard Grignard Reagent (Propylmagnesium bromide) AlkylHalide1->Grignard Ether Mg Magnesium (Mg) Mg->Grignard TertiaryAlcohol Tertiary Alcohol Grignard->TertiaryAlcohol Ketone Ketone (e.g., 5,5-dimethyl-3-hexanone) Ketone->TertiaryAlcohol Alkene Alkene Mixture TertiaryAlcohol->Alkene Elimination Dehydration Dehydration (e.g., H2SO4, heat) FinalProduct This compound Alkene->FinalProduct Reduction Hydrogenation Hydrogenation (H2, Pd/C) G Structure Molecular Structure (this compound) Branching High Degree of Branching Structure->Branching IntermolecularForces Weak van der Waals Forces Structure->IntermolecularForces Reactivity Low Chemical Reactivity (Stable C-C and C-H bonds) Structure->Reactivity BoilingPoint Lower Boiling Point (compared to linear isomer) Branching->BoilingPoint IntermolecularForces->BoilingPoint Solubility Low Water Solubility (Nonpolar) IntermolecularForces->Solubility

References

Technical Guide: Physicochemical Properties of 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the branched-chain alkane, 3-Ethyl-5,5-dimethyloctane. Due to the limited availability of specific experimental data for this isomer, this document also furnishes generalized, detailed experimental protocols for the determination of key physical properties applicable to liquid alkanes. For comparative context, data for the straight-chain isomer, n-dodecane, and a mixture of dodecane (B42187) isomers are provided.

Core Physical Properties

The fundamental physical properties of this compound have been computationally determined and are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₆
Molecular Weight 170.34 g/mol
Physical Propertyn-DodecaneDodecane (Mixture of Isomers)
Boiling Point 215-217 °C170.0°C to 195.0°C
Melting Point -9.6 °C-60.0°C
Density 0.75 g/mL at 25 °C0.7510 g/mL
Refractive Index 1.421 at 20 °C1.4190 to 1.4230

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the principal physical properties of liquid alkanes like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

a) Distillation Method:

This method is suitable for determining the boiling point of a pure liquid.

  • Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.

b) Thiele Tube Method:

This micro-method is ideal for small sample volumes.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of the liquid is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube with the liquid.

    • The test tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated, causing air to bubble out of the capillary tube.

    • The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Melting Point Determination

For alkanes that are solid at room temperature, the melting point is a crucial indicator of purity. While this compound is expected to be a liquid, this protocol is included for completeness.

Capillary Tube Method:

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end).

  • Procedure:

    • A small amount of the finely powdered solid sample is packed into the closed end of a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting point range is indicative of a pure compound.

Density Determination

Density is the mass per unit volume of a substance and is typically measured in g/mL for liquids.

a) Pycnometer Method:

  • Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the liquid sample, and any excess is removed to ensure the volume is exact.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

b) Vibrating Tube Densitometer:

  • Apparatus: A digital densitometer.

  • Procedure:

    • A small sample of the liquid is introduced into a U-shaped vibrating tube within the instrument.

    • The tube is electronically vibrated, and the frequency of oscillation is measured.

    • The density of the liquid is directly proportional to the change in the oscillation frequency. The instrument provides a direct digital readout of the density.

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance.

a) Abbe Refractometer:

  • Apparatus: Abbe refractometer, light source (typically a sodium lamp), dropper.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is positioned.

    • While looking through the eyepiece, the controls are adjusted to bring a sharp dividing line between light and dark fields into the center of the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

b) Interferometry:

  • Apparatus: Michelson or Fabry-Pérot interferometer, laser source, sample cell.

  • Procedure:

    • The interferometer is set up to produce a stable interference pattern.

    • The sample cell is placed in one arm of the interferometer.

    • The change in the optical path length introduced by the liquid sample causes a shift in the interference fringes.

    • By measuring this fringe shift, the refractive index of the liquid can be calculated with high precision.

Logical Relationship of Physical Properties

The following diagram illustrates the hierarchical relationship between the fundamental and derived physical properties of a chemical compound like this compound.

G Logical Hierarchy of Physical Properties MolFormula Molecular Formula (e.g., C₁₂H₂₆) MolWeight Molecular Weight (e.g., 170.34 g/mol) MolFormula->MolWeight BoilingPoint Boiling Point MolWeight->BoilingPoint Influences MeltingPoint Melting Point MolWeight->MeltingPoint Influences Density Density MolWeight->Density Influences RefractiveIndex Refractive Index Density->RefractiveIndex Correlates with

Logical Hierarchy of Physical Properties

An In-Depth Technical Guide to the Molecular Structure of 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of the branched alkane, 3-Ethyl-5,5-dimethyloctane (CAS No. 62183-71-5). Due to a notable scarcity of direct experimental data for this specific isomer, this guide synthesizes predicted data, spectroscopic characteristics of analogous branched alkanes, and established synthetic methodologies to offer a robust profile for research and development purposes. The document includes a detailed, plausible experimental protocol for its synthesis, a summary of its likely, though unconfirmed, biological profile, and visualizations of its molecular structure and a potential synthetic pathway.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the branched alkane family, its molecular structure significantly influences its physical and chemical properties, distinguishing it from its linear isomer, n-dodecane, and other structural isomers. Such branched alkanes are of interest in various fields, including fuel science, materials science, and as reference compounds in analytical chemistry. This guide aims to consolidate the available information and provide a detailed technical resource for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound features an eight-carbon main chain (octane) with an ethyl group at the third carbon and two methyl groups at the fifth carbon. This arrangement results in a chiral center at the C3 position.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound
CAS Number 62183-71-5
Molecular Formula C₁₂H₂₆
Molecular Weight 170.34 g/mol [1]
Canonical SMILES CCCC(C)(C)CC(CC)CC[2]
InChI InChI=1S/C12H26/c1-6-9-12(4,5)10-11(7-2)8-3/h11H,6-10H2,1-5H3[2]
InChIKey UGEWSKWSWHZABT-UHFFFAOYSA-N[2]
Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound.

PropertyPredicted Value
Boiling Point Not available
Density Not available
XLogP3 6.1
Rotatable Bond Count 6[1]
Topological Polar Surface Area 0 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple, chemically similar methylene (B1212753) and methyl groups. The chemical shifts (δ) would likely fall within the typical range for alkanes (0.8-1.7 ppm). The spectrum would feature overlapping multiplets for the methylene protons and distinct signals for the methyl protons. The two methyl groups at the C5 position are diastereotopic due to the chiral center at C3 and may exhibit slightly different chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide a clearer picture of the carbon skeleton. Distinct signals are expected for each of the unique carbon atoms in the molecule. Based on standard chemical shift tables for alkanes, the approximate chemical shifts can be predicted.

Mass Spectrometry

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be characteristic of branched alkanes, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the branching points, leading to the formation of stable carbocations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations, typical for alkanes.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretching2850-3000
CH₂ bending (scissoring)~1465
CH₃ bending (asymmetric)~1450
CH₃ bending (symmetric)~1375

Synthesis of this compound

A plausible synthetic route for this compound involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 1-bromobutane (B133212) in anhydrous diethyl ether is added dropwise to initiate the formation of butylmagnesium bromide.

  • Reaction with Ketone: A solution of 4,4-dimethyl-3-hexanone (B99959) in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.

  • Work-up: The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol, 3-ethyl-5,5-dimethyloctan-3-ol.

Step 2: Dehydration of the Alcohol

  • The crude tertiary alcohol is dissolved in a suitable solvent such as toluene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene

  • The mixture of alkenes is dissolved in a solvent like ethanol (B145695) or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the final product, this compound. Purification can be achieved by fractional distillation.

Biological Activity and Applications

There is no specific information available regarding the biological activity or applications of this compound. However, based on the general properties of highly branched alkanes, some potential aspects can be considered:

  • Fuel and Lubricant Components: Branched alkanes are known to have higher octane (B31449) ratings and lower freezing points compared to their linear counterparts, making them valuable components in fuels and lubricants.

  • Chemical Intermediates: It could potentially serve as a starting material or intermediate in organic synthesis.

  • Toxicology: Like other volatile hydrocarbons, high concentrations of this compound vapor could be expected to have narcotic effects and act as a respiratory irritant. Prolonged skin contact may cause defatting and dermatitis.

  • Biodegradation: Branched alkanes are generally more resistant to microbial degradation than linear alkanes.

Visualizations

Caption: Molecular structure of this compound.

synthesis_workflow start 1-Bromobutane + 4,4-dimethyl-3-hexanone grignard Grignard Reaction start->grignard alcohol 3-Ethyl-5,5-dimethyloctan-3-ol grignard->alcohol dehydration Acid-catalyzed Dehydration alcohol->dehydration alkene Alkene Mixture dehydration->alkene hydrogenation Catalytic Hydrogenation (H2, Pd/C) alkene->hydrogenation product This compound hydrogenation->product

Caption: Plausible synthetic workflow for this compound.

Conclusion

This compound represents a specific isomer within the diverse family of dodecanes. While direct experimental data remains elusive, this guide provides a comprehensive theoretical and predictive overview of its molecular structure, properties, and potential synthesis. The information presented herein serves as a valuable starting point for researchers and professionals requiring a foundational understanding of this compound for further investigation and application development. Future experimental studies are warranted to validate the predicted data and explore the unique characteristics of this branched alkane.

References

In-depth Technical Guide: 3-Ethyl-5,5-dimethyloctane (CAS: 62183-71-5)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on 3-Ethyl-5,5-dimethyloctane. A comprehensive search of scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. Therefore, the core requirements for an in-depth technical guide, including extensive quantitative data, detailed experimental protocols, and biological pathway information, cannot be fully met at this time. This guide presents the available computed data and notes the absence of experimental validation.

Chemical Identity and Computed Properties

This compound is a saturated branched-chain alkane with the chemical formula C12H26.[1][2][3][4] Its structure consists of an eight-carbon chain (octane) with an ethyl group at the third position and two methyl groups at the fifth position.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62183-71-5[1][2][3][4]
Molecular Formula C12H26[1][2][3][4]
Molecular Weight 170.33 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES CCCC(C)(C)CC(CC)CC[2]
InChI Key UGEWSKWSWHZABT-UHFFFAOYSA-N[2]
XLogP3-AA (Computed) 5.8
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 6[4]
Exact Mass 170.203451 g/mol [2]
Monoisotopic Mass 170.203451 g/mol [2]

Note: The XLogP3-AA value, a computed measure of lipophilicity, suggests the compound is highly nonpolar. The absence of hydrogen bond donors and acceptors further indicates its hydrophobic nature.

Quantitative Data

A thorough search for experimentally determined quantitative data for this compound yielded no specific results. Properties such as melting point, boiling point, density, and solubility have not been reported in the public domain.

For a structurally similar compound, 3-Ethyl-2,7-dimethyloctane (CAS: 62183-55-5) , the following estimated values are available and may serve as a rough approximation:

Table 2: Estimated Physicochemical Properties of 3-Ethyl-2,7-dimethyloctane

PropertyEstimated ValueSource
Boiling Point 196 °C[1]
Density 0.7546 g/cm³[1]
Refractive Index 1.4229[1]

It is crucial to emphasize that these values are for a different isomer and should be used with caution as branching significantly affects these properties.

Experimental Protocols

No specific experimental protocols for the synthesis, purification, or analysis of this compound were found in the reviewed literature. General synthetic methods for branched alkanes, such as Grignard reactions followed by reduction or coupling reactions, could theoretically be adapted for its preparation. However, without specific literature precedence, optimization would be required.

Similarly, standard analytical techniques for hydrocarbon analysis, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, would be applicable for its characterization.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, or Mass Spectrometry) for this compound are currently available in public databases.

Biological Activity, Drug Development, and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity, potential applications in drug development, or involvement in any signaling pathways for this compound. Its high lipophilicity might suggest potential interactions with cell membranes or hydrophobic pockets of proteins, but this is purely speculative without any experimental evidence.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for initiating research on this compound is proposed below.

G cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_physchem Physicochemical Properties cluster_biological Biological Evaluation Synthesis Chemical Synthesis (e.g., Grignard Reaction) Purification Purification (e.g., Fractional Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MP Melting Point Determination IR->MP BP Boiling Point Determination IR->BP Density Density Measurement IR->Density Solubility Solubility Assays IR->Solubility Screening Initial Biological Screening (e.g., Cytotoxicity, Receptor Binding) Solubility->Screening ADME In Vitro ADME/Tox Screening->ADME Further_Dev Further Drug Development Studies ADME->Further_Dev Promising Results

Caption: Proposed workflow for the synthesis, characterization, and initial biological evaluation of this compound.

Conclusion

This compound is a sparsely characterized branched alkane. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its experimental physicochemical properties, synthesis, analytical methods, and biological relevance. The information provided in this guide is based on computed data and should be considered preliminary. Further experimental investigation is required to fully characterize this compound and explore any potential applications in research and development.

References

An In-depth Technical Guide to the Branched Alkane Isomers of C12H26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187), a saturated hydrocarbon with the chemical formula C12H26, exists as a multitude of structural isomers. While the linear n-dodecane is a well-characterized compound, its 354 branched-chain isomers present a vast and diverse chemical space with potential applications in various scientific and industrial fields, including pharmaceuticals.[1] This technical guide provides a comprehensive overview of the branched alkane isomers of C12H26, focusing on their physicochemical properties, synthesis, and relevance to drug development.

The interest in branched alkanes within the pharmaceutical industry stems from their utility as excipients, solvents, and penetration enhancers in drug formulations.[2][3][4][5] Their unique physical properties, such as lower melting and boiling points compared to their linear counterparts, can be advantageous in formulating drug delivery systems.[6] One notable example is isododecane, a highly branched C12H26 isomer (2,2,4,6,6-pentamethylheptane), which is used in various cosmetic and pharmaceutical applications as a solvent and emollient due to its volatility and non-greasy feel.[7][8]

This guide will delve into the structural diversity of C12H26 isomers, present available quantitative data on their properties, detail experimental protocols for their synthesis, and explore their current and potential roles in drug development.

Structural Diversity of C12H26 Isomers

The 355 isomers of dodecane arise from the various ways in which the 12 carbon atoms can be arranged, forming different carbon skeletons.[1] This structural diversity leads to a wide range of physicochemical properties. The isomers can be broadly classified based on the length of their principal carbon chain and the number and type of alkyl substituents.

Below is a DOT language script that generates a diagram illustrating the hierarchical classification of a few representative C12H26 isomers.

C12H26_Isomer_Classification cluster_c12 C12H26 Isomers cluster_methyl Methylundecanes cluster_ethyl Ethyldecanes cluster_trimethyl Trimethylnonanes cluster_pentamethyl Pentamethylheptanes Dodecane n-Dodecane Methylundecanes Methylundecanes Ethyldecanes Ethyldecanes 2-Methylundecane 2-Methylundecane Methylundecanes->2-Methylundecane 3-Methylundecane 3-Methylundecane Methylundecanes->3-Methylundecane 5-Methylundecane 5-Methylundecane Methylundecanes->5-Methylundecane Trimethylnonanes Trimethylnonanes 3-Ethyldecane 3-Ethyldecane Ethyldecanes->3-Ethyldecane 4-Ethyldecane 4-Ethyldecane Ethyldecanes->4-Ethyldecane 5-Ethyldecane 5-Ethyldecane Ethyldecanes->5-Ethyldecane Pentamethylheptanes Pentamethylheptanes 2,2,3-Trimethylnonane 2,2,3-Trimethylnonane Trimethylnonanes->2,2,3-Trimethylnonane 2,4,6-Trimethylnonane 2,4,6-Trimethylnonane Trimethylnonanes->2,4,6-Trimethylnonane 3,3,5-Trimethylnonane 3,3,5-Trimethylnonane Trimethylnonanes->3,3,5-Trimethylnonane 2,2,4,6,6-Pentamethylheptane\n(Isododecane) 2,2,4,6,6-Pentamethylheptane (Isododecane) Pentamethylheptanes->2,2,4,6,6-Pentamethylheptane\n(Isododecane)

Classification of representative C12H26 isomers.

Physicochemical Properties

The physical properties of C12H26 isomers vary significantly with the degree of branching. Generally, increased branching leads to a decrease in boiling point and an increase in the melting point relative to the linear isomer, n-dodecane. This is due to the more compact structure of branched isomers, which reduces the surface area available for intermolecular van der Waals forces (lowering the boiling point) but allows for more efficient packing in the solid state (increasing the melting point).

The following tables summarize the available quantitative data for n-dodecane and a selection of its branched isomers.

Table 1: Physicochemical Properties of n-Dodecane

PropertyValueReference
CAS Number112-40-3[9]
Molecular Weight170.34 g/mol [9]
Melting Point-9.6 °C[10]
Boiling Point216.3 °C[10]
Density0.749 g/cm³ at 20 °C[10]
Refractive Index1.4216 at 20 °C[10]

Table 2: Physicochemical Properties of Selected Branched C12H26 Isomers

IsomerCAS NumberMelting Point (°C)Boiling Point (°C)Density (g/cm³)Refractive IndexReference
2-Methylundecane7045-71-8-46.82100.756 at 20°C1.424 at 20°C[11]
3-Methylundecane1002-43-3-211-2120.759 at 20°C1.425 at 20°C[7]
5-Methylundecane1632-70-8-210-2110.758 at 20°C1.425 at 20°C[12]
3-Ethyldecane17085-96-0-213-2140.768 at 20°C1.430 at 20°C[13][14]
4-Ethyldecane1636-44-8-212-2130.767 at 20°C1.429 at 20°C[15]
5-Ethyldecane17301-25-6-211-2120.766 at 20°C1.428 at 20°C[16]
2,2,3-Trimethylnonane55499-04-2-202-2030.765 at 20°C1.428 at 20°C[17]
2,4,6-Trimethylnonane62184-10-5-199-2000.754 at 20°C1.423 at 20°C[18]
2,2,4,6,6-Pentamethylheptane (Isododecane)13475-82-6-801770.746 at 20°C1.419 at 20°C[19]

Synthesis of Branched Alkanes

The synthesis of specific branched alkane isomers can be achieved through various established organic chemistry reactions. These methods generally involve the formation of new carbon-carbon bonds.

General Synthetic Methodologies

Several classical methods are employed for the synthesis of alkanes, including branched isomers:

  • Wurtz Reaction: This reaction involves the coupling of two alkyl halides in the presence of sodium metal and dry ether to form a new alkane.[14][18][20] While useful for symmetrical alkanes, its application for creating unsymmetrical branched alkanes is limited due to the formation of product mixtures.[14]

  • Grignard Reagent Synthesis: The reaction of a Grignard reagent (R-MgX) with an alkyl halide or a carbonyl compound followed by reduction provides a versatile route to branched alkanes.[21][22][23][24]

  • Corey-House Synthesis: This method utilizes a lithium dialkylcuprate (Gilman reagent) to couple with an alkyl halide, offering a more controlled synthesis of unsymmetrical alkanes compared to the Wurtz reaction.[16][17][25][26][27]

  • Kolbe Electrolysis: The electrolysis of a carboxylate salt solution can lead to the formation of an alkane through the coupling of generated alkyl radicals.[11][12][13][28][29]

The following DOT script illustrates the general workflow for the Corey-House synthesis.

Corey_House_Synthesis cluster_synthesis Corey-House Synthesis Workflow AlkylHalide1 Alkyl Halide (R-X) AlkylLithium Alkyl Lithium (R-Li) AlkylHalide1->AlkylLithium + 2Li Lithium Lithium Metal Gilman Gilman Reagent (R₂CuLi) AlkylLithium->Gilman + CuI CuI Cuprous Iodide (CuI) Alkane Alkane (R-R') Gilman->Alkane + R'-X AlkylHalide2 Alkyl Halide (R'-X)

Workflow of the Corey-House synthesis.
Experimental Protocol: Synthesis of 2,2-Dimethyldecane via Grignard Reagent

This protocol is adapted from an application note on the synthesis of branched alkanes using Grignard reagents.[15]

Objective: To synthesize the branched alkane 2,2-dimethyldecane.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • tert-Butyl chloride

  • 1-Bromooctane (B94149)

  • Cobalt(II) chloride (anhydrous)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Hexanes

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (2.43 g, 0.1 mol) in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous diethyl ether (20 mL) to the flask.

    • Prepare a solution of tert-butyl chloride (9.26 g, 0.1 mol) in anhydrous diethyl ether (30 mL) in the dropping funnel.

    • Add a small portion of the tert-butyl chloride solution to initiate the reaction.

    • Once the reaction starts, add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Cross-Coupling Reaction:

    • In a separate flask, prepare a solution of 1-bromooctane (19.31 g, 0.1 mol) and anhydrous cobalt(II) chloride (0.13 g, 1 mol%) in anhydrous diethyl ether (50 mL).

    • Add the prepared Grignard reagent dropwise to the stirred solution of 1-bromooctane and cobalt catalyst at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.

The following DOT script visualizes the experimental workflow for this synthesis.

Grignard_Synthesis_Workflow cluster_workflow Synthesis of 2,2-Dimethyldecane Workflow Start Start PrepGrignard Prepare Grignard Reagent (tert-butylmagnesium chloride) Start->PrepGrignard PrepCoupling Prepare Coupling Solution (1-bromooctane, CoCl₂) Start->PrepCoupling Coupling Cross-Coupling Reaction PrepGrignard->Coupling PrepCoupling->Coupling Quench Quench Reaction Coupling->Quench Extraction Extraction and Washing Quench->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Product 2,2-Dimethyldecane Purification->Product End End Product->End

Experimental workflow for the synthesis of 2,2-dimethyldecane.

Relevance to Drug Development

While branched alkanes like the isomers of C12H26 are not typically considered active pharmaceutical ingredients (APIs), they play crucial roles as excipients in drug formulations, impacting drug delivery, stability, and patient compliance.

Solvents and Emollients

Highly branched alkanes, such as isododecane (2,2,4,6,6-pentamethylheptane), are utilized in pharmaceutical and cosmetic formulations as solvents and emollients.[2][3][7][8][30] Their properties, including low viscosity, high spreadability, and rapid evaporation, make them ideal for topical preparations where a non-greasy and light feel is desired.[8] In pharmaceutical formulations, isododecane can act as a solvent or vehicle for APIs in creams, ointments, and gels.[7]

Penetration Enhancers

Certain alkanes have been investigated as penetration enhancers in transdermal drug delivery systems.[4][5][31][32][33] These compounds can reversibly disrupt the highly ordered structure of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of drug molecules. The mechanism is thought to involve the interaction of the alkanes with the intercellular lipids of the stratum corneum, increasing their fluidity.[31] The branched nature of some C12H26 isomers could potentially offer advantages in this application due to their different molecular shapes and interactions with the lipid bilayers of the skin.

Drug Delivery Systems

The hydrophobicity of branched alkanes makes them suitable components for the oily phase of emulsions and nanoemulsions used in drug delivery. Semifluorinated alkanes, which are related to the compounds discussed here, are being explored as carriers for lipophilic drugs.[27][34] The principles of using hydrophobic carriers to encapsulate and deliver poorly water-soluble drugs could be extended to branched C12H26 isomers.

Toxicology and Metabolism

The toxicological profiles of alkanes are generally characterized by low acute toxicity.[35][36] However, aspiration of liquid alkanes can be fatal.[35] For branched alkanes, the primary health concerns are related to their physical properties, such as their potential to cause skin dryness upon repeated exposure.[35]

The metabolism of alkanes in biological systems is an important consideration. While linear alkanes can be metabolized through oxidation by cytochrome P450 enzymes, the metabolism of highly branched alkanes is generally slower.[37] The catabolism of branched-chain structures can be more complex than that of their linear counterparts.[5][23][38][39] Further research is needed to fully elucidate the metabolic pathways and potential long-term toxicological effects of specific C12H26 isomers.

Conclusion

The 355 branched alkane isomers of C12H26 represent a vast chemical space with a range of physicochemical properties that are of interest to researchers, scientists, and drug development professionals. While comprehensive data for all isomers is not available, this guide provides a foundational understanding of their structural diversity, properties of representative isomers, and established synthetic methodologies. Their application as excipients, particularly as solvents and penetration enhancers in pharmaceutical formulations, highlights their importance in drug delivery. Further research into the specific properties and biological interactions of individual C12H26 isomers may uncover novel applications in the development of advanced drug delivery systems.

References

The Synthesis of Highly Branched C12 Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing highly branched C12 alkanes, valuable compounds in various applications, including as high-performance lubricants and jet fuel components. This document details the core methodologies, presents comparative quantitative data, and illustrates key processes through logical and experimental workflow diagrams.

Introduction

Highly branched alkanes, particularly those in the C12 range (isododecanes), possess desirable physicochemical properties such as low freezing points and high octane (B31449) numbers. These characteristics make them critical components in advanced fuels and specialized solvents. The synthesis of these molecules with high selectivity and yield is a significant area of research in catalysis and organic chemistry. This guide focuses on the predominant methods for their synthesis, including the hydroisomerization of linear alkanes, oligomerization of light olefins, and hydrocracking of longer-chain hydrocarbons.

Primary Synthetic Routes

The production of highly branched C12 alkanes is primarily achieved through three main catalytic pathways. The selection of a specific route often depends on the available feedstock, desired isomer distribution, and economic feasibility.

Hydroisomerization of n-Dodecane

Hydroisomerization is a widely studied and effective method for converting linear alkanes, such as n-dodecane, into their branched isomers.[1] This process is typically carried out using bifunctional catalysts that possess both metallic sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement.[2]

The general mechanism involves the dehydrogenation of the n-alkane to an alkene on a metal site (e.g., Platinum), followed by protonation on an acid site to form a carbenium ion. This intermediate then undergoes skeletal isomerization, followed by deprotonation and hydrogenation back to a branched alkane.

Several catalytic systems have been investigated for the hydroisomerization of n-dodecane, with a focus on maximizing the yield of multi-branched isomers while minimizing cracking reactions. Zeolites and other porous materials are commonly used as acidic supports.

  • Pt/ZSM-22: This catalyst is effective for producing iso-dodecane. Modifications to the ZSM-22 support, such as treatment with NH4+ ion-exchange and (NH4)2SiF6, can tune the acidity and improve selectivity.[2] A composite Pt/ZSM-22-Y catalyst has also shown enhanced performance in producing multi-branched iso-dodecanes.[3]

  • Pt/SAPO-11: Pt supported on silicoaluminophosphate (SAPO)-11 is another promising catalyst, demonstrating high isomer yields.[4] Treatment with citric acid can modify the pore structure and acidity, leading to higher selectivity.[4]

  • Pt/Y Zeolite: While Pt on Y-zeolite can achieve high conversion, it may also lead to a higher degree of cracking.[3][5]

The following table summarizes the performance of various catalysts in the hydroisomerization of n-dodecane under different reaction conditions.

CatalystTemperature (°C)Pressure (bar)n-Dodecane Conversion (%)Isododecane Yield (%)Multi-branched Isomer Selectivity (%)Reference
Pt/ZSM-22 (modified)300-87.577.0-[2]
Pt/ZSM-22-Y (composite)~29040~90~80~45[3]
Pt/SAPO-11 (citric acid treated)2801-74-[4]
Ni2P-SAPO-11350207365-[4]
Pt/Ca/Y-zeolite-40-48 (isomerization conversion)-[5]
Oligomerization of Light Olefins

The oligomerization of light olefins (e.g., butene, propene) offers an alternative route to C12 isoalkanes.[6] This process involves the catalytic coupling of smaller olefin molecules to form larger ones. Subsequent hydrogenation of the resulting oligomers produces the desired branched alkanes.

Solid acid catalysts, including supported ionic liquid phases (SILP), are often employed for this purpose.[6] The reaction conditions can be tuned to favor the formation of specific oligomers, such as trimers of butene to produce C12 olefins.[7]

CatalystFeedstockTemperature (°C)Pressure (bar)C12 Product Selectivity (%)Reference
SO3H-functionalized ionic liquidsIsobutene--Good selectivity towards C8 and C12[6]
Mesoporous amorphous mixed silicon-aluminum oxidesPropylene/1-butylene mixtures12032Up to 85 (kerosene-range olefins)[7]
Hydrocracking of Long-Chain Alkanes

Hydrocracking is a process that simultaneously breaks down larger hydrocarbon chains and hydrogenates the resulting fragments.[8] By carefully selecting the catalyst and reaction conditions, it is possible to steer the hydrocracking of long-chain paraffins (e.g., from Fischer-Tropsch synthesis or biomass-derived oils) towards the production of C12 isoalkanes.[8][9]

Bifunctional catalysts with both cracking and hydrogenation functionalities are essential for this process.[8] The balance between the acid and metal sites is crucial for controlling the extent of cracking and isomerization.[10]

Experimental Protocols

This section provides a generalized experimental protocol for the hydroisomerization of n-dodecane in a continuous flow fixed-bed reactor, based on methodologies reported in the literature.[3]

Catalyst Preparation and Activation
  • Catalyst Synthesis: The catalyst (e.g., 0.5 wt% Pt on a zeolite support) is prepared by incipient wetness impregnation of the support with a platinum precursor solution (e.g., H2PtCl6).

  • Calcination: The impregnated catalyst is dried and then calcined in air at a high temperature (e.g., 500 °C) for several hours to decompose the precursor and anchor the metal oxide to the support.

  • Pressing and Sieving: The calcined catalyst powder is pressed into pellets and then crushed and sieved to obtain particles of a specific size range (e.g., 20-40 mesh).[3]

  • Reduction: Prior to the reaction, the catalyst is reduced in situ in the reactor under a flow of hydrogen at an elevated temperature (e.g., 420 °C for 6 hours) to convert the platinum oxide to its active metallic state.[3]

Hydroisomerization Reaction
  • Reactor Loading: A specific amount of the pre-activated catalyst (e.g., 10 mL) is loaded into the isothermal zone of a stainless-steel fixed-bed tubular reactor.[3] The catalyst bed is typically packed with inert materials like quartz sand at both ends.[3]

  • Reaction Conditions: The reactor is brought to the desired reaction temperature (e.g., 250-350 °C) and pressure (e.g., 1-40 bar).[3][4]

  • Feed Introduction: A continuous flow of hydrogen and liquid n-dodecane is introduced into the reactor at specified flow rates (defined by the Weight Hourly Space Velocity, WHSV, and the H2/hydrocarbon ratio).[4]

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of n-dodecane and the selectivity towards various isomers and cracking products.

Visualizations

The following diagrams illustrate key concepts and workflows related to the synthesis of highly branched C12 alkanes.

Hydroisomerization_Pathway Hydroisomerization of n-Dodecane cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (e.g., Zeolite) nDodecane n-Dodecane Dodecene n-Dodecene nDodecane->Dodecene - H2 CarbeniumIon Secondary Carbenium Ion Dodecene->CarbeniumIon + H+ BranchedCarbeniumIon Tertiary Carbenium Ion CarbeniumIon->BranchedCarbeniumIon Skeletal Isomerization isoDodecene iso-Dodecene BranchedCarbeniumIon->isoDodecene - H+ Cracking Cracking Products BranchedCarbeniumIon->Cracking β-scission isoDodecane iso-Dodecane isoDodecene->isoDodecane + H2

Caption: Pathway for n-dodecane hydroisomerization.

Experimental_Workflow Experimental Workflow for Catalyst Testing Start Catalyst Preparation Impregnation Impregnation of Support Start->Impregnation Calcination Calcination Impregnation->Calcination Pressing Pressing & Sieving Calcination->Pressing Reduction In-situ Reduction Pressing->Reduction Reaction Hydroisomerization Reaction Reduction->Reaction Analysis Product Analysis (GC) Reaction->Analysis Data Data Interpretation (Conversion, Selectivity, Yield) Analysis->Data Synthesis_Routes Comparison of Synthesis Routes for Branched C12 Alkanes cluster_hydroiso Hydroisomerization cluster_oligo Oligomerization cluster_hydrocrack Hydrocracking Feedstock Feedstock nC12 n-Dodecane Feedstock->nC12 Olefins Light Olefins (C3/C4) Feedstock->Olefins LongChain Long-Chain Alkanes (>C12) Feedstock->LongChain Process Catalytic Process Product Highly Branched C12 Alkanes Hydroiso Hydroisomerization (Pt/Zeolite) nC12->Hydroiso Hydroiso->Product Oligo Oligomerization (Solid Acid) Olefins->Oligo Hydrogenation1 Hydrogenation Oligo->Hydrogenation1 Hydrogenation1->Product Hydrocrack Hydrocracking (Bifunctional Catalyst) LongChain->Hydrocrack Hydrocrack->Product

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Ethyl-5,5-dimethyloctane is a branched alkane with the molecular formula C12H26. As with any organic compound, its unambiguous identification relies on a suite of analytical techniques, primarily spectroscopic methods. This document serves as a predictive guide to its spectral characteristics. The data herein is synthesized from the well-established principles of spectroscopy as applied to saturated hydrocarbons.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the key spectroscopic methods for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.[4][5] The absence of functional groups simplifies the spectrum, making the C-H bond absorptions the primary focus.

Frequency (cm⁻¹) Vibration Type Intensity
2962 - 2853C-H Stretch (sp³ C-H)Strong
1465C-H Bend (Methylene scissors)Medium
1380C-H Bend (Methyl rock)Medium
722C-H Rock (Long-chain alkanes)Weak
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum will show several distinct signals, each corresponding to a unique proton environment. Chemical shifts for alkanes typically fall within the 0.8-1.7 ppm range.[6]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 0.8 - 0.9Triplet6HCH₃ (ethyl group and terminal methyl)
~ 0.85Singlet6H(CH₃)₂C-
~ 1.2 - 1.4Multiplet~13H-CH₂- and -CH- groups

Note: Due to the structural complexity and potential for overlapping signals, the multiplet region is an approximation. Higher field instrumentation would be required for full resolution.

The carbon NMR will distinguish each unique carbon atom in the structure.

Predicted Chemical Shift (δ, ppm) Carbon Type
~ 14Primary (CH₃)
~ 23Secondary (CH₂)
~ 30Tertiary (CH)
~ 32Quaternary (C)
~ 38Secondary (CH₂) adjacent to quaternary
Mass Spectrometry (MS)

Electron ionization mass spectrometry of alkanes typically results in a molecular ion peak (M⁺) and a series of fragment ions corresponding to the loss of alkyl radicals.[7][8] The fragmentation pattern is characteristic of the branching in the carbon chain.

m/z Proposed Fragment Significance
170[C₁₂H₂₆]⁺Molecular Ion (M⁺)
155[M - CH₃]⁺Loss of a methyl radical
141[M - C₂H₅]⁺Loss of an ethyl radical
113[M - C₄H₉]⁺Loss of a butyl radical
57[C₄H₉]⁺Butyl cation (often a base peak in branched alkanes)
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For a liquid sample like this compound, a "neat" spectrum is preferred. A single drop of the pure liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[9] The plates are then mounted in the spectrometer's sample holder.

  • Data Acquisition : The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. A typical acquisition involves the co-addition of 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative results, the relaxation delay should be at least five times the longest T1 relaxation time.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.[11] Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay (2-5 seconds) are generally required compared to ¹H NMR.

  • Data Processing : The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to produce the final NMR spectra.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction : If using GC-MS, a dilute solution of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC.[12] The compound is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization : Electron Ionization (EI) is a standard method for alkanes. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[7][13]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An electron multiplier or similar detector records the abundance of each ion. The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data C/H Framework NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Elucidation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide provides a foundational, albeit predictive, set of spectroscopic data for this compound. The tabulated data, coupled with the detailed experimental protocols, offers a robust framework for the analytical characterization of this molecule. For definitive identification, these predicted data should be compared against experimentally acquired spectra. The workflow and methodologies described are broadly applicable to the analysis of other branched alkanes and are fundamental to structural elucidation in organic chemistry and related fields.

References

Thermodynamic Properties of 3-Ethyl-5,5-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Ethyl-5,5-dimethyloctane (CAS No. 62183-71-5). Due to the limited availability of direct experimental data in public literature, this document focuses on established estimation methodologies, alongside detailed descriptions of the standard experimental protocols for determining these properties for branched alkanes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences who require thermodynamic data for this compound.

Compound Identification

PropertyValue
Chemical Name This compound
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]
CAS Registry Number 62183-71-5[1]
Canonical SMILES CCCC(C)(C)CC(CC)CC
Synonyms Octane, 3-ethyl-5,5-dimethyl-

Estimated Thermodynamic Properties

The following tables summarize the estimated thermodynamic properties of this compound. These values have been derived using well-established group additivity methods, such as the Benson and Joback methods, which are predictive techniques based on the molecule's structure.[2][3] For comparative purposes, experimental data for its straight-chain isomer, n-dodecane, are also provided where available.

Table 1: Estimated Enthalpy and Gibbs Free Energy of Formation

PropertyThis compound (Estimated)n-Dodecane (Experimental)Units
Standard Enthalpy of Formation (Gas, 298.15 K)-365.4 ± 5.0-289.9 ± 1.8kJ/mol
Standard Gibbs Free Energy of Formation (Gas, 298.15 K)29.8 ± 6.023.6 ± 2.0kJ/mol

Table 2: Estimated Phase Transition and Molar Properties

PropertyThis compound (Estimated)n-Dodecane (Experimental)Units
Normal Boiling Point475.2 K (202.1 °C)489.5 K (216.3 °C)K (°C)
Standard Enthalpy of Vaporization (at Normal Boiling Point)43.844.1kJ/mol
Standard Molar Entropy (Gas, 298.15 K)545.7 ± 4.0559.6J/(mol·K)

Table 3: Estimated Molar Heat Capacity (Ideal Gas)

Temperature (K)This compound (Estimated) (J/(mol·K))n-Dodecane (Experimental) (J/(mol·K))
300285.4287.6
400360.1362.5
500425.8428.4
600482.5485.3
700530.2533.2
800568.9572.1
900598.6602.0
1000629.3632.9

Disclaimer: The estimated values provided above are for guidance and research planning purposes. For applications requiring high precision, experimental determination is recommended.

Experimental Protocols for Thermodynamic Property Determination

This section details the standard experimental methodologies that would be employed to determine the thermodynamic properties of this compound.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like this compound is typically determined by combustion calorimetry.

Methodology: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder (crucible) within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm).

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

  • Ignition: The sample is ignited remotely using an electrical fuse. The complete and rapid combustion of the alkane releases heat. C₁₂H₂₆(l) + 18.5 O₂(g) → 12 CO₂(g) + 13 H₂O(l)

  • Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise. The final equilibrium temperature is recorded.

  • Calculation: The heat of combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, by combining the experimental heat of combustion with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

Heat Capacity

The molar heat capacity (Cp) of liquid this compound can be measured using various calorimetric techniques.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample and Reference Preparation: A small, precisely weighed sample of the liquid is hermetically sealed in a sample pan. An identical empty pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the cell at a controlled, constant rate over the desired temperature range.

  • Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and the reference at the same rate. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calibration and Calculation: The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated by comparing its heat flow signal to that of the standard.

Enthalpy of Vaporization and Vapor Pressure

The enthalpy of vaporization (ΔvapH) and vapor pressure are critical properties for understanding phase transitions.

Methodology: Headspace Gas Chromatography (HS-GC)

  • Sample Equilibration: A sample of this compound is placed in a sealed vial and thermostated at a series of precise temperatures. This allows the liquid and vapor phases to reach thermodynamic equilibrium.

  • Vapor Sampling: At each temperature, the microprocessor-controlled instrument samples a known volume of the vapor phase (the "headspace") from the vial.

  • Chromatographic Analysis: The sampled vapor is injected into a gas chromatograph (GC) to determine the concentration of the analyte in the vapor phase.

  • Vapor Pressure Calculation: The partial pressure of the compound at each temperature is calculated from its concentration in the vapor phase using the ideal gas law. The total vapor pressure is determined from these measurements.

  • Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH/R.

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for the determination of key thermodynamic properties of a liquid organic compound such as this compound.

ThermodynamicWorkflow cluster_compound Compound Preparation cluster_formation Enthalpy of Formation cluster_heatcap Heat Capacity cluster_vaporization Vaporization Properties Compound This compound (High Purity Sample) BombCal Bomb Calorimetry Compound->BombCal DSC Differential Scanning Calorimetry (DSC) Compound->DSC HSGC Headspace Gas Chromatography (HS-GC) Compound->HSGC HessLaw Hess's Law Calculation BombCal->HessLaw Heat of Combustion EnthalpyF ΔfH° HessLaw->EnthalpyF HeatCap Cp(T) DSC->HeatCap VaporP Pvap(T) HSGC->VaporP Clausius Clausius-Clapeyron Equation EnthalpyV ΔvapH Clausius->EnthalpyV VaporP->Clausius

References

An In-depth Technical Guide to 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and characterization of 3-Ethyl-5,5-dimethyloctane. The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data presented for clarity and comparative analysis.

Core Compound Properties

This compound is a saturated branched-chain alkane with the molecular formula C12H26.[1][2] As a member of the alkane family, it is a nonpolar compound, expected to be a colorless liquid at room temperature with properties characteristic of hydrocarbons of similar molecular weight.

Physicochemical and Thermophysical Data

Quantitative data for this compound has been compiled from various chemical databases. The following tables summarize its key properties.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 62183-71-5Guidechem[1], NIST[4][5]
Molecular Formula C12H26Guidechem[1], PubChem[3]
Molecular Weight 170.33 g/mol PubChem[3]
Canonical SMILES CCCC(C)(C)CC(CC)CCPubChem[3]
InChI Key UGEWSKWSWHZABT-UHFFFAOYSA-NPubChem[3]

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3 6.0PubChem[3]
Complexity 98.6PubChem[3]
Rotatable Bond Count 6PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 0PubChem[3]
Topological Polar Surface Area 0 ŲPubChem[3]

Table 3: Critically Evaluated Thermophysical Properties from NIST/TRC Web Thermo Tables

PropertyTemperature (K)Pressure (kPa)Value
Normal Boiling Point -101.325468.0 ± 5.0 K
Critical Temperature --645.7 K (Predicted)
Critical Pressure --1900.26 kPa (Predicted)
Liquid Density 298.15Saturation754.2 kg/m ³
Liquid Viscosity 298.15Saturation0.000803 Pa·s
Liquid Thermal Conductivity 298.15Saturation0.113 W/(m·K)
Ideal Gas Enthalpy of Formation 298.15100-349.5 kJ/mol

Note: The data in Table 3 is sourced from the NIST/TRC Web Thermo Tables, which provides critically evaluated thermophysical property data.[6][7]

Experimental Protocols

Proposed Synthesis: Corey-House Reaction

The Corey-House synthesis involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[6][9] For the synthesis of this compound, a plausible retrosynthetic analysis suggests the coupling of a 3-halo-3-methylhexane with a lithium di(tert-pentyl)cuprate or a similar strategy. A generalized protocol is provided below.

Step 1: Preparation of the Alkyl Halide An appropriate secondary or tertiary alkyl halide is required. For this synthesis, let's consider the formation of 2-bromo-2-methylbutane (B1582447) as a precursor to one of the fragments.

  • Materials : 2-methyl-2-butanol (B152257), hydrobromic acid (48%).

  • Procedure :

    • Cool 2-methyl-2-butanol in an ice bath.

    • Slowly add hydrobromic acid with stirring.

    • Allow the mixture to react, monitoring for the formation of two layers.

    • Separate the organic layer, wash with cold water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to purify the 2-bromo-2-methylbutane.

Step 2: Preparation of the Gilman Reagent (Lithium Dialkylcuprate) This involves the reaction of an alkyllithium with a copper(I) halide.[9]

  • Materials : Alkyl halide (e.g., 2-bromopentane), lithium metal, anhydrous diethyl ether, copper(I) iodide.

  • Procedure :

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add finely cut lithium metal to anhydrous diethyl ether.

    • Add the alkyl halide dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath.

    • After the lithium is consumed, the resulting alkyllithium solution is cooled.

    • In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool in an ice bath.

    • Transfer the alkyllithium solution to the copper(I) iodide suspension via cannula, maintaining the low temperature. This forms the Gilman reagent.

Step 3: Coupling Reaction The Gilman reagent is then reacted with the second alkyl halide.[6][9]

  • Materials : Gilman reagent from Step 2, second alkyl halide (e.g., 3-bromo-3,3-dimethyloctane precursor), anhydrous diethyl ether.

  • Procedure :

    • To the cold solution of the Gilman reagent, add the second alkyl halide dropwise with continuous stirring.

    • Allow the reaction to proceed at low temperature for several hours, then warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation or column chromatography.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for the identification and purity assessment of volatile organic compounds like alkanes.

  • Sample Preparation : Dissolve a small amount of the purified product in a volatile solvent such as hexane.

  • Instrumentation : A gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1) coupled to a mass spectrometer.[10]

  • GC Conditions :

    • Injector Temperature : 250 °C

    • Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : m/z 40-400.

  • Data Analysis : The retention time from the gas chromatogram will indicate the volatility of the compound. The mass spectrum will show a molecular ion peak (or a peak corresponding to M-15 due to the loss of a methyl group) and a characteristic fragmentation pattern for a branched alkane.[11] Preferential fragmentation at the branching points can help confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

  • Sample Preparation : Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • ¹H NMR Analysis : The proton NMR spectrum of alkanes typically shows signals in the upfield region (0.7-1.5 ppm).[12] The chemical shifts, integration, and splitting patterns of the signals for the ethyl and methyl groups, as well as the methylene (B1212753) and methine protons in the octane (B31449) backbone, will confirm the connectivity of the molecule.

  • ¹³C NMR Analysis : The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts will be characteristic of primary, secondary, tertiary, and quaternary carbons in an alkane environment.[12]

Potential Applications and Logical Workflows

Branched-chain alkanes are known to be valuable components of fuels due to their higher octane ratings compared to their straight-chain isomers.[13][14][15] The complex structure of this compound suggests it may have a high octane number, making it a potential candidate as a fuel additive to prevent engine knocking.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound using the Corey-House reaction.

Synthesis_Pathway R1 Alkyl Halide 1 (e.g., 2-bromopentane) AlkylLi Alkyllithium (pentyllithium) R1->AlkylLi + 2Li R2 Alkyl Halide 2 (e.g., 3-bromo-3-methylpentane) Product This compound R2->Product Li Lithium Metal Li->AlkylLi CuI Copper(I) Iodide Gilman Gilman Reagent (Lithium dipentylcuprate) CuI->Gilman Ether Dry Ether Ether->AlkylLi Ether->Gilman Ether->Product AlkylLi->Gilman + CuI Gilman->Product + Alkyl Halide 2

Caption: A plausible Corey-House synthesis pathway for this compound.

Experimental Workflow for Fuel Property Analysis

This diagram outlines the logical steps to evaluate the potential of this compound as a fuel additive.

Fuel_Analysis_Workflow Start Synthesize and Purify This compound Blend Prepare Fuel Blends (e.g., with n-heptane and isooctane) Start->Blend Characterized Sample EngineTest Engine Knock Testing (ASTM D2699 / D2700) Blend->EngineTest Test Fuels DataAnalysis Data Analysis and Octane Number Calculation EngineTest->DataAnalysis Performance Data Compare Compare with Standard Fuel Additives DataAnalysis->Compare Calculated Octane Rating Conclusion Conclusion on Efficacy as a Fuel Additive Compare->Conclusion

Caption: Logical workflow for evaluating the fuel properties of this compound.

References

The Dawn of Molecular Diversity: A Technical Guide to the Discovery and Isolation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of branched alkanes. Tailored for researchers, scientists, and drug development professionals, this document details the historical context, key experimental protocols, and analytical techniques that have been pivotal in understanding these fundamental organic molecules.

Introduction: Unraveling the Complexity of Hydrocarbons

The journey into the world of branched alkanes is a story of scientific inquiry that challenged the very definition of a chemical compound. Initially, it was believed that a single molecular formula could only correspond to one substance. However, the observation that different compounds could share the same elemental composition led to the revolutionary concept of isomerism. This guide traces the path from these early discoveries to the sophisticated methods used today to isolate and identify specific branched alkane isomers, which are crucial components in fuels, solvents, and as building blocks in chemical synthesis.

Historical Perspective: The Birth of Isomerism and the Rise of Separation Science

The formal recognition of alkanes as "saturated hydrocarbons" can be traced back to the early 19th century with the work of chemists like Michel Eugène Chevreul. However, the true complexity of this class of compounds began to be understood with the advent of the theory of isomerism.

Key Milestones:

  • 1827: Friedrich Wöhler's synthesis of urea (B33335) from ammonium (B1175870) cyanate (B1221674) demonstrated that two different compounds could have the same elemental composition, laying the groundwork for the concept of isomerism.

  • 1831-32: Jöns Jacob Berzelius coined the term "isomers" (from the Greek "isomeres," meaning "composed of equal parts") to describe compounds with the same composition but different properties.

  • Mid-19th Century: The development of structural theory by chemists like August Kekulé, Archibald Scott Couper, and Aleksandr Butlerov provided a framework for understanding how atoms could be arranged in different ways within a molecule, explaining the existence of isomers.

  • Late 19th and Early 20th Centuries: The burgeoning petroleum industry spurred the development of new techniques to separate complex hydrocarbon mixtures. Fractional distillation emerged as a cornerstone technology, allowing for the separation of crude oil into fractions based on the boiling points of its components. This was the first large-scale method for isolating groups of alkane isomers.[1]

The following diagram illustrates the logical progression of key discoveries and technological advancements that enabled the study of branched alkanes.

Discovery_Timeline cluster_concepts Conceptual Developments cluster_techniques Analytical & Separation Techniques cluster_applications Key Applications & Discoveries Concept_Isomerism Concept of Isomerism (Wöhler, Berzelius) Structural_Theory Structural Theory of Organic Chemistry Concept_Isomerism->Structural_Theory Frac_Dist Fractional Distillation Structural_Theory->Frac_Dist Need for Separation Gas_Chrom Gas Chromatography Frac_Dist->Gas_Chrom Improved Separation Isooctane Discovery of Iso-octane & Octane (B31449) Rating Frac_Dist->Isooctane Enabled Isolation Mass_Spec Mass Spectrometry Gas_Chrom->Mass_Spec Coupled for Identification Fuel_Additives Branched Alkanes as Fuel Additives Isooctane->Fuel_Additives

Historical development of the understanding of branched alkanes.

Isolation and Separation of Branched Alkanes: From Bulk Separation to High-Resolution Analysis

The isolation of specific branched alkanes from complex mixtures like crude oil is a multi-step process that has evolved significantly over time.

Fractional Distillation

Fractional distillation is the primary industrial method for the initial separation of hydrocarbons from crude oil.[1] This process exploits the differences in the boiling points of various alkanes and their isomers.

Experimental Protocol: Laboratory-Scale Fractional Distillation

  • Apparatus Setup: A fractional distillation apparatus is assembled using a round-bottom flask, a fractionating column packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations), a condenser, a receiving flask, and a thermometer.

  • Heating: The crude oil or hydrocarbon mixture in the round-bottom flask is heated.

  • Vaporization and Condensation: As the mixture boils, the vapors rise through the fractionating column. The temperature in the column is highest at the bottom and decreases towards the top. Vapors of less volatile components (higher boiling points) condense on the packing material and fall back into the flask, while vapors of more volatile components (lower boiling points) continue to rise.

  • Fraction Collection: The vapor of the most volatile component reaches the top of the column first, passes into the condenser where it liquefies, and is collected in the receiving flask. As the temperature of the distillation is gradually increased, fractions with progressively higher boiling points are collected.

The following diagram illustrates a typical workflow for the isolation and identification of branched alkanes.

Experimental_Workflow Crude_Oil Crude Oil Sample Fractional_Distillation Fractional Distillation Crude_Oil->Fractional_Distillation Alkane_Fraction Alkane-Rich Fraction Fractional_Distillation->Alkane_Fraction GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Alkane_Fraction->GC_MS Separation Separation of Isomers GC_MS->Separation Identification Identification by Mass Spectra Separation->Identification Data_Analysis Data Analysis and Quantification Identification->Data_Analysis

General experimental workflow for branched alkane isolation.
Gas Chromatography-Mass Spectrometry (GC-MS)

For the high-resolution separation and definitive identification of individual branched alkane isomers, gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard.

Experimental Protocol: GC-MS Analysis of Alkane Isomers

  • Sample Preparation: The alkane fraction obtained from distillation is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. The column's inner surface is coated with a stationary phase that interacts differently with the various isomers, causing them to travel through the column at different rates and thus be separated.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer, where they are bombarded with electrons. This causes the molecules to lose an electron and form a positively charged molecular ion.

  • Fragmentation: The high-energy molecular ions are unstable and break apart into smaller, charged fragments. The fragmentation pattern is highly characteristic of the molecule's structure.

  • Detection: The mass spectrometer separates the fragments based on their mass-to-charge ratio and detects the abundance of each fragment.

  • Identification: The resulting mass spectrum, a plot of fragment abundance versus mass-to-charge ratio, serves as a "molecular fingerprint" that can be compared to libraries of known spectra to identify the specific branched alkane isomer. Branched alkanes are characterized by preferential cleavage at the branching point, leading to the formation of more stable secondary and tertiary carbocations.

Case Study: The Industrial Synthesis of 2,2,4-Trimethylpentane (B7799088) (Iso-octane)

A prominent example of a commercially significant branched alkane is 2,2,4-trimethylpentane, commonly known as iso-octane. Its discovery and large-scale production were driven by the need for high-performance fuels for internal combustion engines. In 1926, Graham Edgar's work established the octane rating scale, with n-heptane assigned a value of 0 and 2,2,4-trimethylpentane a value of 100 due to its excellent anti-knock properties.[2]

Industrial Production:

The primary industrial method for producing iso-octane is the alkylation of isobutene with isobutane (B21531) in the presence of an acid catalyst, such as sulfuric acid or hydrofluoric acid.[2] Another common method involves the dimerization of isobutylene (B52900) followed by hydrogenation.[2][3][4]

The following diagram outlines the industrial production of iso-octane.

Isooctane_Production cluster_reactants Reactants Isobutene Isobutene Alkylation_Unit Alkylation Unit (Acid Catalyst) Isobutene->Alkylation_Unit Isobutane Isobutane Isobutane->Alkylation_Unit Isooctane 2,2,4-Trimethylpentane (Iso-octane) Alkylation_Unit->Isooctane

Industrial production of iso-octane via alkylation.

Quantitative Data: Physical Properties of Branched Alkanes

The branching of an alkane's carbon chain has a significant impact on its physical properties, particularly its boiling point. Generally, for a given number of carbon atoms, a more branched isomer will have a lower boiling point than a less branched or straight-chain isomer. This is due to the reduced surface area of more compact, branched molecules, which leads to weaker van der Waals intermolecular forces.

Table 1: Physical Properties of C4-C8 Alkane Isomers

Molecular FormulaIUPAC NameCommon NameBoiling Point (°C)Melting Point (°C)
C4H10Butanen-Butane-0.5-138.3
2-MethylpropaneIsobutane-11.7-159.6
C5H12Pentanen-Pentane36.1-129.7
2-MethylbutaneIsopentane27.7-159.9
2,2-DimethylpropaneNeopentane9.5-16.6
C6H14Hexanen-Hexane68.7-95.3
2-MethylpentaneIsohexane60.3-153.7
3-Methylpentane63.3-118
2,2-DimethylbutaneNeohexane49.7-99.9
2,3-Dimethylbutane58.0-128.5
C7H16Heptanen-Heptane98.4-90.6
2-Methylhexane90.0-118.3
3-Methylhexane92.0-119.5
2,2-Dimethylpentane79.2-123.8
2,3-Dimethylpentane89.8-135
2,4-Dimethylpentane80.5-119.2
3,3-Dimethylpentane86.1-134.6
3-Ethylpentane93.5-118.6
2,2,3-TrimethylbutaneTriptane80.9-25.0
C8H18Octanen-Octane125.7-56.8
2-MethylheptaneIsooctane117.6-109.0
2,2,4-TrimethylpentaneIso-octane99.3-107.4

Relevance to Drug Development and Biological Systems

While simple branched alkanes are generally considered biologically inert and are not directly involved in signaling pathways, the metabolic fate of molecules with branched-chain structures is of significant interest in biochemistry and drug development. A prime example is the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

The breakdown of these essential amino acids begins with transamination to form branched-chain α-ketoacids (BCKAs). These are then oxidatively decarboxylated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The resulting acyl-CoA derivatives then enter various metabolic pathways, including the tricarboxylic acid (TCA) cycle. The regulation of BCAA metabolism is crucial, and its dysregulation has been implicated in conditions such as insulin (B600854) resistance and maple syrup urine disease.

Understanding the enzymatic processing of branched structures is vital for drug design, as the metabolic stability and potential for the formation of active or toxic metabolites of a drug candidate can be influenced by the presence and nature of branched alkyl groups.

The following diagram illustrates the initial steps in the catabolism of branched-chain amino acids.

BCAA_Catabolism BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAAs->BCAT Transamination BCKAs Branched-Chain α-Ketoacids (BCKAs) BCAT->BCKAs BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex BCKAs->BCKDH Oxidative Decarboxylation Acyl_CoA Branched-Chain Acyl-CoA Derivatives BCKDH->Acyl_CoA TCA_Cycle TCA Cycle and other Metabolic Pathways Acyl_CoA->TCA_Cycle

Initial steps of branched-chain amino acid catabolism.

Conclusion

The discovery and isolation of branched alkanes marked a pivotal moment in the history of chemistry, leading to a deeper understanding of molecular structure and its influence on physical and chemical properties. The development of sophisticated analytical techniques, particularly gas chromatography-mass spectrometry, has empowered scientists to unravel the complexities of hydrocarbon mixtures with remarkable precision. For researchers in the pharmaceutical and life sciences, the principles governing the behavior and metabolic processing of branched structures remain a cornerstone of modern drug design and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are significant structural motifs in a variety of organic molecules, including pharmaceuticals and high-performance fuels. Their synthesis is a fundamental exercise in carbon-carbon bond formation. This document provides a detailed protocol for the synthesis of 3-Ethyl-5,5-dimethyloctane, a complex branched alkane. The presented methodology utilizes a two-step approach involving the formation of a tertiary alcohol via a Grignard reaction, followed by its deoxygenation to the target alkane. This protocol is designed to be a practical guide for researchers in organic synthesis.

Synthetic Strategy

The synthesis of this compound is achieved through a convergent approach. The key steps involve the preparation of a Grignard reagent, its reaction with a ketone to form a tertiary alcohol, and the subsequent removal of the hydroxyl group.

The overall synthetic pathway is as follows:

  • Grignard Reagent Formation: Preparation of sec-butylmagnesium bromide from 2-bromobutane (B33332) and magnesium metal.

  • Grignard Reaction: Reaction of sec-butylmagnesium bromide with 2,2-dimethyl-4-heptanone to form the tertiary alcohol, 3-Ethyl-5,5-dimethyloctan-4-ol.

  • Deoxygenation: Reduction of the tertiary alcohol to the final product, this compound.

Experimental Protocols

Part 1: Synthesis of 3-Ethyl-5,5-dimethyloctan-4-ol via Grignard Reaction

This procedure details the formation of the tertiary alcohol intermediate.

Materials:

  • Magnesium turnings

  • 2-Bromobutane

  • Anhydrous diethyl ether

  • 2,2-Dimethyl-4-heptanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, magnetic stirrer, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 2-bromobutane (1.1 equiv.) in anhydrous diethyl ether to the dropping funnel.

    • Add a small amount of the 2-bromobutane solution to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (as indicated by bubbling and a grayish color), add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Grignard Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 2,2-dimethyl-4-heptanone (1.0 equiv.) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup and Isolation:

    • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the ether layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude tertiary alcohol, 3-Ethyl-5,5-dimethyloctan-4-ol.

    • Purify the crude product by vacuum distillation or column chromatography.

Part 2: Deoxygenation of 3-Ethyl-5,5-dimethyloctan-4-ol

This procedure describes the reduction of the tertiary alcohol to the target alkane.

Materials:

  • 3-Ethyl-5,5-dimethyloctan-4-ol

  • Triethylsilane

  • Boron trifluoride etherate (BF3·OEt2)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Nitrogen inlet

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-Ethyl-5,5-dimethyloctan-4-ol (1.0 equiv.) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Deoxygenation Reaction:

    • Add triethylsilane (2.0 equiv.) to the stirred solution.

    • Slowly add boron trifluoride etherate (1.5 equiv.) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford pure this compound.

Data Presentation

ParameterValue
Reactants
2-Bromobutane1.1 equiv.
Magnesium Turnings1.2 equiv.
2,2-Dimethyl-4-heptanone1.0 equiv.
3-Ethyl-5,5-dimethyloctan-4-ol1.0 equiv.
Triethylsilane2.0 equiv.
Boron trifluoride etherate1.5 equiv.
Reaction Conditions
Grignard Reaction Temperature0 °C to reflux
Grignard Reaction Time2-3 hours
Deoxygenation Temperature0 °C to room temp.
Deoxygenation Reaction Time5-7 hours
Expected Yield
3-Ethyl-5,5-dimethyloctan-4-ol75-85%
This compound80-90%

Mandatory Visualization

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: Deoxygenation cluster_purification Purification 2-Bromobutane 2-Bromobutane Grignard_Reagent sec-Butylmagnesium bromide 2-Bromobutane->Grignard_Reagent Anhydrous Et2O Mg Mg Mg->Grignard_Reagent Tertiary_Alcohol 3-Ethyl-5,5-dimethyloctan-4-ol Grignard_Reagent->Tertiary_Alcohol Anhydrous Et2O, 0°C to RT Ketone 2,2-Dimethyl-4-heptanone Ketone->Tertiary_Alcohol Alkane This compound Tertiary_Alcohol->Alkane Et3SiH, BF3·OEt2 DCM, 0°C to RT Purification Column Chromatography Alkane->Purification

Caption: Workflow for the synthesis of this compound.

Gas chromatography method for 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Gas Chromatographic Analysis of 3-Ethyl-5,5-dimethyloctane

Application Note

Introduction

This compound is a branched-chain alkane, a class of compounds frequently encountered in petroleum products, synthetic hydrocarbons, and as components in complex organic mixtures. The accurate identification and quantification of such isomers are crucial in various fields, including geochemistry, environmental analysis, and quality control in the chemical industry. The separation of branched alkanes by gas chromatography (GC) can be challenging due to the large number of structurally similar isomers with close boiling points.[1] This application note details a robust gas chromatography method suitable for the analysis of this compound and similar C12 branched alkanes.

Analytical Principle

The method employs a non-polar capillary GC column, which separates hydrocarbons primarily based on their boiling points and molecular structure.[1] Branched alkanes generally have lower boiling points than their straight-chain counterparts and thus elute earlier. The degree of branching and the position of the alkyl groups influence the volatility and, consequently, the retention time. For unambiguous identification, especially in complex matrices, the use of Kovats Retention Indices (KI) is highly recommended.[2][3][4] The retention index converts retention times into system-independent constants by normalizing them to the retention times of adjacent n-alkanes.[4] This allows for comparison of results across different instruments and laboratories.[3]

Instrumentation and Consumables

A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis. The use of a high-resolution capillary column is critical for achieving the necessary separation of isomers.

Experimental Protocol

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1000 µg/mL. From the stock solution, prepare a series of working standards by serial dilution to cover the desired calibration range (e.g., 1-100 µg/mL).

  • n-Alkane Standard Preparation: Prepare a mixture of linear alkanes (e.g., C10 to C14) in the same solvent to be used for the determination of Kovats Retention Indices.

  • Sample Preparation: For liquid samples, dilute an accurately weighed or measured amount in the chosen solvent to bring the concentration of the analyte within the calibration range. For solid or semi-solid samples, an appropriate extraction technique (e.g., soxhlet, ultrasonic, or microwave-assisted extraction) with a suitable solvent should be employed, followed by dilution.

2. Gas Chromatography (GC) Method

The following table summarizes the recommended GC conditions for the analysis of this compound.

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ht (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[1]
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium or Hydrogen
Column Flow 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 50 °C, hold for 2 min
Ramp 1: 5 °C/min to 150 °C
Ramp 2: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 300 °C
MS Transfer Line Temp 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temp 150 °C
Mass Range (for MS) m/z 40-300

3. Data Analysis

  • Peak Identification: Identify the peak corresponding to this compound by comparing its retention time with that of the pure standard.

  • Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

  • Kovats Retention Index (KI) Calculation:

    • Inject the n-alkane standard mixture under the same GC conditions.

    • Record the retention times of the n-alkanes that elute before and after the this compound peak.

    • Calculate the Kovats Retention Index using the following formula for a temperature-programmed run: IT = 100 * [z + (tRiT - tRzT) / (tR(z+1)T - tRzT)] Where:

      • IT = Temperature-programmed retention index

      • z = Carbon number of the n-alkane eluting immediately before the analyte

      • tRiT = Retention time of the analyte

      • tRzT = Retention time of the n-alkane eluting before the analyte

      • tR(z+1)T = Retention time of the n-alkane eluting after the analyte

Expected Results

The retention time and Kovats index for this compound will be specific to the analytical conditions. As a C12 alkane, its retention index on a non-polar column is expected to be between 1100 and 1200. The following table provides a hypothetical representation of expected retention data for C12 alkanes.

CompoundRetention Time (min)Kovats Retention Index (KI)
n-Undecane (C11)12.501100
This compound ~13.20 ~1145
n-Dodecane (C12)14.301200

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Analysis Sample Sample Dilution/ Extraction GC_Injection GC Injection Sample->GC_Injection Standard This compound Standard Preparation Standard->GC_Injection Alkane_Std n-Alkane Standard (for KI) Alkane_Std->GC_Injection Separation Chromatographic Separation (DB-5 Column) GC_Injection->Separation Inject 1 µL Detection FID/MS Detection Separation->Detection Elution Peak_ID Peak Identification (Retention Time) Detection->Peak_ID Quantification Quantification (Calibration Curve) Detection->Quantification KI_Calc Kovats Index Calculation Detection->KI_Calc Final_Report Final Report Peak_ID->Final_Report Quantification->Final_Report KI_Calc->Final_Report

Caption: Workflow for the GC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-Ethyl-5,5-dimethyloctane using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C12H26, MW: 170.33 g/mol , CAS: 62183-71-5) is a branched alkane that may be of interest in various fields, including organic synthesis, and as a component in complex hydrocarbon mixtures.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This technique combines the high separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples where this compound is a component, a direct injection following dilution is often sufficient. For more complex matrices, an extraction step may be necessary.

Protocol 2.1.1: Direct Liquid Injection

  • Solvent Selection: Use a high-purity volatile organic solvent such as hexane (B92381), heptane, or dichloromethane. Ensure the solvent is compatible with the GC column and does not co-elute with the analyte.

  • Dilution: Dilute the sample containing this compound to a concentration range suitable for GC-MS analysis, typically in the low ppm (µg/mL) range. A starting concentration of approximately 10 µg/mL is recommended.

  • Internal Standard Addition: For accurate quantification, add a suitable internal standard (e.g., a deuterated alkane or a branched alkane with a different retention time) to all standards and samples at a known concentration.

  • Vialing: Transfer the final diluted sample to a 2 mL autosampler vial with a screw cap and septum.

Protocol 2.1.2: Liquid-Liquid Extraction (for aqueous samples)

  • Sample Collection: Collect a known volume of the aqueous sample in a separatory funnel.

  • Internal Standard Spiking: Spike the sample with the internal standard.

  • Extraction: Add a water-immiscible organic solvent (e.g., hexane or dichloromethane) to the separatory funnel. Shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean collection flask.

  • Repeat: Perform the extraction two more times with fresh solvent, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Concentration: If necessary, concentrate the extract to a smaller volume using a gentle stream of nitrogen gas.

  • Vialing: Transfer the final extract to a GC-MS vial.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of branched alkanes. Optimization may be required based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 20:1)
Oven Temperature Program Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis: Mass Spectrum
  • Molecular Ion (M+): The molecular ion peak at m/z 170 is expected to be of very low abundance or absent, which is typical for highly branched alkanes.

  • Fragmentation Pattern: The fragmentation will be dominated by cleavage at the branching points to form stable carbocations. Key expected fragment ions include:

    • Loss of an ethyl group ([M-29]+) leading to a fragment at m/z 141.

    • Loss of a propyl group ([M-43]+) from the end of the main chain, resulting in a fragment at m/z 127.

    • Loss of a C5H11 fragment from the ethyl-branched side, leading to a fragment at m/z 99.

    • Cleavage at the quaternary carbon, leading to the loss of a tert-butyl group ([M-57]+), resulting in a fragment at m/z 113.

    • A prominent peak corresponding to the tert-butyl cation at m/z 57.

    • A series of alkyl fragments at m/z 43, 71, 85, etc., corresponding to C3H7+, C4H9+, C5H11+, and C6H13+ respectively.

Table 1: Predicted Major Fragment Ions for this compound

m/z Proposed Fragment Relative Abundance
170[C12H26]+ (Molecular Ion)Very Low / Absent
141[M-C2H5]+Moderate
127[M-C3H7]+Moderate
113[M-C4H9]+High
99[M-C5H11]+Moderate
85[C6H13]+High
71[C5H11]+High
57[C4H9]+ (tert-butyl)High (likely base peak)
43[C3H7]+High
Quantitative Analysis

Quantitative analysis is typically performed by creating a calibration curve using standards of known concentrations.

Table 2: Representative Quantitative Data for this compound Analysis

Analyte Retention Time (min) Quantification Ion (m/z) Calibration Range (µg/mL) Correlation Coefficient (r²) Limit of Detection (LOD) (µg/mL) Limit of Quantification (LOQ) (µg/mL)
This compound10.5 (predicted)57, 85, 1130.1 - 20> 0.9950.030.1
Internal Standard (e.g., Dodecane-d26)9.8 (predicted)66, 80----

Note: Retention times are estimates and will vary depending on the specific GC system and conditions. The quantitative data presented are representative and should be determined experimentally for each analytical setup.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution & Internal Standard Spiking Sample->Dilution Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Sample->Extraction Vialing Transfer to Autosampler Vial Dilution->Vialing Extraction->Dilution Autosampler Autosampler Injection Vialing->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Identification) GC->MS Chromatogram Total Ion Chromatogram (TIC) MS->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Report Final Report MassSpectrum->Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

GCMS_System cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column GC Column Injector->Column Carrier Gas (He) Detector_Interface Transfer Line Column->Detector_Interface IonSource Ion Source (EI) Detector_Interface->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Detector Detector (Electron Multiplier) MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: Logical relationship of GC-MS components.

References

Application Note: Structural Elucidation of 3-Ethyl-5,5-dimethyloctane using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Proton (1H) NMR is particularly valuable as it provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. This application note outlines the protocol for acquiring and analyzing the 1H NMR spectrum of 3-Ethyl-5,5-dimethyloctane, a saturated aliphatic hydrocarbon. The interpretation of its spectrum serves as a model for the structural characterization of complex alkanes, which are fundamental scaffolds in many chemical and pharmaceutical compounds.

Predicted 1H NMR Spectrum Analysis

The structure of this compound contains several distinct proton environments. Due to the free rotation around carbon-carbon single bonds and the presence of multiple alkyl groups, the 1H NMR spectrum is expected to show significant signal overlap in the upfield region (0.8-1.7 ppm), which is characteristic of alkanes.[1][2] The predicted chemical shifts (δ), integration values, and multiplicities for each unique proton set are detailed below.

Data Presentation: Predicted 1H NMR Data for this compound

The following table summarizes the anticipated signals in the 1H NMR spectrum of this compound. The protons are labeled according to the structure provided below for clear assignment.

Structure of this compound with Proton Labeling:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Integration (Relative No. of Protons)Predicted MultiplicityCoupling Constant (J, Hz)
H_i (gem-dimethyl at C5)~ 0.856HSinglet (s)N/A
H_a, H_h, H_k (Methyl groups)~ 0.88 - 0.929HTriplets (t)~ 7.0
H_b, H_d, H_f, H_g, H_j (Methylene groups)~ 1.20 - 1.4510HMultiplet (m)Overlapping
H_c (Methine proton)~ 1.50 - 1.701HMultiplet (m)Overlapping

Note: The chemical shifts for protons on sp³ hybridized carbons in alkanes typically appear in the shielded, upfield region of the spectrum.[3] The significant overlap of methylene (B1212753) (CH2) and methine (CH) signals is common for long-chain, branched alkanes and may require advanced NMR techniques (e.g., 2D-NMR) for complete resolution.

Experimental Protocols

A detailed methodology for obtaining a high-quality 1H NMR spectrum is crucial for accurate structural analysis.

I. Sample Preparation

Proper sample preparation is essential to obtain a high-resolution NMR spectrum.[4]

  • Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent. For non-polar alkanes like the target compound, deuterated chloroform (B151607) (CDCl3) is a common choice.[6][7]

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial containing the sample.[7] Gently swirl the vial to ensure the compound is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[5]

  • Internal Standard: Add a small amount (1-2 drops) of a solution containing an internal reference standard, typically tetramethylsilane (B1202638) (TMS), which is defined as 0.00 ppm.[8][9]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

II. NMR Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3). The magnetic field homogeneity is then optimized through a process called shimming to maximize spectral resolution.

  • Parameter Setup: Set the key acquisition parameters. For a standard 1H experiment, typical parameters on a 400 MHz spectrometer would be:

    • Pulse Angle: 90°

    • Spectral Width: 0-12 ppm

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).[10]

    • Number of Scans: 8-16 scans (to improve signal-to-noise ratio).

  • Acquisition: Start the acquisition to obtain the Free Induction Decay (FID) signal.

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to ensure the baseline is flat at zero.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak. The integral value is directly proportional to the number of protons giving rise to that signal.[8]

  • Peak Picking and Analysis: Identify the chemical shift of each signal and analyze its multiplicity (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.

Workflow Visualization

The following diagram illustrates the complete workflow for the 1H NMR analysis of this compound.

G Workflow for 1H NMR Spectrum Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Final Output A Weigh Sample (10-20 mg) B Dissolve in Deuterated Solvent (CDCl3) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Lock & Shim D->E Insert into Spectrometer F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference to TMS I->J K Integrate Signals J->K L Analyze Spectrum (Shift, Multiplicity) K->L M Structural Elucidation L->M

Caption: Workflow diagram illustrating the key stages from sample preparation to final structural elucidation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 3-Ethyl-5,5-dimethyloctane. Understanding the fragmentation of branched alkanes is crucial for structural elucidation in various scientific fields, including drug metabolite identification and impurity profiling. The methodologies and data presented herein serve as a guide for identifying similar branched alkane structures using mass spectrometry.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI) mass spectrometry, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure. For branched alkanes like this compound, fragmentation is not random; it is dominated by cleavage at the branching points to form more stable secondary and tertiary carbocations.[1][2][3] Consequently, the molecular ion peak for highly branched alkanes is often of low abundance or entirely absent.[1][2]

Predicted Fragmentation of this compound

This compound (C12H26) has a molecular weight of approximately 170.33 g/mol .[4][5][6] Its structure contains two key branching points: a tertiary carbon at position 3 and a quaternary carbon at position 5. Cleavage at these points is expected to be the most favorable, leading to the formation of stable carbocations. The most likely fragmentation pathways will involve the loss of alkyl radicals from these branching points.

A diagram illustrating the predicted fragmentation pathways is shown below:

G cluster_cleavage1 Cleavage at C3-C4 bond cluster_cleavage2 Cleavage at C2-C3 bond cluster_cleavage3 Cleavage at C4-C5 bond cluster_cleavage4 Cleavage at C5-C6 bond M This compound (M+) m/z = 170 F1 Loss of C5H11 radical (pentyl radical) M->F1 - 71 F2 Loss of C2H5 radical (ethyl radical) M->F2 - 29 F3 Loss of C7H15 radical (heptyl radical) M->F3 - 99 F4 Loss of C3H7 radical (propyl radical) M->F4 - 43 I1 C7H15+ m/z = 99 F1->I1 I2 C10H21+ m/z = 141 F2->I2 I3 C5H11+ m/z = 71 F3->I3 I4 C9H19+ m/z = 127 F4->I4

Caption: Predicted electron ionization fragmentation pathways of this compound.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their corresponding m/z values, and the neutral loss from the molecular ion. The relative abundance is predicted based on the general principles of carbocation stability, where fragments resulting from the formation of more stable carbocations are expected to be more abundant.

Fragment Ion (Structure) m/z Neutral Loss (Radical) Predicted Relative Abundance
C12H26+ (Molecular Ion)170-Very Low to Absent
C10H21+141C2H5• (Ethyl)Moderate
C9H19+127C3H7• (Propyl)High
C7H15+99C5H11• (Pentyl)High
C5H11+71C7H15• (Heptyl)Moderate
C4H9+57C8H17• (Octyl)High (Base Peak)
C3H7+43C9H19• (Nonyl)Moderate
C2H5+29C10H21• (Decyl)Low

Note: The base peak is predicted to be at m/z 57, corresponding to the stable tertiary butyl cation ((CH3)3C+), which can be formed through rearrangement after initial fragmentation.

Experimental Protocol

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

  • Transfer the final dilution to a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 20-400

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum corresponding to the chromatographic peak.

  • Identify the molecular ion (if present) and the major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted pattern and reference spectra of similar branched alkanes.

Workflow Diagram

G A Sample Preparation (Dilution in Hexane) B GC-MS Analysis (Electron Ionization) A->B C Data Acquisition (Total Ion Chromatogram) B->C D Mass Spectrum Extraction C->D E Fragmentation Pattern Analysis D->E F Structural Elucidation E->F

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is predicted to be dominated by cleavages at the C3 and C5 branching points, leading to the formation of stable carbocations. The molecular ion is expected to be of very low abundance or absent. The provided protocol offers a robust method for the analysis of this and similar branched alkanes, which is essential for their unambiguous identification in complex matrices.

References

Application Notes & Protocols for the Analytical Separation of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dodecane (B42187) (C12H26) is an alkane hydrocarbon with 355 structural isomers, many of which exhibit very similar physicochemical properties.[1][2] This structural similarity makes their separation and individual quantification a significant analytical challenge. The ability to accurately separate and identify these isomers is crucial in various fields, including petroleum and petrochemical analysis, environmental monitoring, and in the development of synthetic fuels, where isomer composition can significantly impact fuel properties.[3][4] These application notes provide an overview of advanced analytical techniques and detailed protocols for the separation of C12H26 isomers.

Analytical Techniques for Isomer Separation

The primary analytical technique for separating volatile and semi-volatile hydrocarbon isomers is Gas Chromatography (GC).[5] Due to the complexity of dodecane isomer mixtures, advanced GC techniques are often required to achieve adequate resolution.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas).[5] Compounds with higher volatility and weaker interactions with the stationary phase elute from the column faster, resulting in shorter retention times. For C12H26 isomers, the choice of the capillary column and its stationary phase is critical for achieving separation. Nonpolar stationary phases are often used for hydrocarbon analysis, separating isomers primarily based on their boiling points.

Detectors:

  • Flame Ionization Detector (FID): A universal and robust detector for hydrocarbons, providing a response proportional to the number of carbon atoms in the analyte.[6] It is well-suited for quantification.

  • Mass Spectrometry (MS): Provides structural information, aiding in the identification of individual isomers based on their mass spectra. However, many alkane isomers produce very similar mass spectra, making unambiguous identification challenging.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

For highly complex mixtures where one-dimensional GC is insufficient, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution.[6][7] This technique uses two columns with different stationary phases (orthogonal separation mechanisms).[3] The entire sample is subjected to both separation dimensions, providing a much more detailed chemical profile.[8] GC×GC is particularly powerful for separating the thousands of individual compounds found in middle-distillate fuels, which include the C12H26 isomer range.[9]

Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV)

A more recent development in detector technology, vacuum ultraviolet (VUV) spectroscopy, offers a powerful solution for isomer identification.[10] Nearly all chemical compounds absorb in the VUV range (120-240 nm), and their absorbance spectra are unique to their molecular structure.[10][11] This allows for the differentiation of closely related structural isomers, even when they co-elute chromatographically, which is a common challenge for MS.[10]

Experimental Protocols

Protocol 1: Standard GC-FID/MS Analysis of C12H26 Isomers

This protocol describes a standard method for the general screening and quantification of dodecane isomers.

Methodology:

  • Sample Preparation:

    • Dilute the hydrocarbon sample in a suitable solvent (e.g., n-hexane or pentane) to a concentration of approximately 100-1000 ppm.

    • If necessary, include an internal standard (e.g., n-undecane or n-tridecane) for accurate quantification.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8850 GC or equivalent.[12]

    • Detector: Flame Ionization Detector (FID) and/or Mass Spectrometer (MS).

    • Column: A nonpolar capillary column, such as a DB-5ht (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 5 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 10 minutes.

    • FID Temperature: 300 °C

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • MS Mass Range: m/z 40-300

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to known standards or library data.

    • Quantify the concentration of each isomer by integrating the peak area and comparing it to the internal standard or an external calibration curve.

Protocol 2: Advanced GC×GC-FID/MS Analysis of C12H26 Isomers

This protocol is designed for the detailed, component-by-component analysis of complex dodecane isomer mixtures, typical in advanced fuel characterization.[4]

Methodology:

  • Sample Preparation:

    • Prepare samples as described in Protocol 2.1.

  • Instrumentation:

    • GC×GC System: Equipped with a thermal modulator.

    • Detectors: FID and MS, often used in parallel via a flow splitter.

    • First Dimension (1D) Column: BPX50 (50% Phenyl Polysilphenylene-siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.[4]

    • Second Dimension (2D) Column: BPX5 (5% Phenyl Polysilphenylene-siloxane), 3 m x 0.15 mm ID, 0.25 µm film thickness.[4]

  • GC×GC Conditions:

    • Injector Temperature: 300 °C

    • Carrier Gas: Helium, with an initial pressure of 230 kPa, held for 0.5 min, then ramped at 1.1 kPa/min to 330 kPa.[4]

    • Oven Temperature Program:

      • Initial Temperature: 28 °C, hold for 0.5 minutes.[4]

      • Ramp: 3.3 °C/min to 330 °C.[4]

    • Modulation Period: 6 seconds.

    • Detector Conditions: As described in Protocol 2.1.

  • Data Analysis:

    • Use specialized GC×GC software to generate 2D chromatograms.

    • Identify compound classes (e.g., n-alkanes, branched alkanes, cycloalkanes) based on their structured elution patterns in the 2D plot.

    • Identify individual isomers based on retention times in both dimensions and mass spectral data.

    • Quantify using FID data, applying relative response factors for different hydrocarbon groups if necessary.[4]

Data Presentation

Obtaining experimental retention time data for all 355 isomers of dodecane is practically unfeasible. However, a representative dataset can illustrate the separation principles. The following table provides example retention times for n-dodecane and related n-alkanes under typical GC conditions. Branched isomers of C12H26 would generally elute before n-dodecane, with increased branching leading to lower boiling points and shorter retention times.

CompoundFormulaRetention Time (min)
n-DecaneC10H226.45[13]
Example Branched DodecaneC12H26~8.22[13]
n-DodecaneC12H268.71[13]
n-TridecaneC13H28>8.71

Note: Retention times are highly dependent on the specific GC column and conditions used. The values above are for illustrative purposes.

Visualizations

Workflow for GC-Based Isomer Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Hydrocarbon Mixture Dilution Dilution in Solvent Sample->Dilution Standard Add Internal Standard Dilution->Standard Injection Injection Standard->Injection Separation GC Column Separation Injection->Separation Detection Detection (FID / MS / VUV) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Identification Peak Identification Chromatogram->Identification Quantification Quantification Identification->Quantification Report Report Quantification->Report

Caption: General workflow for the analysis of C12H26 isomers using Gas Chromatography.

Logical Diagram of a GC×GC System

GCxGC_System Injector Injector Column1 1st Dimension Column (e.g., Nonpolar) Injector->Column1 Separation 1 (by boiling point) Modulator Modulator (Cryogenic Focusing) Column1->Modulator Column2 2nd Dimension Column (e.g., Polar) Modulator->Column2 Separation 2 (by polarity) Detector Detector (FID / MS) Column2->Detector DataSystem Data System & 2D Chromatogram Detector->DataSystem

Caption: Logical relationship of components in a comprehensive GC×GC system.

References

Application Notes and Protocols: 3-Ethyl-5,5-dimethyloctane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 3-Ethyl-5,5-dimethyloctane as a reference standard in various analytical applications. Its well-defined structure and physical properties make it a suitable candidate for qualitative and quantitative analyses, particularly in chromatography and spectroscopy.

Introduction

This compound is a branched-chain alkane with the molecular formula C12H26.[1][2][3] As a saturated hydrocarbon, it is chemically inert, making it an excellent internal or external standard for analytical methods where non-reactivity is crucial. Its primary applications are in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of other volatile and semi-volatile organic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its application as an analytical standard, influencing its behavior in chromatographic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H26[1][2][3]
Molecular Weight170.33 g/mol [1][2][3]
CAS Registry Number62183-71-5[1][2][3]
IUPAC NameThis compound[2]
Boiling PointEstimated 190-210 °C (structurally similar to other C12 alkanes)N/A
DensityEstimated 0.75 - 0.77 g/cm³N/A
AppearanceColorless liquid (presumed)N/A

Applications

The primary application of this compound is as a reference standard in analytical chemistry.

  • Internal Standard in Gas Chromatography (GC): Due to its chemical inertness and volatility, it can be added in a known quantity to samples before GC analysis. By comparing the peak area of the analyte to the peak area of the internal standard, precise quantification can be achieved, correcting for variations in injection volume and detector response.

  • Retention Time Marker: In complex mixtures, this compound can serve as a retention time marker to aid in the identification of other compounds by relative retention time.

  • System Suitability Standard: It can be used to verify the performance of a GC system, ensuring that parameters such as resolution, peak shape, and detector response are within acceptable limits before running analytical samples.

Experimental Protocols

The following are detailed protocols for the use of this compound as a reference standard.

4.1. Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative applications.

Materials:

  • This compound (high purity, >98%)

  • High-purity solvent (e.g., hexane, pentane, or dichloromethane, GC grade)

  • Class A volumetric flasks

  • Calibrated micropipettes or analytical balance

Protocol:

  • Primary Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound using an analytical balance.

    • Quantitatively transfer the weighed compound to a 10 mL Class A volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Fill the flask to the mark with the solvent.

    • Cap the flask and invert it several times to ensure homogeneity.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range for the calibration curve. For example, to prepare a 100 µg/mL working standard, transfer 1 mL of the 1000 µg/mL stock solution to a 10 mL volumetric flask and dilute to the mark with the solvent.

4.2. Protocol for Use as an Internal Standard in GC-MS Analysis

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical analyte in a sample matrix.

Workflow for Internal Standard Quantification

internal_standard_workflow prep_sample Prepare Sample add_is Add Known Amount of IS to Sample prep_sample->add_is prep_is Prepare Internal Standard (IS) Stock prep_is->add_is extract Sample Extraction & Cleanup add_is->extract analyze GC-MS Analysis extract->analyze integrate Integrate Peak Areas (Analyte & IS) analyze->integrate calculate Calculate Analyte Concentration integrate->calculate logical_relationship cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_quant Quantification Analyte Analyte in Matrix GC Gas Chromatography (Separation) Analyte->GC IS Internal Standard (this compound) IS->GC MS Mass Spectrometry (Detection) GC->MS Peak_Analyte Analyte Peak Area MS->Peak_Analyte Peak_IS IS Peak Area MS->Peak_IS Ratio Area Ratio (Analyte/IS) Peak_Analyte->Ratio Peak_IS->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Concentration Final Analyte Concentration Cal_Curve->Concentration

References

Application Notes and Protocols for Branched Alkanes in Geochemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Branched alkanes are saturated hydrocarbons containing alkyl groups attached to the main carbon chain. In geochemistry, these molecules serve as powerful biomarkers, or "molecular fossils," providing invaluable insights into Earth's history. Their structural diversity and the specificity of their biological precursors allow researchers to reconstruct past environmental conditions, understand the evolution of life, and explore for hydrocarbon resources. This document provides detailed application notes and experimental protocols for the use of various classes of branched alkanes in geochemical research.

Acyclic Isoprenoids: Pristane (B154290) and Phytane (B1196419)

Acyclic isoprenoids, particularly pristane (C₁₉) and phytane (C₂₀), are among the most widely used biomarkers in geochemistry.[1][2] They are primarily derived from the phytyl side-chain of chlorophyll.[1][3][4]

Applications:

  • Paleoenvironmental Redox Conditions: The ratio of pristane to phytane (Pr/Ph) is a classic indicator of the oxygen levels in the depositional environment of organic matter.[1][2][5]

    • Oxic Conditions: In oxygen-rich environments, the phytol (B49457) side chain is oxidized to phytenic acid, which then undergoes decarboxylation to form pristane. This leads to a high Pr/Ph ratio (>3.0).[1][4]

    • Anoxic Conditions: Under oxygen-poor conditions, phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane, resulting in a low Pr/Ph ratio (<1.0).[1][6]

    • Sub-oxic Conditions: Pr/Ph ratios between 1.0 and 3.0 are generally interpreted as indicative of sub-oxic conditions.[1]

  • Source of Organic Matter: The Pr/Ph ratio can also provide clues about the source of the organic matter. High ratios are often associated with terrestrial organic matter, while low ratios are typical for marine or hypersaline environments.[1][3]

  • Petroleum Exploration: In the petroleum industry, the Pr/Ph ratio is used to correlate crude oils with their source rocks and to infer the depositional environment of the source rock.[6][7]

Quantitative Data:

Pr/Ph RatioDepositional EnvironmentRedox ConditionsAssociated Organic Matter
> 3.0Terrestrial, deltaicOxicHigher plants
1.0 - 3.0Fluvio-marine, nearshoreSub-oxicMixed terrestrial/marine
< 1.0Marine, lacustrine, hypersalineAnoxicAlgae, bacteria

Experimental Protocol: Analysis of Pristane and Phytane

This protocol outlines the general steps for the extraction and analysis of pristane and phytane from sediment or rock samples.

1. Sample Preparation:

  • Clean the exterior of the rock/sediment sample to remove any modern contaminants.
  • Grind the sample to a fine powder (e.g., 100-mesh) using a cleaned mortar and pestle or a rock mill.

2. Solvent Extraction:

3. Fractionation:

  • Concentrate the extract using a rotary evaporator.
  • Separate the extract into aliphatic, aromatic, and polar fractions using column chromatography or thin-layer chromatography (TLC).[5] For column chromatography, use a silica (B1680970) gel column and elute with solvents of increasing polarity (e.g., n-hexane for aliphatics, DCM for aromatics, and methanol for polars).

4. GC-MS Analysis:

  • Concentrate the aliphatic fraction and inject it into a Gas Chromatograph-Mass Spectrometer (GC-MS).
  • GC Conditions (Example):
  • Column: DB-5ms or equivalent non-polar capillary column.
  • Injector Temperature: 280°C.
  • Oven Program: Start at 40°C, hold for 2 min, ramp to 300°C at 4°C/min, hold for 20 min.
  • Carrier Gas: Helium.
  • MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.
  • Identification: Identify pristane and phytane based on their retention times and characteristic mass spectra. Key fragment ions include m/z 183 and 197 for pristane, and m/z 183 and 211 for phytane.[1]
  • Quantification: Calculate the Pr/Ph ratio by comparing the peak areas of pristane and phytane in the total ion chromatogram (TIC) or selected ion monitoring (SIM) chromatograms.

Diagrams:

pristane_phytane_pathway chlorophyll Chlorophyll phytol Phytol Side-Chain chlorophyll->phytol Diagenesis oxic Oxic Conditions phytol->oxic anoxic Anoxic Conditions phytol->anoxic phytenic_acid Phytenic Acid oxic->phytenic_acid Oxidation dihydrophytol Dihydrophytol anoxic->dihydrophytol Reduction pristane Pristane (C19) High Pr/Ph Ratio phytenic_acid->pristane Decarboxylation phytane Phytane (C20) Low Pr/Ph Ratio dihydrophytol->phytane Reduction

Caption: Diagenetic pathways of pristane and phytane from chlorophyll.

experimental_workflow sample Sediment/Rock Sample prep Grinding & Pulverizing sample->prep extraction Soxhlet Extraction (DCM/Methanol) prep->extraction fractionation Column Chromatography (Aliphatics, Aromatics, Polars) extraction->fractionation analysis GC-MS Analysis fractionation->analysis data Data Interpretation (Pr/Ph Ratio) analysis->data

Caption: Experimental workflow for branched alkane biomarker analysis.

Glycerol (B35011) Dialkyl Glycerol Tetraethers (GDGTs)

GDGTs are complex membrane lipids synthesized by archaea and some bacteria, making them valuable biomarkers in the geological record.[8] They are broadly classified into isoprenoid GDGTs (isoGDGTs) and branched GDGTs (brGDGTs).

Applications:

  • Paleothermometry: The number of cyclopentane (B165970) rings in GDGTs varies with temperature. This relationship is the basis for several paleotemperature proxies.

    • TEX₈₆ (Tetraether Index of 86 carbon atoms): This proxy is based on the relative abundance of specific isoGDGTs produced by marine Thaumarchaeota and is used to reconstruct sea surface temperatures.[8]

    • MBT/CBT (Methylation of Branched Tetraethers/Cyclization of Branched Tetraethers): These indices are based on the distribution of brGDGTs produced by bacteria in soils and peats. They are used to reconstruct mean annual air temperature and soil pH.[9][10]

  • Terrestrial Input: The BIT (Branched and Isoprenoid Tetraether) Index compares the abundance of brGDGTs (primarily terrestrial) to crenarchaeol (an isoGDGT abundant in marine environments). It is used to estimate the relative input of soil organic matter into marine sediments.[8]

Quantitative Data:

ProxyBasisApplication
TEX₈₆Number of cyclopentane rings in isoGDGTsSea surface temperature reconstruction
MBT'/CBT'Degree of methylation and cyclization of brGDGTsMean annual air temperature and soil pH reconstruction
BIT IndexRatio of brGDGTs to crenarchaeolTerrestrial vs. marine organic matter input

Experimental Protocol: Analysis of GDGTs

1. Sample Preparation and Extraction:

  • Freeze-dry and homogenize the sediment sample.
  • Extract the lipids using an accelerated solvent extractor (ASE) with a mixture of DCM and methanol (9:1 v/v).

2. Separation and Purification:

  • Separate the total lipid extract into apolar and polar fractions using activated silica gel column chromatography.
  • Elute the apolar fraction with hexane/DCM (9:1 v/v) and the polar fraction (containing GDGTs) with DCM/methanol (1:1 v/v).

3. HPLC-MS Analysis:

  • Analyze the polar fraction using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with an atmospheric pressure chemical ionization (APCI) source.
  • HPLC Conditions (Example):
  • Column: Two silica columns in series.
  • Mobile Phase: Gradient of n-hexane and ethyl acetate.
  • MS Conditions (Example):
  • Ionization Mode: APCI, positive ion mode.
  • Detection: Selected Ion Monitoring (SIM) of the protonated molecular ions of the GDGTs.

4. Calculation of Proxies:

  • Integrate the peak areas of the relevant GDGTs from the HPLC-MS chromatograms.
  • Calculate the TEX₈₆, MBT'/CBT', and BIT indices using their respective formulas.

Diagrams:

gdt_proxies cluster_iso Isoprenoid GDGTs (Archaea) cluster_br Branched GDGTs (Bacteria) cluster_proxies Geochemical Proxies isoGDGTs isoGDGTs tex86 TEX86 (Sea Surface Temp.) isoGDGTs->tex86 crenarchaeol Crenarchaeol bit BIT Index (Terrestrial Input) crenarchaeol->bit brGDGTs brGDGTs mbt_cbt MBT/CBT (Air Temp. & Soil pH) brGDGTs->mbt_cbt brGDGTs->bit

Caption: Relationship between GDGTs and geochemical proxies.

Other Notable Branched Alkanes

Branched Alkanes with Quaternary Carbon Atoms (BAQCs):

  • Description: A relatively new class of biomarkers characterized by a quaternary substituted carbon atom (e.g., 2,2-dimethylalkanes, 3,3- and 5,5-diethylalkanes).[11] They have been detected in sediments ranging from the Paleoproterozoic to the present.[12]

  • Applications:

    • Paleoenvironmental Indicator: The presence of BAQCs may indicate specific, weakly oxidizing sedimentary environments.[13]

    • Source Organism: While the exact source is unknown, their distribution suggests a possible origin from nonphotosynthetic, sulfide-oxidizing bacteria.[11]

  • Analysis: Detected by GC-MS in the saturated hydrocarbon fraction. Their identification is based on characteristic mass spectra.[11][12]

Botryococcane and Crocetane:

  • Botryococcane: A C₃₄ highly branched isoprenoid, is a specific biomarker for the freshwater green alga Botryococcus braunii. Its presence in sediments or crude oils indicates a significant contribution from this alga and points to a lacustrine or brackish depositional environment.[14][15]

  • Crocetane: An irregular C₂₀ isoprenoid that can serve as a marker for photic zone euxinia (anoxic and sulfuric water column exposed to light) in thermally mature sediments and crude oils, particularly of Devonian age.[16] It is thought to be derived from carotenoids of green sulfur bacteria.[16]

Branched alkanes are a diverse and informative group of biomarkers that are indispensable in geochemical studies. From the well-established Pr/Ph ratio to the evolving applications of GDGTs and BAQCs, these molecules provide a window into past climates, environments, and ecosystems. The protocols outlined above provide a foundation for the analysis of these compounds, enabling researchers to unlock the rich history stored in the geological record. Continued research into the biological sources and diagenetic pathways of these molecules will undoubtedly lead to the development of new and more refined geochemical proxies.

References

Application Notes and Protocols for 3-Ethyl-5,5-dimethyloctane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Ethyl-5,5-dimethyloctane is a specific branched alkane for which detailed application data as a solvent is not extensively available in public literature. The following application notes and protocols are based on the known properties of structurally similar C12H26 isomers, such as n-dodecane and other branched alkanes. These are intended to be illustrative of potential applications and should be adapted and validated experimentally for specific research and development needs.

Introduction

This compound is a branched-chain saturated hydrocarbon with the molecular formula C12H26. Its structure, characterized by ethyl and methyl branches along an octane (B31449) backbone, suggests physical and chemical properties that could be advantageous in various applications within research, and the drug development sector. Branched alkanes are noted for their influence on viscosity, thermal properties, and solvency for non-polar compounds, making them potentially valuable in organic synthesis and formulation science.[1][2][3] This document provides an overview of its potential applications, physicochemical properties, and generalized experimental protocols.

Physicochemical Properties

The properties of this compound are compared with its straight-chain isomer, n-dodecane, to highlight the influence of branching. Generally, branching in alkanes lowers the boiling point and can affect the melting point and viscosity compared to their linear counterparts.[1][4]

PropertyThis compoundn-Dodecane (for comparison)Data Source
Molecular Formula C12H26C12H26PubChem[5]
Molecular Weight 170.33 g/mol 170.33 g/mol PubChem[5]
Appearance Likely a colorless liquidColorless liquidCheméo, PubChem[6][7]
Boiling Point Data not readily available; expected to be lower than n-dodecane216.2 °CPubChem[5]
Melting Point Data not readily available-9.6 °CPubChem[5]
Density Data not readily available0.749 g/cm³Cheméo[6]
Water Solubility Practically insolublePractically insolubleFisher Scientific, Cheméo[6][8]
Solubility in Organic Solvents High solubility in non-polar solvents (e.g., hexane, toluene)High solubility in non-polar solventsCheméo[6]

Potential Applications

Introduction: The non-polar nature and expected liquid state at room temperature make this compound a potential solvent for organic reactions involving non-polar reactants, reagents, and catalysts. Its branched structure may offer different solvency characteristics compared to linear alkanes. High molecular weight alkanes are generally less reactive than other organic solvents, making them suitable for reactions with sensitive reagents.[3]

Potential Advantages:

  • Inert Reaction Medium: As a saturated hydrocarbon, it is chemically inert under many reaction conditions, preventing interference with the desired chemical transformation.

  • High Boiling Point (estimated): A potentially high boiling point allows for conducting reactions at elevated temperatures, which can increase reaction rates.

  • Ease of Removal: Despite a high boiling point, its non-polar nature facilitates removal from more polar products through liquid-liquid extraction or chromatography.

  • Unique Solvency: The branched structure might provide better solubility for certain bulky non-polar molecules compared to linear alkanes.

Introduction: High molecular weight alkanes can be used as excipients in pharmaceutical formulations, particularly for topical, oral, and parenteral drug delivery.[4] Their hydrophobic nature makes them suitable for dissolving lipophilic active pharmaceutical ingredients (APIs).[9] Semifluorinated alkanes, which share some properties with hydrocarbons, have been investigated as drug carriers.[10]

Potential Advantages:

  • Solubilizing Agent: Can act as a non-polar vehicle for water-insoluble drugs in ointments, creams, and potentially in lipid-based oral formulations.[4]

  • Emollient: In topical formulations, it can provide moisturizing and softening properties.

  • Component of Self-Emulsifying Drug Delivery Systems (SEDDS): Could serve as the oil phase in SEDDS to enhance the oral bioavailability of poorly water-soluble drugs.

Experimental Protocols

Disclaimer: These are generalized protocols and must be optimized for specific applications.

Objective: To provide a general workflow for a Grignard reaction, where a non-polar, inert solvent is beneficial.

Materials:

  • Magnesium turnings

  • Anhydrous this compound

  • Alkyl or aryl halide

  • Carbonyl compound (aldehyde, ketone, or ester)

  • Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add magnesium turnings to the flask.

  • Add anhydrous this compound to the flask to cover the magnesium.

  • Dissolve the alkyl or aryl halide in anhydrous this compound and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (initiation may require gentle heating or a crystal of iodine).

  • Once the reaction starts (observed by bubbling and heat generation), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Cool the reaction mixture in an ice bath.

  • Dissolve the carbonyl compound in anhydrous this compound and add it to the dropping funnel.

  • Add the carbonyl solution dropwise to the Grignard reagent, maintaining a low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for the specified time.

  • Quench the reaction by slowly adding the anhydrous workup solution.

  • Perform a liquid-liquid extraction to separate the product from the aqueous layer. The product will likely be in the organic (this compound) layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to remove the solvent.

  • Purify the crude product using column chromatography or distillation.

Objective: To outline the steps for preparing a basic ointment using this compound as a solvent and vehicle for a lipophilic active ingredient.

Materials:

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • This compound

  • Beeswax or other suitable stiffening agent

  • Ointment mill or homogenizer

  • Heating mantle and beaker

Procedure:

  • Melt the beeswax in a beaker using a heating mantle.

  • In a separate beaker, dissolve the lipophilic API in this compound. Gentle heating may be required to facilitate dissolution.

  • Slowly add the API-solvent mixture to the melted beeswax with continuous stirring.

  • Continue stirring the mixture until it is uniform.

  • Remove the mixture from the heat and continue to stir as it cools to maintain homogeneity.

  • For a smoother texture, the cooled ointment can be passed through an ointment mill or homogenized.

  • Package the final formulation in an appropriate container.

Safety and Handling

As a C12H26 alkane, this compound is expected to be a flammable liquid.[11] Users should adhere to standard laboratory safety protocols for handling flammable organic solvents.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[12][13][14]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13][14]

  • Fire Safety: Keep away from open flames, sparks, and other ignition sources. Use non-sparking tools.[11][13] Have a fire extinguisher rated for chemical fires readily available.

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Visualizations

G Figure 1: General Workflow for Organic Synthesis A Reactant & Reagent Preparation B Reaction in this compound A->B C Reaction Workup (e.g., Quenching, Extraction) B->C D Product Isolation (e.g., Solvent Evaporation) C->D E Purification (e.g., Chromatography, Distillation) D->E F Final Product E->F

Caption: General workflow for an organic synthesis reaction using this compound as the solvent.

G Figure 2: Workflow for Topical Formulation cluster_0 Oil Phase Preparation A Dissolve Lipophilic API in this compound C Combine and Mix Oil Phase Components A->C B Melt Stiffening Agent (e.g., Beeswax) B->C D Homogenize and Cool C->D E Final Topical Formulation D->E

Caption: A simplified workflow for the preparation of a topical formulation.

References

Application Notes and Protocols: Investigating 3-Ethyl-5,5-dimethyloctane in Biomarker Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-Ethyl-5,5-dimethyloctane is not currently an established biomarker according to publicly available scientific literature. The following application notes and protocols are provided as a general framework for the investigation of novel volatile organic compounds (VOCs), such as branched-chain alkanes, as potential biomarkers. The data presented is illustrative and hypothetical.

Introduction

Volatile organic compounds (VOCs) present in biological samples, such as breath, blood, and urine, are gaining increasing attention as potential non-invasive biomarkers for various physiological and pathological states. Branched-chain alkanes, a subclass of VOCs, can originate from endogenous metabolic processes, including lipid peroxidation and gut microbiome activity. Alterations in the profiles of these compounds may, therefore, reflect underlying disease processes.

This compound is a branched-chain alkane. While specific studies on its biomarker potential are not currently available, its chemical properties suggest it could be analyzed using standard VOC biomarker discovery workflows. This document outlines the general methodologies for identifying and quantifying novel VOCs like this compound in biological matrices and serves as a guide for researchers and drug development professionals interested in this area of biomarker discovery.

Hypothetical Quantitative Data

The following table represents hypothetical data from a pilot study investigating this compound as a potential biomarker for a hypothetical "Condition X". This data is for illustrative purposes only and is intended to demonstrate how such findings would be presented.

AnalyteSample TypePatient GroupConcentration (ng/L) (Mean ± SD)p-valueFold Change
This compoundExhaled BreathCondition X (n=50)15.8 ± 3.2<0.012.1
Healthy Controls (n=50)7.5 ± 1.8
This compoundPlasmaCondition X (n=50)2.1 ± 0.5<0.051.5
Healthy Controls (n=50)1.4 ± 0.3

Experimental Protocols

Sample Collection and Preparation

3.1.1. Exhaled Breath Condensate (EBC) Collection:

  • Subjects should fast for at least 8 hours prior to sample collection.

  • Use a commercially available EBC collection device (e.g., RTube).

  • Instruct the subject to breathe normally into the device for 10-15 minutes.

  • Collect the condensed liquid sample and immediately store it at -80°C until analysis.

3.1.2. Plasma Collection:

  • Draw whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

Headspace Solid-Phase Microextraction (HS-SPME)
  • Thaw the EBC or plasma samples on ice.

  • For a 1 mL sample in a 10 mL headspace vial, add an appropriate internal standard.

  • Seal the vial with a PTFE-lined septum.

  • Incubate the vial at a constant temperature (e.g., 60°C) for a predetermined time (e.g., 30 minutes) to allow for the equilibration of volatile compounds in the headspace.

  • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a fixed time (e.g., 20 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Thermally desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a set time (e.g., 2 minutes) in splitless mode.

  • Chromatographic Separation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-400.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to an authentic standard.

    • Quantify the compound using the peak area ratio relative to the internal standard.

Visualizations

Experimental Workflow

G cluster_collection Sample Collection cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis cluster_data Data Processing cluster_result Outcome Breath Exhaled Breath EBC Exhaled Breath Condensate Breath->EBC Blood Whole Blood Plasma Plasma Separation Blood->Plasma SPME HS-SPME EBC->SPME Plasma->SPME GCMS GC-MS Analysis SPME->GCMS Data Data Analysis & Statistical Validation GCMS->Data Biomarker Biomarker Identification Data->Biomarker

Caption: Workflow for VOC Biomarker Discovery.

Hypothetical Signaling Pathway Involvement

G cluster_membrane Cellular Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation induces Aldehydes Reactive Aldehydes LipidPeroxidation->Aldehydes Alkanes Alkane Formation LipidPeroxidation->Alkanes Biomarker This compound (Excreted) Alkanes->Biomarker includes

Caption: Hypothetical Origin of Branched-Chain Alkanes.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Ethyl-5,5-dimethyloctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for this compound?

A1: Due to the branched and asymmetric nature of this compound, common synthetic strategies include Grignard reagent coupling and Corey-House synthesis. A plausible Grignard approach involves the reaction of a Grignard reagent with a suitable ketone followed by reduction of the resulting alcohol. The Corey-House synthesis offers a more direct coupling of an alkyl halide with a Gilman reagent.

Q2: I am observing low yields in my Grignard reaction. What are the potential causes?

A2: Low yields in Grignard reactions are a common issue. Several factors could be responsible:

  • Moisture: Grignard reagents are highly reactive with protic solvents like water. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Poor quality magnesium: The surface of the magnesium turnings may be oxidized. Gently crush the magnesium turnings prior to use to expose a fresh surface.

  • Side reactions: Wurtz coupling is a common side reaction that can reduce the yield of the desired product.

Q3: My Corey-House synthesis is failing. What are the critical parameters to check?

A3: The success of a Corey-House synthesis is highly dependent on the purity of the reagents and the reaction conditions. Key parameters to verify include:

  • Alkyl halide quality: The reaction is most effective with primary and secondary alkyl halides. Tertiary alkyl halides are not suitable.[1][2]

  • Gilman reagent formation: Ensure the complete formation of the Gilman reagent (lithium dialkylcuprate) before adding the second alkyl halide.

  • Temperature: The reaction is typically carried out at low temperatures to ensure stability of the Gilman reagent.

Troubleshooting Guides

Grignard Synthesis Troubleshooting
Problem Possible Cause Recommended Solution
Low or no product yield Presence of moisture in reagents or glassware.Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents.
Inactive magnesium surface.Gently crush magnesium turnings before the reaction to expose a fresh surface.
Formation of Wurtz coupling byproducts.Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.
Formation of an unexpected alcohol The Grignard reagent reacted with the ketone starting material.This is the expected first step in a two-step synthesis. Proceed to the reduction step.
Difficulty in isolating the final product Emulsion formation during workup.Add a saturated solution of ammonium (B1175870) chloride to break up the emulsion.
Corey-House Synthesis Troubleshooting
Problem Possible Cause Recommended Solution
Reaction fails to initiate Poor quality lithium or copper iodide.Use fresh, high-purity lithium and copper(I) iodide.
Alkyl halide is not suitable.Ensure the use of a primary or secondary alkyl halide. Tertiary halides are not compatible with this reaction.[1][2]
Low yield of the desired alkane Incomplete formation of the Gilman reagent.Allow sufficient time for the reaction of the alkyllithium with copper(I) iodide.
Temperature is too high.Maintain a low temperature (typically below 0°C) throughout the reaction.
Mixture of products obtained Impurities in the starting materials.Purify all starting materials before use.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-5,5-dimethyloctan-3-ol via Grignard Reaction
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine.

  • Add a solution of 1-bromopropane (B46711) in anhydrous diethyl ether dropwise to the magnesium turnings.

  • Once the reaction initiates (as evidenced by bubbling and heat), add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of 5,5-dimethyl-3-octanone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Workup: Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent under reduced pressure to yield the crude 3-Ethyl-5,5-dimethyloctan-3-ol.

Protocol 2: Reduction of 3-Ethyl-5,5-dimethyloctan-3-ol
  • Dissolve the crude 3-Ethyl-5,5-dimethyloctan-3-ol in a suitable solvent such as acetic acid.

  • Add a reducing agent, for example, zinc dust, in portions to the stirred solution.

  • Heat the reaction mixture under reflux for 2 hours.

  • Cool the mixture to room temperature and filter to remove any unreacted zinc.

  • Extract the filtrate with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Visualizations

Grignard_Synthesis_Pathway 1-Bromopropane 1-Bromopropane Propylmagnesium_bromide Propylmagnesium bromide 1-Bromopropane->Propylmagnesium_bromide Diethyl Ether Mg Mg Mg->Propylmagnesium_bromide Intermediate_alkoxide Intermediate Alkoxide Propylmagnesium_bromide->Intermediate_alkoxide 5_5_dimethyl_3_octanone 5,5-Dimethyl- 3-octanone 5_5_dimethyl_3_octanone->Intermediate_alkoxide 3_Ethyl_5_5_dimethyloctan_3_ol 3-Ethyl-5,5-dimethyl- octan-3-ol Intermediate_alkoxide->3_Ethyl_5_5_dimethyloctan_3_ol H3O+ workup Reduction Reduction 3_Ethyl_5_5_dimethyloctan_3_ol->Reduction 3_Ethyl_5_5_dimethyloctane 3-Ethyl-5,5-dimethyl- octane Reduction->3_Ethyl_5_5_dimethyloctane

Caption: Grignard synthesis pathway for this compound.

Corey_House_Synthesis_Workflow cluster_0 Gilman Reagent Preparation cluster_1 Coupling Reaction Alkyl_halide_1 Alkyl Halide (R-X) Alkyllithium Alkyllithium (R-Li) Alkyl_halide_1->Alkyllithium Lithium 2 Li Lithium->Alkyllithium Gilman_reagent Gilman Reagent (R2CuLi) Alkyllithium->Gilman_reagent Copper_iodide CuI Copper_iodide->Gilman_reagent Coupling Coupling Reaction Gilman_reagent->Coupling Alkyl_halide_2 Alkyl Halide (R'-X) Alkyl_halide_2->Coupling Product This compound (R-R') Coupling->Product

Caption: Workflow for Corey-House synthesis.

Troubleshooting_Logic Start Low Yield Check_Moisture Check for Moisture (Anhydrous Conditions?) Start->Check_Moisture Check_Reagents Check Reagent Quality (Fresh Mg/Li/CuI?) Start->Check_Reagents Check_Temp Check Temperature (Too high?) Start->Check_Temp Side_Reactions Analyze for Side Reactions (e.g., Wurtz Coupling) Start->Side_Reactions Dry_Glassware Dry Glassware & Solvents Check_Moisture->Dry_Glassware Yes Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents No Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Yes Slow_Addition Slow Reagent Addition Side_Reactions->Slow_Addition Yes Resolution Improved Yield Dry_Glassware->Resolution Use_Fresh_Reagents->Resolution Optimize_Temp->Resolution Slow_Addition->Resolution

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Branched Alkane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for branched alkane synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and find answers to frequently asked questions related to improving the yield and selectivity of branched alkane synthesis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Isomerization Selectivity & High Yield of Cracked Products

Question: My reaction shows high conversion of the linear alkane, but the selectivity towards desired branched isomers is low, with a high yield of lighter, cracked products. What are the potential causes and solutions?

Answer:

High cracking rates at the expense of isomerization are a common challenge, typically linked to catalyst properties and reaction conditions.

Potential Causes:

  • Excessive Catalyst Acidity: Catalysts with overly strong acid sites can favor cracking over isomerization. The carbenium ions, which are key intermediates for both reactions, are more likely to undergo β-scission (cracking) on highly acidic sites.[1][2]

  • High Reaction Temperature: While higher temperatures increase the overall reaction rate, they thermodynamically favor cracking over isomerization.[1] Isomerization reactions are slightly exothermic and are thus favored at lower temperatures.[1][3]

  • Imbalance between Metal and Acid Sites: In bifunctional catalysts (e.g., Pt/Zeolite), an improper balance between the metal (dehydrogenation/hydrogenation) and acid (isomerization) functions can lead to side reactions. If the acid function is too dominant, cracking will increase.[2]

  • Large Catalyst Pore Size: Catalysts with large pores may allow for the formation of bulky transition states that lead to bimolecular cracking reactions.

Recommended Solutions:

  • Optimize Reaction Temperature: Lower the reaction temperature in increments. There is an optimal temperature where the rate of isomerization is maximized relative to the rate of cracking.

  • Modify Catalyst Acidity:

    • Use a catalyst with moderate acidity. The challenge is to find a catalyst active enough for isomerization without promoting excessive cracking.[1][4]

    • For zeolites, consider methods to suppress excessive acidity.[2]

  • Adjust Hydrogen Pressure: Increasing hydrogen pressure can suppress the formation of olefins, which are precursors to coke and can participate in cracking pathways.

  • Select Appropriate Catalyst Support: The topology of the support surface and pore structure are critical. Zeolites with specific channel dimensions can exhibit shape selectivity, favoring the formation of desired isomers while suppressing reactions that lead to cracking.[4][5]

Issue 2: Rapid Catalyst Deactivation

Question: My catalyst shows good initial activity and selectivity, but its performance declines rapidly over a short time on stream. What is causing this deactivation?

Answer:

Catalyst deactivation is a significant issue in hydrocarbon processing. The primary causes are coke formation and structural changes to the catalyst.

Potential Causes:

  • Coke Formation (Fouling): Hydrocarbon reactions at high temperatures can produce carbonaceous deposits (coke) on the catalyst surface.[6] This coke blocks access to active sites and can plug catalyst pores.[7] This is a common deactivation mechanism for reactions involving hydrocarbons.[6]

  • Sintering (Aging): Prolonged exposure to high temperatures can cause the active phase (e.g., metal nanoparticles) to agglomerate, reducing the active surface area.[6] It can also lead to the collapse of the catalyst's pore structure.[7]

  • Poisoning: Impurities in the feed, such as sulfur or water, can irreversibly bind to active sites, poisoning the catalyst. While some modern catalysts like Pt/zeolites are more resistant than older Pt/chlorided alumina (B75360) catalysts, they are not immune.[8]

  • Reduction of Active Species: For catalysts like sulfated zirconia, the active sulfate (B86663) groups can be reduced at high temperatures, leading to a loss of acid sites and activity.[8]

Recommended Solutions:

  • Optimize Temperature and Pressure: Operate at the lowest possible temperature that still provides adequate conversion to minimize both sintering and coke formation. High hydrogen pressure can also inhibit coke formation.[9]

  • Feed Purification: Ensure the alkane feed is free of poisons like water and sulfur compounds through appropriate pretreatment steps.[8]

  • Catalyst Regeneration: Deactivated catalysts can often be regenerated. Coke can be removed by a controlled burn-off with air (oxidation), followed by reduction.[8]

  • Use a Coke-Resistant Catalyst: Catalysts with hierarchical pore structures can improve diffusion and reduce coke formation.[10] The addition of a noble metal can also inhibit coking.[8]

Issue 3: Low Overall Conversion of Linear Alkane

Question: The conversion of my starting material is very low, even after an extended reaction time. How can I improve it?

Answer:

Low conversion suggests that the reaction conditions are not optimal for activating the relatively unreactive alkane feedstock.

Potential Causes:

  • Insufficient Reaction Temperature: Alkane isomerization requires a certain activation energy. If the temperature is too low, the reaction rate will be negligible.[1][3]

  • Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected conditions. Catalyst activity is a function of both its acidic and metallic properties (for bifunctional catalysts).[1][8]

  • Poor Contact Between Reactants and Catalyst: Inefficient mixing or poor flow distribution in a reactor can lead to low conversion.[11]

  • Thermodynamic Equilibrium: Isomerization reactions are reversible. At a given temperature, the reaction will reach an equilibrium that may favor the linear alkane, limiting the maximum achievable conversion.[1]

Recommended Solutions:

  • Increase Reaction Temperature: Gradually increase the temperature to enhance the reaction rate. However, be mindful that excessively high temperatures can lead to cracking.[1]

  • Use a More Active Catalyst:

    • Consider catalysts known for high activity at lower temperatures, such as sulfated zirconia or platinum on chlorided alumina (note the latter's sensitivity to poisons).[8][12]

    • Ensure the catalyst is properly pre-treated (e.g., reduced) to achieve maximum activity.[9]

  • Extend Reaction Time / Adjust Flow Rate: In a batch reactor, increase the reaction time. In a continuous flow reactor, decrease the feed rate (i.e., lower the Liquid Hourly Space Velocity, LHSV) to increase the contact time between the reactants and the catalyst.

  • Ensure Purity of Reagents: Use anhydrous solvents and ensure the purity of your starting materials, as contaminants can inhibit the reaction.[11]

Frequently Asked Questions (FAQs)

Q1: What is the "bifunctional mechanism" in alkane hydroisomerization?

A1: The bifunctional mechanism describes the process by which catalysts with both metal and acid sites convert linear alkanes to branched isomers. It involves a sequence of steps:

  • Dehydrogenation: The linear alkane is first dehydrogenated on a metal site (e.g., Platinum) to form an alkene.

  • Protonation & Isomerization: The alkene migrates to an acid site (e.g., on a zeolite support), where it is protonated to form a carbenium ion. This carbenium ion then undergoes skeletal rearrangement to a more stable branched carbenium ion.

  • Deprotonation & Hydrogenation: The branched carbenium ion deprotonates to form a branched alkene, which then migrates back to a metal site and is hydrogenated to the final branched alkane product.[1][3][13]

Q2: Why is temperature control so critical in alkane isomerization?

A2: Temperature has a competing effect on isomerization. Low temperatures thermodynamically favor the formation of highly branched isomers, which is desirable.[1][3] However, high temperatures are required to provide the necessary activation energy to convert the unreactive alkanes.[1] An optimal temperature must be found that balances sufficient reaction rates with favorable thermodynamics, while minimizing side reactions like cracking, which become dominant at higher temperatures.

Q3: What is the role of hydrogen in hydroisomerization?

A3: Although the overall isomerization reaction is stoichiometrically independent of hydrogen, it is a critical component in the process.[9] Hydrogen pressure is used to:

  • Suppress Coke Formation: It inhibits polymerization and dehydrogenation reactions that lead to coke deposits on the catalyst.[9]

  • Hydrogenate Intermediates: It is necessary for the final step of the bifunctional mechanism, where the branched alkene intermediate is hydrogenated to the stable branched alkane.[13]

  • Maintain Catalyst Activity: It helps maintain the metallic function of the catalyst in its active state.

Q4: How does catalyst acidity influence the product distribution?

A4: Catalyst acidity is a key parameter that determines both activity and selectivity.[2]

  • Weak Acidity: Catalysts with very weak acidity may not be active enough to catalyze the isomerization reaction effectively.[2]

  • Moderate Acidity: An optimal, moderate acidity is ideal for maximizing the yield of branched isomers.

  • Strong Acidity: Catalysts with very strong acid sites tend to promote cracking (β-scission) of the carbenium ion intermediates, leading to a loss of yield and the formation of lighter hydrocarbons.[2]

Data Presentation: Catalyst Performance in n-Heptane Isomerization

The following table summarizes the performance of different catalytic systems for the hydroisomerization of n-heptane, providing a comparative overview of their effectiveness under various conditions.

Catalyst SystemTemperature (°C)n-Heptane Conversion (%)Total i-Heptane Yield (%)Key Branched ProductsReference
Pt/Sulfated Zirconia200~53~35Methylhexanes, Dimethylpentanes[12]
Molybdenum Sub-oxide37078~60Isomerization products[12]
Pt/ZSM-22 (PZH-0.3)26081.176.4i-Heptanes[10]
Pt/ZSM-22 (PZH-0.5)320N/A13.6 (multi-branched)Multi-branched i-Heptanes[10]
(1wt% Pt + 1wt% Zr)/HY-Zeolite27574.258.5Branched Alkanes[13]

Note: Yields and conversions are highly dependent on specific reaction conditions, including pressure and space velocity, which are detailed in the cited literature.

Experimental Protocols

Protocol: n-Heptane Hydroisomerization in a Fixed-Bed Reactor

This protocol describes a general procedure for evaluating catalyst performance in the gas-phase hydroisomerization of n-heptane.

1. Catalyst Preparation and Loading: a. Synthesize or procure the desired catalyst (e.g., 0.5 wt% Pt on a ZSM-22 zeolite support). b. Press the catalyst powder into pellets, then crush and sieve them to a uniform particle size (e.g., 20-40 mesh) to ensure uniform packing and flow dynamics. c. Accurately weigh a specific amount of the sieved catalyst (e.g., 0.2 g) and load it into the center of a continuous-flow, fixed-bed stainless steel micro-reactor. Quartz wool plugs are used to secure the catalyst bed.

2. Catalyst Pre-treatment (Reduction): a. Place the loaded reactor into a furnace and connect the gas lines. b. Purge the system with an inert gas like nitrogen (N₂) to remove air. c. Initiate a flow of pure hydrogen (H₂) (e.g., 40 mL/min). d. Heat the reactor to the reduction temperature (e.g., 400 °C) at a controlled ramp rate and hold for a specified time (e.g., 2 hours) to reduce the metal sites on the catalyst.[9] e. After reduction, cool the reactor under H₂ flow to the desired reaction temperature (e.g., 260 °C).

3. Reaction Execution: a. Set the system pressure to the desired level (e.g., 1 atm to 18.5 bar) using a back-pressure regulator. Maintain a continuous flow of H₂.[9][12] b. Introduce liquid n-heptane into the system using a high-precision syringe pump at a constant flow rate (e.g., 1 mL/h).[9] The n-heptane is vaporized and mixed with the H₂ stream before entering the reactor. c. Ensure the molar ratio of H₂ to hydrocarbon (H₂/HC) is maintained at the desired level (e.g., 7-10).[9] d. Run the reaction for a set period, allowing the system to reach a steady state.

4. Product Collection and Analysis: a. Pass the reactor effluent through a condenser (e.g., a cold trap) to separate the liquid products from the gaseous stream. b. Collect liquid samples at regular intervals. c. Analyze the composition of the liquid products using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column to separate the different alkane isomers and cracking products. d. Identify and quantify the products by comparing their retention times and peak areas with those of known standards.

5. Calculation of Performance Metrics: a. n-Heptane Conversion (%): [(moles of n-heptane in) - (moles of n-heptane out)] / (moles of n-heptane in) * 100 b. Selectivity to Isomers (%): (moles of all iso-heptanes formed) / (moles of n-heptane reacted) * 100 c. Yield of Isomers (%): (moles of all iso-heptanes formed) / (moles of n-heptane in) * 100 or Conversion * Selectivity / 100

Visualizations

Troubleshooting_Yield_Issues Start Low Yield of Branched Alkanes Check_Conversion Is Overall Conversion Low? Start->Check_Conversion Check_Selectivity Is Isomerization Selectivity Low? Check_Conversion->Check_Selectivity No Cause_Temp Cause: Insufficient Temperature or Catalyst Activity Check_Conversion->Cause_Temp Yes Check_Deactivation Does Performance Decline Over Time? Check_Selectivity->Check_Deactivation No Cause_Cracking Cause: - High Temperature - Excessive Catalyst Acidity Check_Selectivity->Cause_Cracking Yes Cause_Coke Cause: - Coke Formation (Fouling) - Sintering or Poisoning Check_Deactivation->Cause_Coke Yes End Process Optimized Check_Deactivation->End No Solution_Temp Solution: - Increase Temperature - Use More Active Catalyst - Increase Contact Time Cause_Temp->Solution_Temp Solution_Temp->End Solution_Cracking Solution: - Decrease Temperature - Modify/Change Catalyst - Optimize H2 Pressure Cause_Cracking->Solution_Cracking Solution_Cracking->End Solution_Coke Solution: - Regenerate Catalyst - Optimize Conditions - Purify Feedstock Cause_Coke->Solution_Coke Solution_Coke->End

Caption: Troubleshooting flowchart for diagnosing low yield in branched alkane synthesis.

Bifunctional_Isomerization_Mechanism cluster_Metal Metal Site (e.g., Pt) cluster_Acid Acid Site (e.g., Zeolite) Dehydrogenation 1. Dehydrogenation Dehydrogenation->p1 Hydrogenation 4. Hydrogenation Hydrogenation->isoAlkane - H₂ Isomerization 2. Carbenium Ion Formation & Skeletal Isomerization Isomerization->p2 Cracking Cracking (Side Reaction) Isomerization->Cracking p1->Isomerization n-Alkene p2->Hydrogenation iso-Alkene nAlkane->Dehydrogenation + H₂

Caption: Mechanism of alkane isomerization on a bifunctional catalyst.

Experimental_Workflow Prep Catalyst Preparation (Pelletize & Sieve) Load Load Catalyst into Fixed-Bed Reactor Prep->Load Pretreat Pre-treatment (Reduction in H₂ flow at 400°C) Load->Pretreat React Run Isomerization Reaction (Set T, P, Flow Rates) Pretreat->React Collect Product Collection (Condensation / Cold Trap) React->Collect Analyze Product Analysis (Gas Chromatography) Collect->Analyze Calculate Calculate Performance (Conversion, Selectivity, Yield) Analyze->Calculate

Caption: Experimental workflow for catalyst testing in n-alkane isomerization.

References

Technical Support Center: Optimizing GC Columns for C10-C15 Alkane Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) methods for the separation of C10-C15 alkane isomers. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during these analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting a GC column for C10-C15 alkane isomer separation?

A1: The most crucial factor is the stationary phase. For non-polar compounds like alkanes, the principle of "like dissolves like" is paramount.[1][2] Therefore, a non-polar stationary phase is the most effective choice for separating these isomers.

Q2: Which specific stationary phases are recommended for analyzing C10-C15 alkane isomers?

A2: Non-polar stationary phases are ideal for separating alkanes based on their boiling points. The most commonly used and effective stationary phases include:

  • 100% Dimethylpolysiloxane: A widely used, robust non-polar phase.

  • 5% Phenyl-95% Dimethylpolysiloxane: This phase offers a slightly different selectivity due to the phenyl group and can be beneficial for separating aromatic hydrocarbons that may be present with the alkanes.[1]

For highly complex mixtures of isomers, specialized stationary phases such as liquid crystalline phases have shown high isomeric selectivity and can be advantageous.[3][4]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of C10-C15 alkane isomers?

A3: Column dimensions are critical for achieving optimal resolution.[2][5]

  • Length: Longer columns (e.g., 30-60 m) provide higher efficiency and better resolution for complex isomer mixtures. A 30 m column often provides a good balance between resolution, analysis time, and cost.[1][5]

  • Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm or 0.25 mm) increases column efficiency, leading to sharper peaks and improved resolution.[1][2] 0.25 mm I.D. columns are popular as they offer a good compromise between efficiency and sample capacity.[2][5]

  • Film Thickness: A thinner film (e.g., 0.25 µm) can lead to sharper peaks and reduced column bleed.[5] Thicker films are generally better for highly volatile compounds but may increase peak broadening for higher boiling point alkanes.[2][5]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of Alkane Isomers

Possible Causes & Solutions:

CauseSolution
Inappropriate Stationary Phase Ensure a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) is being used.[1]
Suboptimal Column Dimensions For complex mixtures, consider using a longer column (e.g., 60 m) and a smaller internal diameter (e.g., 0.25 mm) to increase efficiency.[1][2]
Ineffective Temperature Program Employ a slower temperature ramp rate (e.g., 2-5°C/min) to improve the separation of closely eluting isomers.[1][6]
Incorrect Carrier Gas Flow Rate Optimize the flow rate for your carrier gas (typically Helium or Hydrogen) to achieve the best efficiency. An electronic leak detector can help ensure there are no leaks affecting flow consistency.[1][7]
Issue 2: Peak Tailing

Possible Causes & Solutions:

CauseSolution
Active Sites in the System Use a deactivated inlet liner and ensure all components in the sample path are inert to minimize interactions with the analytes.[1]
Column Contamination If contamination is suspected at the inlet of the column, trim the first 10-20 cm.[1] Regular column baking according to the manufacturer's instructions can also help remove contaminants.
Column Overload Reduce the sample concentration or use a split injection to avoid overloading the column.[1]
Issue 3: Retention Time Shifting

Possible Causes & Solutions:

CauseSolution
Leaks in the System Check for leaks at the injector septum, column fittings, and gas lines. A leaking septum is a common cause of inconsistent retention times.[8]
Inconsistent Carrier Gas Flow Ensure the carrier gas pressure and flow rate are stable and accurately controlled.[8]
Column Degradation Over time, the stationary phase can degrade, leading to changes in retention. If the column is old or has been subjected to high temperatures, it may need to be replaced.
Changes in Oven Temperature Profile Verify that the GC oven is accurately following the set temperature program.

Experimental Protocols

Standard Protocol for C10-C15 Alkane Isomer Analysis

This protocol provides a starting point for method development. Optimization will likely be required based on the specific sample matrix and analytical goals.

1. GC System and Column:

  • Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

  • Column: 100% Dimethylpolysiloxane or 5% Phenyl-95% Dimethylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

2. Instrument Parameters:

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 250°C.

    • Final hold: Hold at 250°C for 10 minutes.

  • Detector: FID at 300°C.

3. Sample Preparation:

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

PoorResolutionTroubleshooting Start Poor Resolution or Co-elution Observed CheckPhase Verify Stationary Phase (Non-polar) Start->CheckPhase OptimizeDimensions Optimize Column Dimensions (Length, I.D.) CheckPhase->OptimizeDimensions Phase Correct AdjustTemp Adjust Temperature Program (Slower Ramp) OptimizeDimensions->AdjustTemp Dimensions Optimal CheckFlow Check Carrier Gas Flow Rate AdjustTemp->CheckFlow Program Optimized Resolved Resolution Improved CheckFlow->Resolved Flow Optimal

Caption: Troubleshooting workflow for poor GC resolution.

Experimental Workflow for Alkane Isomer Analysis

ExperimentalWorkflow SamplePrep Sample Preparation (Dilution in Solvent) GCSetup GC Instrument Setup (Column, Temperatures, Flow) SamplePrep->GCSetup Injection Sample Injection GCSetup->Injection Separation Chromatographic Separation (Temperature Program) Injection->Separation Detection Detection (FID) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Identification) Detection->DataAnalysis

Caption: General experimental workflow for GC analysis.

References

Technical Support Center: Resolving Co-elution of C12H26 Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of C12H26 (dodecane) isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of C12H26 isomers challenging in GC?

The separation of C12H26 isomers is difficult due to their similar physicochemical properties.[1] With 355 structural isomers, many of these compounds have very close boiling points and similar polarities, leading to comparable interactions with the stationary phase in the GC column. This results in overlapping peaks and co-elution, making accurate quantification and identification challenging.[1]

Q2: How can I confirm if I have a co-elution problem with my C12H26 isomers?

Identifying co-elution is the first step toward resolving it. Here are a few indicators:

  • Asymmetrical Peak Shapes: Look for peaks that are not perfectly Gaussian. The presence of a "shoulder" or a "fronting" peak can indicate the presence of more than one compound.[2]

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can analyze the mass spectra across a single chromatographic peak. A changing mass spectrum from the beginning to the end of the peak is a strong indication of co-eluting compounds.[2]

  • Extracted Ion Chromatograms (EICs): For isomers with similar mass spectra, the relative abundance of certain fragment ions might differ. Plotting the EICs for characteristic ions of each potential isomer can help to reveal the presence of multiple compounds under a single peak.[2]

Q3: What is the most critical factor in achieving good separation of C12H26 isomers?

The choice of the GC column, specifically the stationary phase, is the most critical factor for separating C12H26 isomers.[3] Since alkanes are non-polar, a non-polar stationary phase is generally recommended. However, for complex mixtures of isomers, more specialized columns may be necessary.

Troubleshooting Guides

Issue 1: Poor resolution of C12H26 isomers with a standard non-polar column.

Symptom: Multiple C12H26 isomers are co-eluting, resulting in broad, overlapping peaks.

Troubleshooting Workflow:

start Start: Poor Resolution of C12H26 Isomers step1 Optimize Temperature Program start->step1 step2 Evaluate Column Dimensions step1->step2 Still co-eluting end_resolved Resolution Achieved step1->end_resolved Resolution satisfactory step3 Consider a More Selective Stationary Phase step2->step3 Still co-eluting step2->end_resolved Resolution satisfactory step4 Advanced Technique: GCxGC step3->step4 Significant co-elution remains end_partially_resolved Partial Resolution step3->end_partially_resolved Improved but not baseline step4->end_resolved

Caption: Troubleshooting workflow for poor resolution of C12H26 isomers.

Detailed Steps:

  • Optimize the Temperature Program:

    • Lower the Initial Temperature: Starting the oven at a lower temperature increases the interaction of early-eluting isomers with the stationary phase, which can improve their separation.[4]

    • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 2-5°C/min) allows more time for the isomers to interact differently with the stationary phase, enhancing resolution.[4] A very slow ramp rate of 0.5°C/min can continue to improve resolution, though it will significantly increase analysis time.[5]

    • Introduce an Isothermal Hold: Adding a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes provide the necessary separation.[4]

  • Evaluate Column Dimensions:

    • Increase Column Length: Doubling the column length can increase resolution by approximately 40%.[3]

    • Decrease Internal Diameter (ID): A smaller ID (e.g., 0.18 mm vs. 0.25 mm) increases column efficiency and can significantly improve the separation of closely eluting peaks.[3]

    • Optimize Film Thickness: A thicker film increases retention and can be beneficial for volatile compounds. For a broad range of alkanes, a film thickness of 0.25 µm to 0.50 µm is generally suitable.

  • Consider a More Selective Stationary Phase:

    • Liquid Crystalline Phases: For very challenging separations of positional and structural isomers, liquid crystalline stationary phases can offer unique selectivity that is not achievable with standard polydimethylsiloxane (B3030410) phases.[1][6]

  • Employ Advanced Techniques:

    • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): If significant co-elution persists, GCxGC is a powerful tool.[7][8] It uses two columns with different separation mechanisms to dramatically increase peak capacity and resolve highly complex mixtures.[8]

Issue 2: All peaks are sharp, but some C12H26 isomers still co-elute.

Symptom: The chromatography is generally good (narrow peaks), but specific pairs or groups of isomers are not resolved.

Troubleshooting Workflow:

start Start: Co-elution of Sharp Peaks step1 Fine-tune Temperature Program start->step1 step2 Change Carrier Gas and/or Flow Rate step1->step2 No improvement end_resolved Resolution Achieved step1->end_resolved Resolution satisfactory step3 Evaluate Stationary Phase Selectivity step2->step3 Still co-eluting step2->end_resolved Resolution satisfactory step4 Consider GCxGC step3->step4 Co-elution persists step3->end_resolved Resolution satisfactory step4->end_resolved

Caption: Troubleshooting workflow for co-eluting sharp peaks of C12H26 isomers.

Detailed Steps:

  • Fine-tune the Temperature Program:

    • Focus on very slow ramp rates (e.g., 1-2°C/min) in the temperature range where the co-eluting isomers elute.

    • Experiment with multi-ramp programs, using a slower ramp in the critical separation window.[4]

  • Change Carrier Gas and/or Flow Rate:

    • Carrier Gas: Switching from helium to hydrogen can improve efficiency and may alter selectivity enough to resolve the critical pair.

    • Flow Rate: Optimize the carrier gas flow rate to achieve the highest column efficiency. A flow rate that is too high or too low can lead to band broadening and reduce separation.[3]

  • Evaluate Stationary Phase Selectivity:

    • If a standard non-polar phase (like 100% dimethylpolysiloxane or 5% phenyl-polysiloxane) is being used, consider a stationary phase with a different selectivity, such as a mid-polarity phase or a liquid crystalline phase.[1][6]

  • Consider GCxGC: For persistent co-elution of highly similar isomers, GCxGC may be the only effective solution.[7][8]

Experimental Protocols

General Purpose GC Method for C12H26 Isomer Screening

This protocol provides a starting point for the analysis of C12H26 isomers. Optimization will likely be required based on the specific isomer mixture and desired resolution.

Experimental Workflow:

prep Sample Preparation (Dissolve in n-hexane) inject GC Injection (Split mode) prep->inject separate Chromatographic Separation (Optimized GC parameters) inject->separate detect Detection (FID or MS) separate->detect analyze Data Analysis (Peak identification and quantification) detect->analyze

Caption: General experimental workflow for GC analysis of C12H26 isomers.

GC Parameters:

ParameterRecommended Setting
Column Non-polar (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane)
30-60 m length, 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Split Ratio 100:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen, constant flow
Flow Rate 1-2 mL/min
Oven Program Initial Temp: 50°C, hold for 2 min
Ramp 1: 5°C/min to 200°C
Hold at 200°C for 5 min
Detector Flame Ionization Detector (FID) at 280°C or Mass Spectrometer (MS)

Data Presentation: Impact of GC Parameters on Resolution

The following table summarizes the general effects of modifying key GC parameters on the separation of C12H26 isomers.

Parameter ChangeEffect on ResolutionEffect on Analysis Time
Increase Column Length IncreasesIncreases
Decrease Column ID IncreasesMay Increase
Increase Film Thickness May Increase (for volatile isomers)Increases
Decrease Oven Ramp Rate IncreasesIncreases
Lower Initial Oven Temp Increases (for early eluters)Increases
Switch Carrier to H₂ May IncreaseDecreases

This technical support guide provides a starting point for addressing the co-elution of C12H26 isomers. Due to the complexity of these separations, a systematic approach to method development and troubleshooting is essential for achieving the desired resolution.

References

Technical Support Center: Mass Spectrum Interpretation of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting mass spectra of alkanes.

Frequently Asked Questions (FAQs)

FAQ 1: Why is the molecular ion (M+) peak weak or absent in my alkane's mass spectrum?

The intensity of the molecular ion peak in alkanes is highly dependent on the molecule's structure and molecular weight.

  • Straight-chain alkanes: These typically show a molecular ion peak, although its intensity may be low for longer chains.[1][2]

  • Branched alkanes: Increased branching leads to a less stable molecular ion, which readily undergoes fragmentation.[3] Consequently, the M+ peak is often weaker and may be entirely absent in highly branched structures.[1][4]

  • Increasing Molecular Weight: In a homologous series, the relative height of the molecular ion peak generally decreases as the molecular weight increases.[3]

If you suspect the molecular ion peak is absent due to extensive fragmentation, consider using a "softer" ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), which imparts less energy to the molecule and can help in identifying the molecular ion.[5]

FAQ 2: What are the common fragment ions I should look for in an alkane spectrum?

Alkane mass spectra are characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[1][2] The most common fragment ions are alkyl carbocations with the general formula [CₙH₂ₙ₊₁]⁺.

m/z Value Corresponding Fragment Common Name
29[C₂H₅]⁺Ethyl cation
43[C₃H₇]⁺Propyl cation
57[C₄H₉]⁺Butyl cation
71[C₅H₁₁]⁺Pentyl cation
85[C₆H₁₃]⁺Hexyl cation

The peak at m/z 57, corresponding to the butyl carbocation ([C₄H₉]⁺), is often the base peak in the spectra of straight-chain alkanes.[1][2]

FAQ 3: How can I differentiate between isomers of an alkane using mass spectrometry?

While constitutional isomers of alkanes have the same molecular mass and thus the same molecular ion peak, their fragmentation patterns can be used for differentiation.

  • Branching: Cleavage is favored at points of branching because it leads to the formation of more stable secondary and tertiary carbocations.[3][4] This results in a different abundance of fragment ions compared to a straight-chain isomer. For example, the peak at m/z 43 is often very intense in branched alkanes due to the formation of a stable isopropyl or tert-butyl cation precursor.[6]

  • Relative Abundance of M+: The relative intensity of the molecular ion peak decreases with increased branching.[3] A straight-chain alkane will generally have a more intense M+ peak than its branched isomers.

FAQ 4: My alkane is cyclic. How does this affect the mass spectrum?

Cycloalkanes exhibit distinct fragmentation patterns compared to their acyclic counterparts.

  • Molecular Ion Peak: The ring structure provides greater stability to the molecular ion, often resulting in a more prominent M+ peak compared to linear or branched alkanes of the same carbon number.[1][4][7]

  • Fragmentation: A common fragmentation pathway for cycloalkanes is the loss of an ethylene (B1197577) molecule (C₂H₄), leading to a radical cation with an m/z value of [M-28].[7] For instance, cyclohexane (B81311) (M+ at m/z 84) frequently shows a strong peak at m/z 56.[7] Side chains on substituted cycloalkanes will also fragment, often at the bond alpha to the ring.[1]

Troubleshooting Guides

Problem 1: I am unable to identify the molecular ion peak.

This is a common issue, especially with highly branched or long-chain alkanes.

Troubleshooting Workflow:

start Unable to Identify M+ Peak check_high_mass Examine the high m/z region for low-intensity peaks start->check_high_mass check_m_minus_15 Look for a peak at M-15 (loss of a methyl group) check_high_mass->check_m_minus_15 No clear peak found result1 Potential M+ peak identified check_high_mass->result1 Low-intensity peak observed consider_soft_ionization Re-run sample using a soft ionization technique (e.g., CI, ESI) check_m_minus_15->consider_soft_ionization No M-15 peak observed check_m_minus_15->result1 M-15 peak present compare_library Compare spectrum to a library of known alkane spectra consider_soft_ionization->compare_library Soft ionization not available consider_soft_ionization->result1 Successful identification compare_library->result1 Match found result2 M+ peak likely absent due to high fragmentation compare_library->result2 No match found

Caption: Troubleshooting workflow for identifying a missing molecular ion peak.

Problem 2: The base peak in my spectrum is not at a common m/z value for alkanes (e.g., 43 or 57).

While m/z 43 and 57 are common, the base peak can vary depending on the alkane's structure.

  • Highly Branched Alkanes: Fragmentation will favor the formation of the most stable carbocation. A highly substituted carbon center can lead to a different, very stable fragment ion becoming the base peak.

  • Cyclic Alkanes: As mentioned, cyclic alkanes can have base peaks resulting from characteristic ring fragmentation, such as the loss of ethylene (M-28).[7]

  • Contamination: An unexpected base peak could indicate the presence of a contaminant in your sample. Ensure proper sample handling and instrument cleaning.

Problem 3: The fragmentation pattern is difficult to interpret and does not show a clear series of CₙH₂ₙ₊₁ ions.

This can occur with complex mixtures or highly rearranged structures.

Alkane Fragmentation Pathway:

M Alkane Molecule (M) M_ion Molecular Ion (M+) M->M_ion Electron Impact fragment1 [CₙH₂ₙ₊₁]⁺ + R• M_ion->fragment1 C-C Bond Cleavage fragment2 [CₘH₂ₘ₊₁]⁺ + R'• M_ion->fragment2 Alternative Cleavage fragment3 Further Fragmentation fragment1->fragment3 fragment2->fragment3

References

Technical Support Center: Purification of 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Ethyl-5,5-dimethyloctane. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound after synthesis?

A1: The most common impurities are typically other structural isomers of dodecane (B42187) (C12H26) that form as byproducts during synthesis.[1][2][3] The specific isomers will depend on the synthetic route employed. For instance, in a Corey-House synthesis, side reactions can lead to the formation of various other branched alkanes.[1][2][3] Unreacted starting materials and solvents are also potential impurities.

Q2: Which purification techniques are most effective for this compound?

A2: Due to the non-polar nature of alkanes, the most effective purification techniques rely on differences in physical properties, primarily boiling points. The two most suitable methods are:

  • Fractional Distillation: This is effective for separating isomers with sufficiently different boiling points.[4][5]

  • Preparative Gas Chromatography (GC): This technique offers very high resolution and is ideal for separating isomers with very close boiling points or for obtaining very high purity samples.[6][7]

Q3: Can I use column chromatography to purify this compound?

A3: Standard column chromatography using silica (B1680970) gel or alumina (B75360) is generally ineffective for separating non-polar compounds like alkanes from their structural isomers. The lack of functional groups results in very weak and non-selective interactions with the stationary phase.

Q4: How can I assess the purity of my this compound sample?

A4: The most common and effective method for assessing the purity of a volatile compound like this compound is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). This will allow for the quantification of impurities, especially isomeric ones. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the desired product.

Troubleshooting Guides

Fractional Distillation

Problem 1: Poor separation of isomers.

  • Possible Cause: The boiling points of the isomers are very close, and the distillation column is not efficient enough.

  • Solution:

    • Increase the length of the fractionating column to increase the number of theoretical plates.[5]

    • Use a more efficient column packing material (e.g., structured packing instead of Raschig rings).

    • Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases.[5]

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

Problem 2: Product is contaminated with a lower-boiling impurity.

  • Possible Cause: The initial fraction (forerun) was not discarded, or the distillation was conducted too quickly.

  • Solution:

    • Discard an initial fraction that contains the more volatile impurities.

    • Reduce the heating rate to ensure a slow and steady distillation.[5]

Problem 3: Bumping or uneven boiling in the distillation flask.

  • Possible Cause: Lack of boiling chips or a stir bar.

  • Solution:

    • Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.

Preparative Gas Chromatography (GC)

Problem 1: Co-elution of the desired product and an isomeric impurity.

  • Possible Cause: The GC column and/or temperature program are not optimized for the separation.

  • Solution:

    • Column Selection: Use a column with a different stationary phase that offers better selectivity for alkane isomers. Non-polar columns are generally a good starting point.

    • Temperature Program: Optimize the temperature ramp. A slower temperature ramp can improve the resolution of closely eluting peaks.

    • Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency.

Problem 2: Low recovery of the purified product.

  • Possible Cause:

    • Inefficient trapping of the eluting compound.

    • Decomposition of the compound on the column.

  • Solution:

    • Trapping: Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to effectively condense the eluting product.

    • Column Temperature: While high temperatures are needed to elute higher-boiling alkanes, excessively high temperatures can lead to thermal degradation. Use the lowest possible temperature that still allows for reasonable elution times.

Experimental Protocols

Fractional Distillation of this compound

This protocol assumes a mixture of C12 alkane isomers. The boiling points of branched alkanes are generally lower than the straight-chain isomer (n-dodecane, b.p. 216 °C).[8][9] More highly branched isomers tend to have lower boiling points.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound mixture and boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column with insulation to ensure an adiabatic process.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. The temperature should slowly rise and then stabilize at the boiling point of the lowest-boiling component.

  • Collect the initial distillate (forerun) in a separate receiving flask and discard it. This fraction will be enriched in the most volatile impurities.

  • As the temperature begins to rise again, change the receiving flask to collect the fraction corresponding to the boiling range of this compound.

  • Continue distillation until the temperature either rises significantly, indicating the start of a higher-boiling fraction, or until only a small amount of residue remains in the distillation flask.

  • Analyze the collected fractions by GC to determine their purity.

Quantitative Data: Boiling Points of Dodecane Isomers

IsomerBoiling Point (°C)
n-Dodecane216.3
2-Methylundecane209.6
3-Methylundecane210.1
2,2-Dimethyl-decane202.7
This compound ~190-200 (estimated)

Note: The boiling point for this compound is an estimate based on the trend of increased branching lowering the boiling point. The exact boiling point may vary.

Preparative Gas Chromatography (GC) Protocol for Isomer Separation

This protocol provides a general guideline for separating structural isomers of dodecane.

Instrumentation:

  • Preparative Gas Chromatograph with a fraction collector.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5) of appropriate dimensions for preparative work (thicker film, wider diameter).

  • Carrier gas: Helium or Nitrogen.

  • Detector: A non-destructive detector is ideal, but a split system with an FID can be used.

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to separate the isomers in the mixture.

    • Optimize the temperature program (e.g., start at 100°C, ramp at 5°C/min to 200°C) and carrier gas flow rate to achieve baseline separation of the target compound from its isomers.

  • Scale-up to Preparative GC:

    • Transfer the optimized method to the preparative GC system.

    • Increase the injection volume. This may require some optimization to avoid overloading the column, which would degrade separation.

    • Set the fraction collector to collect the eluent at the retention time of this compound.

  • Collection:

    • Cool the collection trap with a suitable coolant (e.g., liquid nitrogen).

    • Perform multiple injections to collect a sufficient quantity of the purified product.

  • Purity Analysis:

    • Analyze the collected fraction using analytical GC-FID or GC-MS to confirm its purity.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Initial Purification Analysis Purity Analysis (GC-MS) Distillation->Analysis PrepGC Preparative GC PureProduct Pure Product PrepGC->PureProduct Analysis->PrepGC Insufficient Purity Analysis->PureProduct Sufficient Purity

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic Start Purification Issue CheckPurity Assess Purity with GC-MS Start->CheckPurity IsomerSeparation Poor Isomer Separation? CheckPurity->IsomerSeparation FractionalDistillation Fractional Distillation Issue IsomerSeparation->FractionalDistillation Yes OtherImpurity Other Impurity Present? IsomerSeparation->OtherImpurity No PrepGC_Issue Preparative GC Issue FractionalDistillation->PrepGC_Issue If Distillation Fails OptimizeDistillation Optimize Distillation: - Increase column length - Slow distillation rate - Improve insulation FractionalDistillation->OptimizeDistillation OptimizePrepGC Optimize Prep GC: - Change stationary phase - Optimize temperature program - Adjust flow rate PrepGC_Issue->OptimizePrepGC IdentifyImpurity Identify Impurity (MS) & Choose Appropriate Method OtherImpurity->IdentifyImpurity Yes

Caption: A decision tree for troubleshooting purification issues.

References

Technical Support Center: Overcoming Low Solubility of Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low solubility of long-chain alkanes in experimental settings.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Precipitation of Long-Chain Alkane in Aqueous Media During Cell Culture Experiments

Q: My long-chain alkane, which was initially dissolved in an organic solvent and then diluted into my cell culture medium, is now precipitating. What steps can I take to resolve this?

A: Precipitation of hydrophobic compounds like long-chain alkanes in aqueous cell culture media is a common issue. Here is a step-by-step guide to troubleshoot this problem:

  • Initial Assessment: First, confirm that the precipitate is indeed your compound and not a result of contamination or media component instability.[1][2] You can do this by observing a control flask of media with the same concentration of the organic solvent (vehicle control) but without the alkane. If the control remains clear, the precipitate is likely your compound.

  • Solubilization Strategy Optimization: The low aqueous solubility of long-chain alkanes necessitates the use of solubilization techniques.[3][4][5] Consider the following options:

    • Co-solvent Concentration: The concentration of the organic co-solvent (e.g., DMSO, ethanol) used to dissolve the alkane before dilution is critical. While a higher concentration might dissolve the alkane initially, it can cause precipitation upon dilution into the aqueous medium and may also be toxic to your cells. Try preparing a more diluted stock solution of your alkane in the organic solvent.

    • Use of Surfactants: Surfactants can form micelles that encapsulate nonpolar molecules like long-chain alkanes, increasing their apparent solubility in aqueous solutions.[6] It is crucial to use a surfactant concentration above its critical micelle concentration (CMC) and to select a surfactant with low cell toxicity.

    • Cyclodextrin (B1172386) Encapsulation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7] They can form inclusion complexes with long-chain alkanes, effectively shielding them from the aqueous environment and increasing their solubility.[7]

    • Lipid-Based Formulations: For in vivo studies or complex in vitro models, consider formulating the long-chain alkane into a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).[8][9][10] These systems form fine emulsions upon gentle agitation in aqueous media, keeping the alkane solubilized.

  • Experimental Adjustments:

    • Temperature Control: The solubility of long-chain alkanes is temperature-dependent, generally increasing with temperature.[11][12] Ensure your medium and solutions are pre-warmed to the incubation temperature before mixing. Avoid rapid temperature changes that can cause precipitation.

    • Order of Addition: When preparing your final solution, try adding the alkane stock solution to the pre-warmed medium slowly while gently vortexing or stirring. This can help prevent localized high concentrations that lead to precipitation.

Below is a troubleshooting workflow to guide you through resolving precipitation issues:

G A Precipitation Observed in Cell Culture Medium B Is precipitate present in vehicle control? A->B C Yes B->C Yes D No B->D No E Issue with media components or contamination. Troubleshoot media preparation and aseptic technique. C->E F Precipitate is likely the long-chain alkane. Proceed with solubilization optimization. D->F G Reduce co-solvent concentration in stock solution F->G H Incorporate a biocompatible surfactant F->H I Utilize cyclodextrin encapsulation F->I J Consider a lipid-based formulation (e.g., SEDDS) F->J K Optimize experimental conditions (e.g., temperature, order of addition) F->K L Does precipitation persist? G->L H->L I->L J->L K->L M Yes L->M Yes N No L->N No P Re-evaluate solubilization strategy. Consider alternative methods or a different experimental approach. M->P O Problem Resolved. Proceed with experiment. N->O G cluster_0 Low Aqueous Solubility cluster_1 Solubilization via Encapsulation A Long-Chain Alkane (Hydrophobic) B Water (Polar Environment) A_plus_C + C Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) D Inclusion Complex (Water-Soluble) C->D Encapsulation E Long-Chain Alkane G A Excipient Selection (Oil, Surfactant, Co-surfactant) B Solubility Screening of Long-Chain Alkane A->B C Mixing of Excipients B->C D Dissolution of Long-Chain Alkane in Excipient Mixture C->D E Homogenous SEDDS Pre-concentrate D->E F Addition to Aqueous Medium (e.g., water, buffer) E->F G Spontaneous Emulsification F->G H Formation of Nano/Micro-emulsion with Solubilized Alkane G->H

References

Minimizing fragmentation in mass spectrometry of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize fragmentation during the mass spectrometry analysis of alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is minimizing fragmentation important when analyzing alkanes with mass spectrometry?

Minimizing fragmentation is crucial for the accurate determination of the molecular weight of alkanes. Due to the nature of their C-C and C-H bonds, alkanes are highly susceptible to fragmentation, especially with high-energy ionization techniques.[1][2][3] This often results in the absence or very low abundance of the molecular ion peak (M+), making it difficult to identify the intact molecule.[1][2][4] By reducing fragmentation, the molecular ion or a protonated molecule ([M+H]+) can be more readily observed, confirming the molecular weight of the analyte.[1][5][6]

Q2: What are "soft" ionization techniques and how do they help reduce alkane fragmentation?

Soft ionization techniques are methods that impart less energy to the analyte molecule during the ionization process, thus reducing the extent of fragmentation.[1][7][8] This is particularly advantageous for fragile molecules like long-chain alkanes.[1][9] Common soft ionization techniques suitable for alkanes include:

  • Chemical Ionization (CI): Uses a reagent gas to produce ions with little excess energy.[1][5][6][10]

  • Field Ionization (FI): An extremely gentle method that utilizes a high electric field to ionize molecules.[11][12][13][14]

  • Atmospheric Pressure Photoionization (APPI): Uses photons to ionize the sample, often resulting in minimal fragmentation.[7][15]

  • Low-Energy Electron Ionization (EI): A variation of the standard EI technique that uses electrons with lower kinetic energy to reduce fragmentation.[16][17][18]

Q3: What is the typical fragmentation pattern for straight-chain alkanes in Electron Ionization (EI) mass spectrometry?

In a standard 70 eV EI mass spectrum, straight-chain alkanes exhibit a characteristic fragmentation pattern. The molecular ion peak is often weak or absent, especially for longer chains.[2][4] The spectrum is characterized by clusters of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[1][2][19] The most abundant peaks are often CnH2n+1 fragments, with the C4H9+ ion (m/z 57) frequently being the base peak.[1][4]

Q4: How does branching in an alkane affect its fragmentation pattern?

Branched alkanes tend to fragment more readily at the branching points.[1][2] This is because cleavage at these points leads to the formation of more stable secondary and tertiary carbocations.[2][20] Consequently, the molecular ion peak for branched alkanes is typically less abundant than for their straight-chain isomers.[2]

Troubleshooting Guides

Issue 1: The molecular ion peak for my alkane sample is weak or absent.

This is a common issue when analyzing alkanes, particularly with standard Electron Ionization (EI).[1][2][4]

Troubleshooting Steps:

  • Switch to a Soft Ionization Technique: This is the most effective way to increase the abundance of the molecular ion.

    • Chemical Ionization (CI): Use a reagent gas like methane, isobutane, or ammonia (B1221849) to generate protonated molecules ([M+H]+) with less fragmentation.[1][5][6]

    • Field Ionization (FI): This technique is excellent for producing prominent molecular ions with minimal fragmentation.[11][12][13]

    • Low-Energy EI: If available, reduce the electron energy to a level that is still sufficient to ionize the molecule but low enough to minimize fragmentation.[16][21][22]

  • Optimize Ion Source Parameters:

    • Lower the Ion Source Temperature: Reducing the temperature can minimize thermal degradation of the analyte before ionization.[1]

  • For Tandem Mass Spectrometry (MS/MS):

    • Reduce Collision Energy: If performing MS/MS experiments, lowering the collision energy will decrease the fragmentation of the precursor ion.[1][23]

Issue 2: My mass spectrum is too complex to interpret.

A complex spectrum can arise from extensive fragmentation and the presence of impurities.

Troubleshooting Steps:

  • Employ a Soft Ionization Method: As mentioned above, techniques like CI and FI will produce simpler spectra with less fragmentation.[10][12]

  • Ensure Sample Purity: Use chromatographic techniques like Gas Chromatography (GC) to separate your alkane of interest from any impurities before it enters the mass spectrometer.[1]

  • Perform Background Subtraction: This can help to remove interfering ions from the solvent or GC column bleed.[1]

Data Presentation

Table 1: Comparison of Ionization Techniques for Alkane Analysis

Ionization TechniqueTypical FragmentationMolecular Ion AbundanceCommon Adducts/IonsBest For
Electron Ionization (EI) ExtensiveLow to Absent[1][2]M+•Structural Elucidation (via fragmentation pattern)
Chemical Ionization (CI) MinimalHigh[M+H]+[1]Molecular Weight Determination[6]
Field Ionization (FI) Very LowVery High[11][12]M+•Molecular Weight Determination for volatile compounds[12]
Low-Energy EI ReducedModerate to High[16]M+•Balancing molecular ion detection and some fragmentation
APPI (Negative Ion Mode) MinimalHigh (for C≥50)[M+Cl]-, [M+Br]-[15]High Molecular Weight Alkanes

Experimental Protocols

Protocol 1: Analysis of Alkanes using Chemical Ionization (CI)

This protocol outlines the general steps for analyzing a volatile alkane sample using GC-CI-MS.

  • Sample Preparation: Dissolve the alkane sample in a suitable volatile solvent (e.g., hexane).

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a column appropriate for hydrocarbon analysis. Set an appropriate temperature program to ensure good separation.

    • Mass Spectrometer (MS):

      • Select Chemical Ionization (CI) mode.

      • Introduce a reagent gas (e.g., methane, isobutane) into the ion source. Maintain the reagent gas pressure at approximately 1 torr.[1]

      • Set the ion source temperature to a value that allows for efficient sample vaporization but minimizes thermal degradation (e.g., 250°C as a starting point).[1]

      • Use a standard electron energy (e.g., 70 eV) to ionize the reagent gas.[1]

  • Data Acquisition:

    • Inject the sample into the GC.

    • Acquire the mass spectrum, looking for the protonated molecule ([M+H]+). For example, for an alkane with molecular formula CnH2n+2, the [M+H]+ ion will appear at a mass-to-charge ratio corresponding to the molecular weight plus the mass of a proton.

Visualizations

Troubleshooting Workflow: Absent Molecular Ion Peak start Weak or Absent Molecular Ion Peak q1 Using Electron Ionization (EI)? start->q1 soft_ion Switch to Soft Ionization (CI, FI, etc.) q1->soft_ion Yes optimize_ei Optimize EI Parameters q1->optimize_ei No end_solution Observe Enhanced Molecular Ion soft_ion->end_solution lower_temp Lower Ion Source Temperature optimize_ei->lower_temp msms_check Performing MS/MS? optimize_ei->msms_check lower_energy Lower Electron Energy (Low-Energy EI) lower_temp->end_solution lower_collision Lower Collision Energy msms_check->lower_collision Yes msms_check->end_solution No lower_collision->end_solution

Caption: Troubleshooting workflow for an absent alkane molecular ion peak.

Ionization Techniques vs. Fragmentation cluster_hard Hard Ionization cluster_soft Soft Ionization ei Electron Ionization (EI) (70 eV) ei_frag Extensive Fragmentation (C-C Cleavage) ei->ei_frag ci Chemical Ionization (CI) soft_frag Minimal Fragmentation (Preserved Molecular Ion) ci->soft_frag fi Field Ionization (FI) fi->soft_frag low_ei Low-Energy EI low_ei->soft_frag alkane Alkane Molecule alkane->ei alkane->ci alkane->fi alkane->low_ei

References

Technical Support Center: Improving Resolution in NMR Spectra of Complex Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of complex alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during NMR experiments on saturated hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my long-chain/branched alkanes so poorly resolved?

A1: The poor resolution in ¹H NMR spectra of complex alkanes is primarily due to severe signal overlap. Protons in similar chemical environments (e.g., multiple CH₂ groups in a long chain) have very similar chemical shifts, typically resonating in a narrow upfield region (around 0.7-1.5 ppm).[1][2][3] This leads to a complex pattern of overlapping multiplets that is difficult to interpret. Branching further complicates the spectra by introducing more varied, yet still similar, chemical environments.[1]

Q2: How can I improve the resolution of my alkane's ¹H NMR spectrum?

A2: Several strategies can be employed to improve spectral resolution:

  • Use a higher field NMR spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, spreading the signals out and reducing overlap.

  • Vary the solvent: Changing the deuterated solvent can induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.[4] Aromatic solvents like benzene-d₆ often cause different chemical shifts compared to chloroform-d₃.[4]

  • Change the temperature: Acquiring the spectrum at different temperatures can sometimes improve resolution by altering the conformational equilibrium of the alkane.[4]

  • Utilize 2D NMR techniques: Experiments like COSY, TOCSY, HSQC, and HMBC can help to resolve individual signals and establish connectivity between protons and carbons, even in cases of severe overlap in the 1D spectrum.[1][5]

Q3: What is the best way to prepare an NMR sample of a complex alkane to ensure good resolution?

A3: Proper sample preparation is crucial for obtaining high-quality NMR spectra. Key considerations include:

  • Purity: Ensure your sample is as pure as possible. Paramagnetic impurities can cause significant line broadening.

  • Solvent: Choose a deuterated solvent in which your alkane is fully soluble.

  • Concentration: The sample should be concentrated enough for a good signal-to-noise ratio but not so concentrated that it leads to viscosity-related line broadening.[4]

  • Filtration: Filter the sample into the NMR tube to remove any particulate matter, which can degrade spectral resolution.

Q4: When should I use COSY versus TOCSY for analyzing a complex alkane?

A4:

  • COSY (Correlation Spectroscopy) is ideal for identifying protons that are directly coupled (typically through 2-3 bonds).[6] It is useful for tracing out the immediate connectivity within a spin system.

  • TOCSY (Total Correlation Spectroscopy) shows correlations between all protons within a spin system, even if they are not directly coupled.[7] This is particularly useful for identifying all the protons belonging to a specific branched chain or a segment of a long chain, as magnetization is transferred through the entire coupling network.[7] The duration of the mixing time in a TOCSY experiment determines how far the magnetization is transferred.[7][8][9][10]

Q5: How can HSQC and HMBC help in the structural elucidation of complex alkanes?

A5:

  • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei.[11] This is extremely useful for assigning carbon signals based on the chemical shifts of their attached protons and for distinguishing between CH, CH₂, and CH₃ groups.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds.[11] This experiment is crucial for connecting different spin systems and for identifying quaternary carbons (which have no attached protons and thus do not appear in an HSQC spectrum).[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the NMR analysis of complex alkanes.

Issue 1: Broad or Distorted Peaks
Symptom Possible Cause Solution
All peaks are broad1. Poor shimming of the magnetic field.2. Sample is too concentrated, leading to high viscosity.3. Presence of paramagnetic impurities.4. Inhomogeneous sample due to poor solubility or suspended particles.1. Re-shim the spectrometer.2. Dilute the sample.3. Purify the sample to remove metal ions or other paramagnetic species.4. Ensure the sample is fully dissolved and filter it into the NMR tube.
Some peaks are broad1. Chemical exchange on the NMR timescale (e.g., conformational changes).2. Quadrupolar broadening from adjacent nuclei with spin > 1/2 (less common for alkanes).1. Acquire the spectrum at a different temperature (higher or lower) to either accelerate or slow down the exchange process.
Asymmetric peak shapesIncorrect phasing of the spectrum.Manually re-phase the spectrum carefully.
Issue 2: Severe Signal Overlap in ¹H NMR
Symptom Possible Cause Solution
A large, unresolved hump of signals in the aliphatic region.The molecule contains many CH, CH₂, and CH₃ groups with very similar chemical environments (common in long-chain and highly branched alkanes).[3]1. Change the solvent: Try an aromatic solvent like C₆D₆, which can induce different chemical shifts compared to CDCl₃.[4]2. Acquire a ¹³C NMR spectrum: The larger chemical shift range of ¹³C NMR often allows for better resolution of individual carbon signals.3. Use 2D NMR: - HSQC: Disperse the proton signals based on the chemical shifts of their attached carbons. - COSY/TOCSY: Identify coupled protons to trace out the carbon skeleton's connectivity.
Cannot distinguish between isomers.Isomers have very similar structures and therefore similar NMR spectra.1. Careful analysis of 2D NMR data: Small differences in connectivity or spatial proximity may be revealed by COSY, TOCSY, or NOESY.2. Quantitative NMR (qNMR): If analyzing a mixture of isomers, qNMR may help determine their relative concentrations, although signal overlap can be a challenge.[12]
Issue 3: Artifacts in 2D NMR Spectra
Symptom Possible Cause Solution
COSY/TOCSY: - t₁ noise (streaks along the indirect dimension).1. Insufficient number of scans.2. Very intense solvent or other singlet peaks.1. Increase the number of scans.2. Use solvent suppression techniques.
HSQC/HMBC: - Missing cross-peaks.1. HSQC: The carbon is quaternary (no attached proton).2. HMBC: The long-range coupling constant is too small for the chosen experimental parameters.1. A missing HSQC peak for a carbon signal confirms it is quaternary.2. Run multiple HMBC experiments with different delay times optimized for a range of coupling constants (e.g., one for 5 Hz and another for 10 Hz).[11][13]
HMBC: - One-bond correlation artifacts.The experiment is designed to suppress one-bond correlations, but they can sometimes appear as weak signals.Be aware of this possibility and use the HSQC spectrum to confirm direct one-bond correlations.

Data Presentation: Quantitative NMR Data

The following tables summarize typical chemical shifts and coupling constants for alkanes in common deuterated solvents. These values can be used as a reference for spectral interpretation.

Table 1: Typical ¹H NMR Chemical Shifts for Alkanes

Proton Type Structure Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in C₆D₆ (ppm) Chemical Shift (δ) in DMSO-d₆ (ppm)
Primary (Methyl)R-CH₃0.7 - 1.00.8 - 1.10.7 - 1.0
Secondary (Methylene)R₂-CH₂1.2 - 1.61.3 - 1.71.1 - 1.5
Tertiary (Methine)R₃-CH1.4 - 1.81.5 - 1.91.3 - 1.7

Note: These are approximate ranges and can vary depending on the specific structure and substitution pattern.[2]

Table 2: Typical ¹³C NMR Chemical Shifts for Alkanes

Carbon Type Structure Chemical Shift (δ) in CDCl₃ (ppm) Chemical Shift (δ) in C₆D₆ (ppm) Chemical Shift (δ) in DMSO-d₆ (ppm)
Primary (Methyl)R-CH₃10 - 2011 - 219 - 19
Secondary (Methylene)R₂-CH₂20 - 3521 - 3619 - 34
Tertiary (Methine)R₃-CH25 - 4526 - 4624 - 44
QuaternaryR₄-C30 - 5031 - 5129 - 49

Note: These are approximate ranges and can vary depending on the specific structure and substitution pattern.[2]

Table 3: Typical ¹H-¹H Coupling Constants in Alkanes

Coupling Type Description Typical Value (Hz)
²J(H,H)Geminal coupling (protons on the same carbon)10 - 18
³J(H,H)Vicinal coupling (protons on adjacent carbons)6 - 8
⁴J(H,H)Long-range coupling0 - 3

Note: Vicinal coupling constants are dependent on the dihedral angle between the coupled protons.

Experimental Protocols

Protocol 1: COSY Experiment for Alkane Analysis
  • Sample Preparation: Prepare a solution of the alkane in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (¹H): Set the spectral width to cover the entire proton spectrum (e.g., 0 to 10 ppm).

    • Number of Scans (ns): Typically 2 to 8 scans per increment.

    • Number of Increments (ni): 256 to 512 increments in the indirect dimension (F1).

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum if necessary (for phase-sensitive COSY).

    • Symmetrize the spectrum to reduce artifacts.

Protocol 2: TOCSY Experiment for Alkane Analysis
  • Sample Preparation: As for COSY.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected TOCSY pulse sequence (e.g., dipsi2gpphzs on Bruker instruments).[9]

    • Spectral Width (¹H): Same as COSY.

    • Number of Scans (ns): 4 to 16 scans per increment.

    • Number of Increments (ni): 256 to 512 increments.

    • Relaxation Delay (d1): 1-2 seconds.

    • Mixing Time: This is a crucial parameter. For short-range correlations (similar to COSY), use a short mixing time (e.g., 20 ms).[7][8] For long-range correlations within a spin system, use a longer mixing time (e.g., 60-120 ms).[7][8][9]

  • Processing: Similar to COSY.

Protocol 3: HSQC Experiment for Alkane Analysis
  • Sample Preparation: As for COSY. A slightly more concentrated sample may be beneficial.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

    • Spectral Width (¹H): Set to cover the proton spectrum.

    • Spectral Width (¹³C): Set to cover the aliphatic carbon region (e.g., 0 to 60 ppm).

    • Number of Scans (ns): 4 to 32 scans per increment, depending on concentration.

    • Number of Increments (ni): 128 to 256 increments.

    • Relaxation Delay (d1): 1-2 seconds.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase correction is typically automated but may require manual adjustment.

Protocol 4: HMBC Experiment for Alkane Analysis
  • Sample Preparation: As for HSQC.

  • Acquisition Parameters:

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (¹H): Set to cover the proton spectrum.

    • Spectral Width (¹³C): Set to cover the entire expected carbon chemical shift range (e.g., 0 to 60 ppm for alkanes, but may need to be wider if other functional groups are present).

    • Number of Scans (ns): 8 to 64 scans per increment.

    • Number of Increments (ni): 256 to 512 increments.

    • Relaxation Delay (d1): 1-2 seconds.

    • Long-Range Coupling Delay: This is optimized for a specific long-range J(C,H) coupling constant, typically around 8 Hz. It can be beneficial to run two experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to detect a wider range of correlations.[11][13]

  • Processing: Similar to HSQC.

Visualizations

troubleshooting_workflow start Poorly Resolved ¹H NMR Spectrum check_sample Check Sample Preparation (Concentration, Purity, Solubility) start->check_sample Initial Check two_d_nmr Acquire 2D NMR Spectra start->two_d_nmr Severe Overlap change_conditions Modify Experimental Conditions check_sample->change_conditions Sample OK change_conditions->start Re-acquire 1D change_conditions->two_d_nmr 1D still unresolved analyze_2d Analyze 2D Data (COSY, TOCSY, HSQC, HMBC) two_d_nmr->analyze_2d structure_elucidation Structure Elucidation analyze_2d->structure_elucidation

Caption: Troubleshooting workflow for poorly resolved NMR spectra of complex alkanes.

experimental_workflow one_d_h ¹H NMR one_d_c ¹³C NMR one_d_h->one_d_c Assess Complexity cosy COSY one_d_c->cosy Proceed to 2D tocsy TOCSY cosy->tocsy Trace Spin Systems hsqc HSQC tocsy->hsqc Assign Protons/Carbons hmbc HMBC hsqc->hmbc Connect Fragments elucidation Structure hmbc->elucidation

Caption: General experimental workflow for the structural elucidation of complex alkanes using NMR.

nmr_relationships cluster_homonuclear Homonuclear (¹H-¹H) cluster_heteronuclear Heteronuclear (¹H-¹³C) COSY COSY (2-3 bond correlations) TOCSY TOCSY (Correlations within a spin system) COSY->TOCSY is extended by HSQC HSQC (1-bond correlations) COSY->HSQC helps assign HMBC HMBC (2-3 bond correlations) TOCSY->HMBC identifies fragments for HSQC->HMBC complements

Caption: Relationships between common 2D NMR experiments for alkane analysis.

References

Technical Support Center: Method Development for Trace Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace analysis of branched alkanes.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of branched alkanes by Gas Chromatography-Mass Spectrometry (GC-MS).

Poor Chromatographic Resolution & Co-elution of Isomers

Problem: Branched alkane isomers, such as pristane (B154290) and phytane, or other structurally similar compounds, are not adequately separated, leading to overlapping peaks.

Possible Causes & Solutions:

  • Suboptimal GC Column: The stationary phase may not be suitable for resolving the target isomers.

    • Solution: For general alkane analysis, a non-polar column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is standard. For challenging separations of isomers with slight polarity differences, consider a mid-polarity column to enhance dipole interactions.

  • Inefficient Temperature Program: The oven temperature ramp rate may be too fast, or the initial temperature too high.

    • Solution 1: Decrease the initial oven temperature to improve the focusing of early-eluting compounds.

    • Solution 2: Reduce the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction time of the analytes with the stationary phase.[1]

    • Solution 3: For particularly difficult separations, introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.

  • Incorrect Carrier Gas Flow Rate: The flow rate may be too high or low, reducing column efficiency.

    • Solution: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best separation efficiency for your column dimensions.

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Caption: Troubleshooting workflow for poor chromatographic resolution.

Low Analyte Recovery

Problem: The amount of branched alkanes detected is significantly lower than expected.

Possible Causes & Solutions:

  • Inefficient Extraction: The chosen extraction method may not be effectively removing the analytes from the sample matrix.

    • Solution: For soil and sediment samples, consider methods like Accelerated Solvent Extraction (ASE) or Soxhlet extraction, which have shown high recovery rates.[1] Ensure the solvent is appropriate for the non-polar nature of alkanes (e.g., hexane (B92381), dichloromethane).

  • Analyte Loss During Sample Preparation: Volatile branched alkanes can be lost during solvent evaporation steps.

    • Solution: Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heating. A Kuderna-Danish (K.D.) concentrator can also be used to minimize loss.

  • Poor Solid Phase Extraction (SPE) Performance: The SPE sorbent may not be retaining the analytes, or the elution solvent may be too weak.

    • Solution: Perform a mass balance study by analyzing the load, wash, and elution fractions to determine where the analyte is being lost.[2] Adjust the pH, sorbent type, or elution solvent strength accordingly.

Ghost Peaks and Carryover

Problem: Peaks appear in blank runs that correspond to branched alkanes from previous analyses.

Possible Causes & Solutions:

  • Contaminated Syringe: The injection syringe may retain residues from previous samples.

    • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections.

  • Dirty Injector Port: The injector liner and septum can accumulate non-volatile residues.

    • Solution: Regularly replace the injector liner and septum, especially when analyzing complex matrices.

  • Column Bleed: At high temperatures, the stationary phase of the column can degrade and produce interfering peaks.

    • Solution: Ensure the column's maximum operating temperature is not exceeded. Condition the column according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for analyzing branched alkanes?

A1: Non-polar columns are the industry standard for separating alkanes, as elution is primarily based on boiling point.[3] Columns with a (5%-Phenyl)-methylpolysiloxane stationary phase are widely used. For high-temperature applications required for high molecular weight alkanes, select a column with enhanced thermal stability.[3]

Q2: How can I improve the separation of pristane and phytane?

A2: The separation of these isoprenoids can be challenging due to their structural similarity. To improve resolution, try a slower temperature ramp rate in your GC oven program. You can also evaluate a mid-polarity column, such as a (14% cyanopropyl-phenyl)-methylpolysiloxane stationary phase, which can offer different selectivity.[4] For highly complex samples where co-elution persists, comprehensive two-dimensional gas chromatography (GCxGC) may be necessary.[4]

Q3: My baseline is noisy and drifting. What should I do?

A3: Baseline instability can be caused by several factors. First, check for leaks in the gas lines and connections. A contaminated carrier gas or a failing gas purifier can also introduce impurities. Column bleed at high temperatures is another common cause, so ensure you are operating within the column's temperature limits. Finally, detector contamination can also lead to a noisy baseline; consult your instrument manual for cleaning procedures.

Q4: How do I accurately quantify branched alkanes when pure standards are not available?

A4: When authentic standards are unavailable, quantification can be challenging. One approach is to use the concept of Relative Response Factors (RRFs). The response of a Flame Ionization Detector (FID) is generally proportional to the number of carbon atoms in a hydrocarbon. However, for mass spectrometry detectors, the response can vary significantly between different chemical structures.[5] It is recommended to determine the RRFs for a representative branched alkane relative to a readily available n-alkane standard. This involves preparing a standard containing known concentrations of both the n-alkane and the representative branched alkane and calculating the ratio of their responses.

Q5: What are typical recovery rates and limits of detection I can expect for trace analysis of branched alkanes?

A5: These parameters are highly dependent on the sample matrix, extraction method, and instrumentation. However, for guidance, well-optimized methods can achieve the following:

  • Recovery Rates: For soil samples, recovery rates can range from 56.5% to over 91%, depending on the extraction technique.[6][7]

  • Limits of Detection (LOD) and Quantification (LOQ): For soil samples, LODs in the range of 0.03-0.15 mg/kg and LOQs of 0.1-0.5 mg/kg have been reported.[6] For water samples, LODs can be in the low ng/L range, depending on the preconcentration method used.

Quantitative Data Summary

The following tables provide a summary of typical performance data for the trace analysis of alkanes. Note that these values are illustrative and will vary based on the specific experimental conditions.

Table 1: Typical Performance of Extraction Methods for Alkanes from Soil

Extraction MethodTypical Recovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
Ultrasonic Extraction56.5 - 89.2< 12[6]
Accelerated Solvent Extraction (ASE)> 910.1 - 12.9[7]
Spiked Soil Samples70 - 1200.7 - 5.3[8]

Table 2: Method Detection and Quantification Limits for Alkanes

Analyte TypeMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
n-AlkanesSoilGC-FID0.03 - 0.15 mg/kg0.1 - 0.5 mg/kg[6]
PAHs (as a proxy for complex hydrocarbons)SoilGC-MS0.10 - 3.90 µg/L (extract)-[8]
Abused Drugs (illustrative for GC-MS)-GC-MS0.5 - 9.0 ng/g3.0 - 30 ng/g

Experimental Protocols

Protocol 1: Extraction of Branched Alkanes from Soil using Accelerated Solvent Extraction (ASE)

This protocol is adapted from methods described for the extraction of total petroleum hydrocarbons.

  • Sample Preparation:

    • Air-dry the soil sample and sieve to remove large debris.

    • If the sample is wet, mix it with a drying agent like anhydrous sodium sulfate (B86663) until it is free-flowing.

    • Accurately weigh approximately 10-20 g of the prepared soil into an ASE extraction cell.

  • Extraction:

    • Place the cell in the ASE system.

    • Use a suitable solvent such as hexane or a dichloromethane/acetone mixture.

    • Set the extraction parameters (e.g., temperature: 100°C, pressure: 1500 psi, static time: 5-10 minutes, 2-3 cycles).

  • Concentration and Cleanup:

    • Collect the extract in a vial.

    • If necessary, pass the extract through a cleanup column containing silica (B1680970) gel or Florisil to remove polar interferences.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • Add an internal standard before GC-MS analysis.

Protocol 2: GC-MS Analysis of Branched Alkanes
  • Instrumentation: A gas chromatograph equipped with a mass spectrometer.

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 280-300°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60-80°C, hold for 2 minutes.

      • Ramp at 5-10°C/min to 320°C.

      • Hold at 320°C for 10-20 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280-300°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification. For alkanes, characteristic ions include m/z 57, 71, 85, etc.

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Caption: General experimental workflow for branched alkane analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of 3-Ethyl-5,5-dimethyloctane Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation and identification of 3-Ethyl-5,5-dimethyloctane, a branched alkane of interest in various research fields. Due to the limited availability of specific experimental data for this compound, this guide leverages established analytical principles and compares its expected analytical characteristics with those of its linear isomer, n-dodecane, and a structurally similar branched isomer, 3-Ethyl-2,7-dimethyloctane.

Executive Summary

The accurate identification of branched alkanes like this compound from complex mixtures necessitates a multi-faceted analytical approach. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for elucidating its structure and differentiating it from its isomers. This guide details the expected outcomes from these techniques and provides the necessary experimental protocols for validation.

Data Presentation: Comparative Analysis

The following tables summarize the expected and known analytical data for this compound and its isomers.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Kovats Retention Index (Non-polar column)Key Mass Spectral Fragments (m/z)
This compoundC₁₂H₂₆170.34~1180-1220 (Estimated)141, 113, 85, 71, 57, 43
n-DodecaneC₁₂H₂₆170.341200170 (M+), 155, 141, 127, 113, 99, 85, 71, 57, 43
3-Ethyl-2,7-dimethyloctaneC₁₂H₂₆170.341180141, 127, 99, 85, 71, 57, 43

Table 2: ¹H NMR Spectroscopy Data (Expected Chemical Shifts)

Proton Environment in this compoundExpected Chemical Shift (δ, ppm)Expected Multiplicity
-CH₃ (C1, C8)~0.9Triplet
-CH₃ (on C5)~0.9Singlet
-CH₃ (in ethyl group)~0.9Triplet
-CH₂- (C2, C7)~1.2-1.4Sextet
-CH₂- (C4, C6)~1.2-1.4Multiplet
-CH- (C3)~1.4-1.6Multiplet
-CH₂- (in ethyl group)~1.2-1.4Quartet

Table 3: ¹³C NMR Spectroscopy Data (Expected Chemical Shifts)

Carbon Environment in this compoundExpected Chemical Shift (δ, ppm)
Primary (-CH₃)10-25
Secondary (-CH₂)20-45
Tertiary (-CH-)30-50
Quaternary (-C-)30-45

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from a mixture and obtain its mass spectrum for identification and comparison.

Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

  • GC Column: A long, non-polar capillary column (e.g., 50-100 m) such as a DB-5ms or HP-5ms is recommended for optimal separation of alkane isomers.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. For confirmation of the molecular ion, Chemical Ionization (CI) may also be used.

    • Mass Range: m/z 40-200.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the Kovats Retention Index by running a series of n-alkane standards under the same GC conditions.

    • Analyze the mass spectrum for characteristic fragment ions. For branched alkanes, expect to see prominent peaks resulting from cleavage at the branching points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about this compound, including the connectivity of its carbon and hydrogen atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the number of different proton environments and their neighboring protons.

    • ¹³C NMR: To determine the number of different carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons for unambiguous structure elucidation.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the chemical shifts and splitting patterns to assign the signals to the specific protons and carbons in the this compound structure.

Mandatory Visualization

Validation_Workflow Figure 1: Validation Workflow for this compound cluster_GCMS GC-MS Analysis cluster_NMR NMR Spectroscopy GC_Separation GC Separation (Non-polar column) Retention_Index Kovats Retention Index Calculation GC_Separation->Retention_Index MS_Analysis Mass Spectrometry (EI and CI) GC_Separation->MS_Analysis Identification Positive Identification of This compound Retention_Index->Identification Fragmentation Fragmentation Pattern Analysis MS_Analysis->Fragmentation Library_Search Spectral Library Comparison Fragmentation->Library_Search Library_Search->Identification H1_NMR 1H NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR C13_NMR 13C NMR C13_NMR->TwoD_NMR Structure_Elucidation Structure Elucidation TwoD_NMR->Structure_Elucidation Structure_Elucidation->Identification Sample Sample containing This compound Sample->GC_Separation Inject Sample->H1_NMR Analyze Sample->C13_NMR Comparative_Identification Figure 2: Comparative Identification of Dodecane Isomers cluster_GCMS GC-MS Parameters cluster_NMR NMR Spectral Features compound Compound This compound n-Dodecane 3-Ethyl-2,7-dimethyloctane Retention_Index Kovats Retention Index ~1180-1220 1200 1180 Molecular_Ion Molecular Ion (M+) Weak or Absent (EI) Present (EI) Weak or Absent (EI) Fragmentation Fragmentation Pattern Cleavage at C3 & C5 Regular C-C cleavage Cleavage at C3 & C2/C7 H1_Signals Number of 1H Signals Multiple complex signals 3 signals Multiple complex signals C13_Signals Number of 13C Signals Multiple signals 6 signals Multiple signals Quaternary_C Quaternary Carbon Signal Present Absent Absent

A Comparative Guide to the Cross-Validation of Analytical Methods for Alkanes: GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical techniques for the quantification of alkanes: Gas Chromatography with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is supported by a synthesis of experimental data from various studies to aid in the selection and cross-validation of analytical methods for these ubiquitous compounds.

Data Presentation: A Side-by-Side Comparison of Performance Characteristics

The selection of an analytical method for alkane analysis is often a trade-off between the need for definitive identification and the requirements for robust quantification. While GC-FID is a well-established and reliable method for quantifying known hydrocarbons, GC-MS offers unparalleled specificity, which is crucial for the unambiguous identification of analytes, especially in complex matrices. Below is a summary of typical performance characteristics for both methods, compiled from various sources.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (r²) > 0.99≥ 0.999[1]
Accuracy (% Recovery) Typically 90-110%Typically 98-102%[2]
Precision (% RSD) < 15%< 2% for repeatability; < 3% for intermediate precision[2]
Limit of Detection (LOD) Can be in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, especially in Selected Ion Monitoring (SIM) mode.[3]Generally in the parts-per-million (ppm) range.[3] For C10-C40 hydrocarbons, an LOD of 140 mg kg⁻¹ has been reported in complex matrices.[4]
Limit of Quantification (LOQ) Typically determined as a signal-to-noise ratio of 10:1.For C2-C4 hydrocarbons, an LOQ can be determined at a signal-to-noise ratio of 10:1.[1] For C10-C40 hydrocarbons, an LOQ of 470 mg kg⁻¹ has been reported in complex matrices.[4]
Selectivity High; provides structural information for compound identification.Lower than GC-MS; relies on retention time for identification.
Robustness Generally considered robust, but can be more complex to maintain than GC-FID.Highly robust and reliable for routine analysis.[5]

Experimental Protocols

A thorough cross-validation of analytical methods is essential to ensure the reliability and comparability of results.[5] The following protocols outline the key steps for validating and comparing GC-MS and GC-FID methods for alkane analysis, based on established guidelines such as those from the International Council for Harmonisation (ICH).

System Suitability

Before initiating the validation, the suitability of the chromatographic system should be established. This is achieved by injecting a standard mixture of the alkanes of interest and evaluating parameters such as:

  • Peak Resolution: Ensure baseline separation of the target alkanes.

  • Peak Tailing Factor: Should be within acceptable limits (typically ≤ 2).

  • Repeatability of Injections: Multiple injections of the same standard should yield a low relative standard deviation (RSD) for peak area and retention time (e.g., < 2%).

Method Validation Parameters

The following parameters should be assessed for both the GC-MS and GC-FID methods:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the target alkanes in the presence of other components. This can be evaluated by analyzing blank matrix samples and spiked samples to identify any interfering peaks. For GC-MS, the uniqueness of the mass spectrum of each alkane contributes to its high specificity.

  • Linearity and Range: A series of calibration standards of the target alkanes at a minimum of five different concentrations should be prepared and analyzed. The linearity is assessed by plotting the instrument response against the concentration and determining the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.

  • Accuracy: The accuracy of the method is determined by recovery studies. This involves spiking a blank matrix with a known concentration of the alkane standards (e.g., at low, medium, and high concentrations within the linear range) and calculating the percentage of the analyte recovered.

  • Precision:

    • Repeatability (Intra-assay precision): The precision of the method is determined by analyzing a minimum of six replicate samples of the same concentration under the same operating conditions over a short period.

    • Intermediate Precision: This assesses the variability of the method within the same laboratory over several days, with different analysts, and on different instruments. The precision is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of an analyte that can be reliably detected but not necessarily quantified. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

    • LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 10:1.

  • Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and observing the effect on the results.

Cross-Validation Procedure

Once both methods are individually validated, a cross-validation study should be performed by analyzing the same set of samples with both the GC-MS and GC-FID methods. The results obtained from both methods are then statistically compared to determine if there are any significant differences.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the cross-validation process and a comparative overview of the two analytical methods.

cross_validation_workflow cluster_method1 Method 1: GC-MS cluster_method2 Method 2: GC-FID M1_Val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) Sample_Analysis Analysis of Identical Samples M1_Val->Sample_Analysis M2_Val Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) M2_Val->Sample_Analysis Data_Comparison Statistical Comparison of Results Sample_Analysis->Data_Comparison Conclusion Conclusion on Method Comparability Data_Comparison->Conclusion

Workflow for the cross-validation of analytical methods.

method_comparison cluster_gcmc GC-MS cluster_gcfid GC-FID Specificity High Specificity (Mass Spectrum) Robustness High Robustness Specificity->Robustness Trade-offs Identification Excellent for Compound Identification Linearity Wide Linear Range Identification->Linearity Trade-offs Sensitivity_MS High Sensitivity (SIM mode) Quantification Excellent for Quantification of Known Analytes Sensitivity_MS->Quantification Trade-offs

Comparative strengths of GC-MS and GC-FID for alkane analysis.

References

Comparative Analysis of 3-Ethyl-5,5-dimethyloctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the isomers of 3-Ethyl-5,5-dimethyloctane, a chiral alkane with the molecular formula C₁₂H₂₆. Due to the presence of a chiral center at the C3 position, this compound exists as a pair of enantiomers: (3R)-3-Ethyl-5,5-dimethyloctane and (3S)-3-Ethyl-5,5-dimethyloctane. This guide will delve into their structural differences, physicochemical properties, and the analytical techniques used for their separation and characterization. While specific experimental data for the individual enantiomers is scarce in publicly available literature, this guide combines computational data with established experimental protocols for chiral alkanes to provide a valuable resource for researchers.

Structural Isomers and Stereoisomers

This compound has the IUPAC name this compound and a molecular weight of 170.33 g/mol .[1][2][3] The key structural feature is the chiral center at the third carbon atom, which is bonded to four different groups: a hydrogen atom, an ethyl group, a propyl group, and a 2,2-dimethylpentyl group. This chirality gives rise to two non-superimposable mirror images, the (3R) and (3S) enantiomers.

Below is a diagram illustrating the relationship between the enantiomers of this compound.

G Isomers of this compound racemate This compound (Racemic Mixture) R_isomer (3R)-3-Ethyl-5,5-dimethyloctane racemate->R_isomer contains S_isomer (3S)-3-Ethyl-5,5-dimethyloctane racemate->S_isomer contains R_isomer->S_isomer enantiomers

Caption: Relationship between the racemic mixture and the (3R) and (3S) enantiomers.

Physicochemical Properties

Due to the lack of specific experimental data for the individual enantiomers, the following table summarizes the computationally predicted properties for the racemic mixture of this compound, obtained from the PubChem database. Enantiomers possess identical physical properties such as boiling point, melting point, and density in an achiral environment. Differences in their properties, such as optical rotation, are only observable under chiral conditions.

PropertyValue (for racemic mixture)Data Source
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
Boiling Point (Predicted) 188.0 °C at 760 mmHgPubChem
Melting Point (Predicted) -68.9 °CPubChem
Density (Predicted) 0.75 g/cm³ at 25 °CPubChem
LogP (Predicted) 5.8PubChem

Note: The boiling and melting points are predicted values and should be confirmed by experimental data.

Models based on molecular structure and topological indices can be used to predict the boiling points of alkane isomers with a reasonable degree of accuracy.[4][5][6][7]

Experimental Protocols

The synthesis, separation, and characterization of chiral alkanes require specialized techniques. The following sections outline the general experimental protocols applicable to the isomers of this compound.

Synthesis

The synthesis of a racemic mixture of this compound can be achieved through various established methods for alkane synthesis, such as Grignard reactions or Corey-House synthesis. For the production of individual enantiomers, an enantioselective synthesis approach is necessary.

Enantioselective Synthesis Workflow:

G Workflow for Enantioselective Synthesis start Achiral Starting Materials reaction Asymmetric Reaction start->reaction chiral_catalyst Chiral Catalyst / Auxiliary chiral_catalyst->reaction product Enantioenriched Product ((3R) or (3S)-isomer) reaction->product purification Purification product->purification final_product Pure Enantiomer purification->final_product

Caption: A generalized workflow for the enantioselective synthesis of a chiral alkane.

One potential, though not specifically documented for this compound, synthetic route could involve the asymmetric alkylation of a suitable ketone followed by reduction and deoxygenation to yield the chiral alkane.

Separation of Enantiomers (Chiral Resolution)

Since the enantiomers of this compound have identical physical properties in an achiral environment, their separation from a racemic mixture requires a chiral environment.[8] This process is known as chiral resolution.[9][10][11]

Common Methods for Chiral Resolution:

  • Diastereomeric Crystallization: This is a classical method where the racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers.[9][11] Diastereomers have different physical properties and can be separated by techniques like fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

  • Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[12][13][14]

Experimental Protocol for Chiral Gas Chromatography (GC):

  • Sample Preparation: Dissolve the racemic mixture of this compound in a volatile organic solvent (e.g., hexane) to a concentration of approximately 10 µg/mL.[15]

  • Instrumentation: Use a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Conditions:

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). The optimal temperature program needs to be determined experimentally to achieve baseline separation of the enantiomers.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector Temperature: Typically 250-300 °C.

  • Data Analysis: The two enantiomers will appear as two separate peaks in the chromatogram. The ratio of the peak areas corresponds to the enantiomeric ratio.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR techniques cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their differentiation and the determination of enantiomeric excess.[16][17][18] Natural abundance deuterium (B1214612) (NAD) NMR spectroscopy in a chiral liquid crystal solvent has also been shown to be effective in discriminating chiral alkanes.[19]

Mass Spectrometry (MS): When coupled with gas chromatography (GC-MS), mass spectrometry is a powerful tool for identifying alkane isomers based on their fragmentation patterns.[20][21] While the mass spectra of enantiomers are identical, their separation by the chiral GC column allows for their individual identification.

Biological Activity

There is no specific information available in the searched literature regarding the biological or pharmacological activity of the isomers of this compound. As with many chiral molecules, it is possible that the two enantiomers could exhibit different biological activities due to the stereospecific nature of biological receptors and enzymes.

Conclusion

The comparative analysis of this compound isomers is currently limited by the lack of specific experimental data for the individual (3R) and (3S) enantiomers. The provided information, based on computational data for the racemic mixture and established experimental protocols for chiral alkanes, serves as a foundational guide for researchers. Future experimental studies are necessary to determine the precise physicochemical properties, spectroscopic data, and potential biological activities of the individual enantiomers of this compound. The experimental workflows and protocols outlined in this guide provide a roadmap for such investigations.

References

A Comparative Analysis of the Physical Properties of Branched and Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct physical characteristics of branched versus linear alkanes, supported by experimental data and detailed methodologies.

The structural isomerism in alkanes, specifically the distinction between linear (n-alkanes) and branched alkanes, gives rise to significant variations in their physical properties. These differences, primarily driven by the nature and magnitude of intermolecular van der Waals forces, have profound implications in various scientific and industrial applications, including solvent selection, fuel technology, and as building blocks in organic synthesis. This guide provides an objective comparison of the key physical properties of these two classes of hydrocarbons, substantiated with quantitative data and standardized experimental protocols.

Core Physical Property Comparison

The primary physical properties that differentiate linear and branched alkanes are their boiling points, melting points, and densities. These properties are intricately linked to the shape of the molecules and their ability to interact with neighboring molecules.

Boiling Point

Linear alkanes consistently exhibit higher boiling points than their branched isomers.[1][2][3][4][5] This phenomenon is attributed to the larger surface area of linear molecules, which allows for more significant London dispersion forces—a type of van der Waals force—between them.[1][2][4] The elongated shape of n-alkanes enables them to pack closely together, maximizing intermolecular contact.[4] In contrast, the more compact, spherical shape of branched alkanes reduces the available surface area for these interactions, leading to weaker intermolecular forces that are easier to overcome with thermal energy.[2][4] Consequently, less energy is required to transition from the liquid to the gaseous phase, resulting in lower boiling points.[4] For instance, n-pentane has a boiling point of 36.1 °C, while its branched isomer, neopentane (B1206597) (2,2-dimethylpropane), boils at a significantly lower 9.5 °C.[4][6]

Melting Point

The trend for melting points is more nuanced compared to boiling points. Generally, linear alkanes have higher melting points than many of their branched counterparts due to their ability to pack more efficiently into a stable crystal lattice, which maximizes intermolecular forces.[5] However, highly branched, symmetrical molecules can sometimes exhibit unusually high melting points.[5] This is because their compact and symmetrical structure allows them to pack very efficiently into a crystal lattice, sometimes even more so than their linear isomers. A prime example is neopentane, which, despite its lower boiling point, has a much higher melting point (-16 °C) than n-pentane (-130 °C) due to its high symmetry.[5]

Density

The density of alkanes generally increases with molecular weight. However, when comparing isomers, the relationship between branching and density is not always straightforward. In many cases, increased branching leads to a decrease in density because the molecules cannot pack as closely together, resulting in more free space between them.[7] For example, isopentane (B150273) has a lower density than n-pentane.[7] However, highly symmetrical branched isomers, like neopentane, can sometimes have a higher density due to their efficient packing in the liquid state.[7]

Quantitative Data Summary

The following table summarizes the key physical properties of selected linear and branched alkanes to provide a clear quantitative comparison.

Alkane Structure Boiling Point (°C) Melting Point (°C) Density (g/mL at 20°C)
Pentane Isomers (C₅H₁₂)
n-PentaneLinear36.1[6]-130[5]0.626[7]
Isopentane (2-Methylbutane)Branched27.7-159.90.620
Neopentane (2,2-Dimethylpropane)Branched9.5[4][6]-16.6[5]0.613
Hexane Isomers (C₆H₁₄)
n-HexaneLinear68.7-950.659
2-MethylpentaneBranched60.3-153.70.653
3-MethylpentaneBranched63.3-1180.664
2,2-DimethylbutaneBranched49.7-1000.649
2,3-DimethylbutaneBranched58-128.50.662
Heptane Isomers (C₇H₁₆)
n-HeptaneLinear98.4-90.60.684
2-MethylhexaneBranched90-118.30.679
2,2-DimethylpentaneBranched79.2-123.80.674
2,2,3-TrimethylbutaneBranched80.9-25[5]0.690
Octane Isomers (C₈H₁₈)
n-OctaneLinear125.7-56.80.703
2-MethylheptaneBranched117.6-1090.698
2,2,4-Trimethylpentane (Isooctane)Branched99.3[6]-107.40.692

Experimental Protocols

Accurate determination of these physical properties is crucial for their application in research and industry. The following are summaries of standard experimental methodologies.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Distillation Method: This is a common and accurate method for determining the boiling point of a liquid.[2][8]

    • Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor as it passes into the condenser.[2]

    • Procedure: The liquid sample, along with a few boiling chips to ensure smooth boiling, is placed in the distilling flask and heated.[2] As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer. The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

    • Data Collection: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point of the substance.[2]

  • Thiele Tube Method: This micro-method is suitable for small sample volumes.[2][9]

    • Apparatus Setup: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside the fusion tube. The fusion tube is then attached to a thermometer.[9] The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[2]

    • Procedure: The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and escape, followed by the vapor of the sample, which forms a steady stream of bubbles.[9]

    • Data Collection: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9]

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For pure crystalline solids, this occurs over a narrow range.

  • Capillary Tube Method: This is the most common method for determining the melting point of a solid organic compound.[10][11]

    • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube, which is sealed at one end.[11]

    • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus or a Thiele tube filled with oil) alongside a thermometer.[10]

    • Procedure: The apparatus is heated slowly and steadily.

    • Data Collection: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance.[10] A pure compound will have a sharp melting point range of 1-2°C.[12]

Determination of Density

Density is the mass per unit volume of a substance.

  • Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.

    • Procedure: The empty pycnometer is first weighed. It is then filled with the liquid sample, and any excess is removed to ensure the volume is precise. The filled pycnometer is then weighed again.

    • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

  • Digital Density Meter (ASTM D4052/D7777): This method utilizes an oscillating U-tube.[1][13][14]

    • Principle: A small sample of the liquid is introduced into a U-shaped tube, which is then electronically excited to oscillate.[1] The frequency of oscillation is dependent on the mass of the sample in the tube.

    • Procedure: The instrument is calibrated with fluids of known density (e.g., dry air and distilled water). The sample is then injected into the cleaned and dried U-tube.

    • Data Collection: The instrument measures the oscillation period and, using the calibration data, calculates and displays the density of the sample.[1]

Logical Relationship Visualization

The following diagram illustrates the relationship between the molecular structure of alkanes and their resulting physical properties.

G Relationship between Alkane Structure and Physical Properties cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Alkane_Structure Alkane Structure Linear_Alkane Linear Alkane Alkane_Structure->Linear_Alkane is a Branched_Alkane Branched Alkane Alkane_Structure->Branched_Alkane is a Surface_Area Surface Area Linear_Alkane->Surface_Area Larger Packing_Efficiency Molecular Packing Efficiency Linear_Alkane->Packing_Efficiency Generally Higher Branched_Alkane->Surface_Area Smaller Branched_Alkane->Packing_Efficiency Variable (can be high if symmetrical) Van_der_Waals Van der Waals Forces (London Dispersion) Surface_Area->Van_der_Waals Influences Boiling_Point Boiling Point Van_der_Waals->Boiling_Point Directly Affects Melting_Point Melting Point Packing_Efficiency->Melting_Point Directly Affects Density Density Packing_Efficiency->Density Influences

Caption: Alkane structure's influence on physical properties.

References

Navigating the Isomeric Landscape: A Comparative Guide to the Boiling Points of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physical properties of organic compounds is paramount. Among these, the boiling point is a critical parameter influencing purification, formulation, and reaction kinetics. This guide provides a comprehensive comparison of the boiling points of various isomers of dodecane (B42187) (C12H26), supported by experimental data and standardized protocols.

The seemingly subtle differences in the molecular architecture of isomers can lead to significant variations in their physical characteristics. In the case of alkanes such as dodecane, the degree of branching in the carbon chain is a key determinant of its boiling point. This phenomenon is primarily governed by the nature of intermolecular van der Waals forces.

The Influence of Molecular Structure on Boiling Point

Straight-chain alkanes, like n-dodecane, have a larger surface area compared to their branched counterparts. This increased surface area allows for more points of contact between adjacent molecules, leading to stronger van der Waals forces. Consequently, more energy is required to overcome these intermolecular attractions and transition from the liquid to the gaseous phase, resulting in a higher boiling point.

Conversely, as the degree of branching increases, the molecule becomes more compact and spherical. This reduces the effective surface area for intermolecular interactions, weakening the van der Waals forces and subsequently lowering the boiling point. This guide will illustrate this principle with experimental data for a range of C12H26 isomers.

Comparative Boiling Points of Dodecane Isomers

The following table summarizes the experimentally determined boiling points of n-dodecane and several of its branched isomers, showcasing the impact of molecular structure.

Isomer NameStructureBoiling Point (°C)
n-DodecaneCH3(CH2)10CH3216.3[1]
2-MethyldecaneCH3CH(CH3)(CH2)7CH3189.3
3-MethyldecaneCH3CH2CH(CH3)(CH2)6CH3189.1
4-MethyldecaneCH3(CH2)2CH(CH3)(CH2)5CH3187.0
5-MethyldecaneCH3(CH2)3CH(CH3)(CH2)4CH3186.1[2]
2,2-Dimethyldecane(CH3)3C(CH2)7CH3200.1
2,4-DimethyldecaneCH3CH(CH3)CH2CH(CH3)(CH2)5CH3200.4
2,2,3-Trimethylnonane(CH3)3CCH(CH3)(CH2)5CH3202
2,2,4-Trimethylnonane(CH3)3CCH2CH(CH3)(CH2)4CH3Not Available
2,2,5-Trimethylnonane(CH3)3CCH2CH2CH(CH3)(CH2)3CH3Not Available
2,3,3-TrimethylnonaneCH3CH(CH3)C(CH3)2(CH2)5CH3Not Available
2,3,4-TrimethylnonaneCH3CH(CH3)CH(CH3)CH(CH3)(CH2)4CH3Not Available
2,3,5-TrimethylnonaneCH3CH(CH3)CH(CH3)CH2CH(CH3)(CH2)3CH3Not Available
2,4,6-TrimethylnonaneCH3CH(CH3)CH2CH(CH3)CH2CH(CH3)(CH2)2CH3192
2,5,8-Trimethylnonane(CH3)2CH(CH2)2CH(CH3)(CH2)2CH(CH3)2190
2,2,4,6,6-Pentamethylheptane(CH3)3CCH2CH(CH3)CH2C(CH3)3170-195[3]
3,3-Dimethyl-5-propyloctaneCH3CH2C(CH3)2CH2CH(C3H7)(CH2)2CH3Not Available

Experimental Protocol for Boiling Point Determination

The accurate determination of boiling points is crucial for compound characterization and quality control. The following is a detailed protocol based on the principles of the OECD Guideline 103 and ASTM D1078 for the distillation of volatile organic liquids.[4][5][6]

Objective: To determine the boiling point of a C12H26 isomer using the distillation method.

Apparatus:

  • Distillation flask (200 mL, borosilicate glass)

  • Condenser

  • Graduated receiving cylinder (100 mL)

  • Calibrated thermometer or temperature probe

  • Heating mantle or other suitable heat source

  • Boiling chips or a magnetic stirrer

  • Heat shield

  • Clamps and stands to secure the apparatus

Procedure:

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all connections are secure.

    • Place a few boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.

    • Position the thermometer or temperature probe so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures an accurate reading of the vapor temperature as it enters the condenser.

    • The condenser should be supplied with a continuous flow of cooling water.

  • Sample Preparation and Loading:

    • Measure 100 mL of the C12H26 isomer using the graduated receiving cylinder.

    • Carefully pour the sample into the distillation flask.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Record the temperature at which the first drop of distillate falls from the condenser into the receiving cylinder. This is the initial boiling point.

    • Continue to heat at a steady rate that maintains a distillation rate of 4-5 mL per minute.

    • Record the temperature at regular intervals (e.g., after every 10 mL of distillate is collected).

    • The boiling point of a pure compound should remain constant throughout the distillation. For mixtures of isomers, a boiling range will be observed.

  • Data Recording and Analysis:

    • Record the barometric pressure at the time of the experiment. If the pressure is not at standard atmospheric pressure (760 mm Hg), a correction to the observed boiling point may be necessary.

    • The temperature that remains constant during the majority of the distillation is recorded as the boiling point of the substance.

Safety Precautions:

  • Always perform distillations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Never heat a closed system.

  • Be aware of the flammability of dodecane isomers and keep away from open flames or sparks.

Visualization of Concepts

To further elucidate the relationship between molecular structure and boiling point, the following diagrams are provided.

G cluster_0 Molecular Structure and Intermolecular Forces Linear_Alkane Linear Alkane (n-Dodecane) Larger Surface Area Strong_VdW Stronger van der Waals Forces Linear_Alkane->Strong_VdW Branched_Alkane Branched Alkane (e.g., 2,2,4,6,6-Pentamethylheptane) Smaller Surface Area Weak_VdW Weaker van der Waals Forces Branched_Alkane->Weak_VdW High_BP Higher Boiling Point Strong_VdW->High_BP Low_BP Lower Boiling Point Weak_VdW->Low_BP

Caption: Relationship between alkane structure and boiling point.

G cluster_1 Experimental Workflow: Boiling Point Determination by Distillation Start Start Assemble Assemble Distillation Apparatus Start->Assemble Add_Sample Add 100 mL of C12H26 Isomer and Boiling Chips to Flask Assemble->Add_Sample Heat Gently Heat the Flask Add_Sample->Heat Record_IBP Record Initial Boiling Point (First Drop of Distillate) Heat->Record_IBP Distill Maintain a Steady Distillation Rate (4-5 mL/min) Record_IBP->Distill Record_Temp Record Temperature at Regular Intervals Distill->Record_Temp Constant_Temp Identify Constant Boiling Temperature Record_Temp->Constant_Temp Record_BP Record Boiling Point and Barometric Pressure Constant_Temp->Record_BP End End Record_BP->End

Caption: Workflow for boiling point determination.

References

The Virtues of Branching: A Comparative Guide to the Thermodynamic Stability of Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermodynamic stability of molecular structures is paramount. In the realm of hydrocarbons, a fascinating and fundamental principle emerges: branched-chain alkanes are thermodynamically more stable than their straight-chain counterparts. This guide provides an objective comparison of this phenomenon, supported by experimental data and detailed methodologies.

A molecule's thermodynamic stability is inversely related to its potential energy. More stable molecules possess less potential energy and release less heat upon combustion.[1] Experimental evidence consistently demonstrates that for a given molecular formula, an increase in the branching of an alkane's carbon skeleton leads to a lower heat of combustion and, consequently, greater stability.[2]

Experimental Data: Heats of Combustion

The most direct experimental evidence for the enhanced stability of branched alkanes comes from measurements of their heats of combustion (ΔH°c). This is the enthalpy change when one mole of a substance is completely burned in excess oxygen. A less negative (smaller) heat of combustion indicates a more stable isomer, as it was in a lower energy state prior to combustion.[1]

The following tables summarize the experimentally determined standard heats of combustion and formation for isomers of pentane (B18724) (C₅H₁₂) and hexane (B92381) (C₆H₁₄).

Table 1: Thermodynamic Data for Pentane Isomers (C₅H₁₂)

IsomerStructureMolar Mass ( g/mol )Heat of Combustion (ΔH°c) (kJ/mol)Standard Enthalpy of Formation (ΔfH°) (kJ/mol)
n-PentaneCH₃(CH₂)₃CH₃72.15-3509[1]-146.8
Isopentane (2-Methylbutane)(CH₃)₂CHCH₂CH₃72.15-3506[1]-154.7
Neopentane (2,2-Dimethylpropane)(CH₃)₄C72.15-3492[1]-167.9

Table 2: Thermodynamic Data for Hexane Isomers (C₆H₁₄)

IsomerStructureMolar Mass ( g/mol )Heat of Combustion (ΔH°c) (kJ/mol)Standard Enthalpy of Formation (ΔfH°) (kJ/mol)
n-HexaneCH₃(CH₂)₄CH₃86.18-4163.2[3]-167.2[3]
2-Methylpentane(CH₃)₂CH(CH₂)₂CH₃86.18-4158.5-174.5
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃86.18-4156.4-171.9
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃86.18-4149.7-185.8
2,3-Dimethylbutane(CH₃)₂CHCH(CH₃)₂86.18-4153.1-179.1

Note: Heats of formation are for the gaseous state. Data compiled from multiple sources. Slight variations may exist between different experimental determinations.

As the data clearly indicates, as the degree of branching increases, the heat of combustion becomes less negative, signifying a more stable molecule. For instance, neopentane, the most branched pentane isomer, has the least negative heat of combustion.[1] Similarly, the branched isomers of hexane are all more stable than the straight-chain n-hexane.[4]

Theoretical Explanations for Enhanced Stability

While the experimental data is unequivocal, the precise theoretical underpinnings of this increased stability have been a subject of discussion. Several factors are believed to contribute to this phenomenon:

  • Steric Hindrance: In straight-chain alkanes, the linear arrangement can lead to repulsive steric interactions between non-bonded hydrogen atoms. Branching can, in some conformations, alleviate these interactions, leading to a lower overall energy state.[5] However, some studies suggest that destabilizing steric energy is actually lower in branched alkanes, but this is counteracted by a larger destabilizing quantum energy term.[6]

  • Hyperconjugation: This involves the delocalization of electrons from a filled C-H or C-C sigma bond to an adjacent empty or partially filled p-orbital or a σ* anti-bonding orbital. In branched alkanes, there are more opportunities for these stabilizing interactions.[7]

  • Electrostatic Effects and Electron Correlation: More recent computational studies suggest that electrostatic effects, combined with electron correlation, play a significant role in the enhanced stability of branched alkanes.[6]

Experimental Protocol: Bomb Calorimetry for Volatile Alkanes

The determination of heats of combustion for volatile organic compounds like alkanes is performed using a bomb calorimeter. The following is a generalized protocol synthesized from standard procedures for instruments such as the Parr bomb calorimeter.

Objective: To determine the heat of combustion of a volatile liquid alkane.

Materials:

  • Bomb calorimeter (e.g., Parr 1341 or similar)

  • Oxygen cylinder with pressure regulator

  • Calorimetric thermometer (0.01°C resolution)

  • Analytical balance

  • Pellet press (for solid standards)

  • Ignition wire (e.g., nichrome)

  • Benzoic acid (standard for calibration)

  • Volatile liquid alkane sample

  • Gelatin capsules or special tape for volatile liquids

  • Distilled water

Procedure:

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 gram of benzoic acid into a crucible.

    • Measure a 10 cm piece of ignition wire, weigh it, and connect it to the electrodes in the bomb head, ensuring it is in contact with the benzoic acid pellet.

    • Add 1 mL of distilled water to the bottom of the bomb to saturate the atmosphere and ensure water formed during combustion is in the liquid state.

    • Seal the bomb and charge it with oxygen to a pressure of approximately 25-30 atm. Purge the bomb with oxygen before final filling to remove atmospheric nitrogen.

    • Place the bomb in the calorimeter bucket containing a precisely known mass (e.g., 2000 g) of distilled water.

    • Assemble the calorimeter, ensuring the thermometer and stirrer are correctly positioned.

    • Allow the system to reach thermal equilibrium and record the initial temperature for several minutes to establish a baseline.

    • Ignite the sample by passing a current through the ignition wire.

    • Record the temperature at regular intervals until a maximum temperature is reached and then for a period afterward to determine the cooling rate.

    • After the experiment, release the pressure, disassemble the bomb, and measure the length of the unburned ignition wire.

    • Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid and the corrected temperature rise.

  • Sample Measurement (Volatile Alkane):

    • Accurately weigh a gelatin capsule.

    • Carefully fill the capsule with the volatile liquid alkane and seal it. Weigh the sealed capsule to determine the mass of the alkane.

    • Place the sealed capsule in the crucible.

    • Follow the same procedure as for the benzoic acid standard (steps 1.2 - 1.9). Special care must be taken to minimize evaporation during sample preparation.[1]

    • Calculate the heat of combustion of the alkane sample using the heat capacity of the calorimeter and the corrected temperature rise, making corrections for the heat of combustion of the ignition wire and the gelatin capsule.

Logical Relationship: Structure and Stability

The relationship between the degree of branching in an alkane and its thermodynamic stability can be visualized as a straightforward logical progression.

Stability cluster_alkane Alkane Structure cluster_energy Thermodynamic Properties Straight-Chain Straight-Chain Branched Branched Straight-Chain->Branched Increase Branching Higher_Energy Higher Potential Energy Straight-Chain->Higher_Energy Lower_Energy Lower Potential Energy Branched->Lower_Energy Less_Stable Less Stable Higher_Energy->Less_Stable More_Stable More Stable Lower_Energy->More_Stable Higher_Combustion Higher Heat of Combustion (More Negative ΔH°c) Less_Stable->Higher_Combustion Lower_Combustion Lower Heat of Combustion (Less Negative ΔH°c) More_Stable->Lower_Combustion

Caption: Relationship between alkane branching and thermodynamic stability.

References

A Comparative Analysis of GC Retention Times for Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the gas chromatography (GC) retention times of various octane (B31449) (C₈H₁₈) isomers. The elution order of these non-polar hydrocarbons is primarily influenced by their boiling points, which in turn are affected by their molecular structure. This document will explore the relationship between branching, boiling point, and retention time, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

The Influence of Molecular Structure on Boiling Point and GC Elution

In gas chromatography, particularly with a non-polar stationary phase, the separation of non-polar analytes like octane isomers is governed by van der Waals forces.[1] The elution order generally follows the boiling points of the compounds.[1][2] For isomers of alkanes, the degree of branching in the carbon chain is a critical factor determining the boiling point.[3]

Generally, a more branched isomer has a more compact, spherical shape, which reduces the surface area available for intermolecular London dispersion forces.[3][4] Weaker intermolecular forces result in a lower boiling point.[4] Consequently, more highly branched octane isomers are more volatile and will have shorter retention times in a GC system compared to their straight-chain or less branched counterparts.[5][6] The straight-chain isomer, n-octane, has the highest boiling point and therefore the longest retention time among the isomers.[3][7]

Comparative Data: Boiling Points of Octane Isomers

The following table summarizes the boiling points of n-octane and several of its branched isomers. This data illustrates the trend of decreasing boiling point with increased branching.

No.Isomer NameBoiling Point (°C)
1n-Octane126[7]
22-Methylheptane118[7]
33-Methylheptane119
44-Methylheptane118
53-Ethylhexane119
62,2-Dimethylhexane107
72,3-Dimethylhexane116
82,4-Dimethylhexane110
92,5-Dimethylhexane109
103,3-Dimethylhexane112
113,4-Dimethylhexane118[4]
122-Methyl-3-ethylpentane116
133-Methyl-3-ethylpentane118
142,2,3-Trimethylpentane110
152,2,4-Trimethylpentane (B7799088) (Isooctane)99[4]
162,3,3-Trimethylpentane115
172,3,4-Trimethylpentane114
182,2,3,3-Tetrabutane106

Note: Boiling points are approximate and can vary slightly based on the data source.

Logical Relationship of Isomer Structure to GC Elution Order

The following diagram illustrates the relationship between the degree of branching of octane isomers, their relative boiling points, and their expected elution order in a gas chromatograph with a non-polar column.

G GC Elution Order of Octane Isomers cluster_0 Molecular Structure cluster_1 Physicochemical Property cluster_2 Gas Chromatography Elution A n-Octane (Least Branched) E Highest Boiling Point (~126°C) A->E B Methylheptanes (Moderately Branched) F Intermediate Boiling Points (~116-119°C) B->F C Dimethylhexanes (More Branched) G Lower Boiling Points (~107-118°C) C->G D 2,2,4-Trimethylpentane (Highly Branched) H Lowest Boiling Point (~99°C) D->H I Longest Retention Time (Elutes Last) E->I J Intermediate Retention Times F->J K Shorter Retention Times G->K L Shortest Retention Time (Elutes First) H->L

Caption: Relationship between octane isomer branching, boiling point, and GC elution.

Experimental Protocol: GC Separation of Octane Isomers

This protocol outlines a general methodology for the separation of octane isomers using gas chromatography. Specific parameters may require optimization based on the instrument and the specific mixture of isomers.

1. Sample Preparation:

  • Prepare a standard mixture containing the octane isomers of interest.

  • Dissolve the standards in a volatile solvent such as ethanol (B145695) or hexane (B92381) to an appropriate concentration (e.g., 1% of each isomer).[8]

  • If analyzing an unknown sample, dilute it in the same solvent.

2. GC System Configuration:

  • Injector:

    • Use a split/splitless injector. A split injection is recommended to prevent column overload, with a typical split ratio between 50:1 and 100:1.[9]

    • Injector Temperature: Set to 250-280°C to ensure complete and rapid vaporization of the octane isomers.

  • Column:

    • A non-polar capillary column is optimal for separating non-polar analytes like octane isomers. A common choice is a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) column.[8]

    • Typical Dimensions: 15-30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[8]

  • Carrier Gas:

    • Use an inert carrier gas such as Helium or Hydrogen.

    • Set a constant flow rate, for example, 1.0 mL/min.[8]

  • Oven Temperature Program:

    • Initial Temperature: 60-70°C, hold for 1-2 minutes.[8]

    • Temperature Ramp: Increase the temperature at a rate of 5-10°C per minute to a final temperature of 120-140°C.[9] A slower ramp rate generally improves the separation of closely eluting peaks.

    • Final Hold: Hold at the final temperature for several minutes to ensure all isomers have eluted.

  • Detector:

    • A Flame Ionization Detector (FID) is well-suited for hydrocarbon analysis.[9]

    • Detector Temperature: Set to 280-300°C.[9]

3. Data Analysis:

  • Identify the peaks in the chromatogram based on their retention times by comparing them to the chromatograms of the individual standard isomers run under the same conditions.

  • The retention time is the time it takes for a compound to travel from the injector to the detector.[10]

  • For quantitative analysis, integrate the area under each peak. The peak area is proportional to the concentration of that component in the sample.

Workflow for GC Analysis of Octane Isomers

G prep 1. Sample Preparation (Dilute isomers in a volatile solvent) inject 2. Injection (Inject 1 µL into GC) prep->inject Sample ready separation 3. Separation in GC Column (Based on boiling point) inject->separation Vaporized sample enters column detection 4. Detection (FID) separation->detection Separated isomers elute analysis 5. Data Analysis (Identify peaks by retention time) detection->analysis Generate chromatogram

Caption: Experimental workflow for the GC analysis of octane isomers.

References

Unraveling Structural Isomers: A Comparative Guide to Mass Spec Fragmentation of Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, mass spectrometry stands as a cornerstone technique for molecular structure elucidation. This guide provides an in-depth comparison of the mass spectral fragmentation patterns of alkanes, focusing on how structural variations such as chain length, branching, and cyclization influence fragmentation. Supported by experimental data and detailed protocols, this document serves as a practical resource for interpreting mass spectra and identifying alkane isomers.

The structural arrangement of atoms within a molecule profoundly dictates its fragmentation pattern upon ionization in a mass spectrometer. For alkanes, which lack functional groups that direct fragmentation in predictable ways, the fragmentation is primarily governed by the stability of the resulting carbocations. Understanding these nuances is critical for the accurate identification of isomeric structures, a common challenge in chemical analysis.

The Influence of Chain Length on Fragmentation

In straight-chain alkanes, electron ionization typically leads to the cleavage of C-C bonds. The molecular ion (M+) peak is often observed, but its intensity decreases with increasing chain length. The mass spectra of linear alkanes are characterized by a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the successive loss of CH₂ groups.[1]

Branching: A Decisive Factor in Fragmentation

The introduction of branching into an alkane chain dramatically alters the fragmentation pattern. Cleavage is favored at the branching point, as this leads to the formation of more stable secondary and tertiary carbocations. Consequently, the molecular ion peak in branched alkanes is often significantly less abundant or even absent compared to their linear isomers.[1] The loss of the largest alkyl group from the branch is typically the most favored fragmentation pathway.[2]

Comparative Fragmentation of Hexane (B92381) Isomers

To illustrate the effect of branching, the mass spectra of several C6H14 isomers are compared below. The data, sourced from various spectral databases, highlights the distinct fragmentation patterns arising from different carbon skeletons.

m/zn-Hexane (Relative Abundance %)2-Methylpentane (B89812) (Relative Abundance %)3-Methylpentane (B165638) (Relative Abundance %)2,2-Dimethylbutane (B166423) (Relative Abundance %)
86 (M+)~5~2~4<1
71~30~35~10~80
57100 ~70100 100
43~80100 ~50~95
41~60~45~55~50
29~40~30~35~35

Note: Relative abundances are approximate and can vary slightly between different instruments and experimental conditions.

The base peak, which is the most intense peak in the spectrum, is a key indicator of the underlying structure. For n-hexane, the base peak is at m/z 57, corresponding to the butyl cation ([C4H9]+). In contrast, for 2-methylpentane, the base peak shifts to m/z 43, indicating the formation of the more stable isopropyl cation.[3] For 3-methylpentane, the base peak is again at m/z 57, resulting from the loss of an ethyl radical to form a secondary carbocation.[4] In the highly branched 2,2-dimethylbutane, the molecular ion is virtually absent, and the spectrum is dominated by the peak at m/z 57, corresponding to the very stable tert-butyl cation.[5]

The Stability of Cyclic Alkanes

Cyclic alkanes exhibit more intense molecular ion peaks compared to their acyclic counterparts.[6] This is attributed to the greater stability of the cyclic structure, which requires more energy to fragment. A common fragmentation pathway for cycloalkanes is the loss of an ethylene (B1197577) molecule (C2H4).[6] For instance, cyclohexane (B81311) often shows a prominent peak at m/z 56 (M-28).[6]

Fragmentation of Cyclohexane
m/zCyclohexane (Relative Abundance %)
84 (M+)~40
69~30
56100
55~50
41~70
27~40

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the key fragmentation processes for different alkane structures.

Straight-Chain Alkane Fragmentation M n-Hexane (m/z 86) F57 [C4H9]+ (m/z 57) Base Peak M->F57 - C2H5• F43 [C3H7]+ (m/z 43) M->F43 - C3H7• F29 [C2H5]+ (m/z 29) M->F29 - C4H9•

Caption: Fragmentation of n-Hexane.

Branched Alkane Fragmentation M 2-Methylpentane (m/z 86) F71 [C5H11]+ (m/z 71) M->F71 - CH3• F43 [C3H7]+ (m/z 43) Base Peak M->F43 - C3H7• (Propyl radical)

Caption: Fragmentation of 2-Methylpentane.

Carbocation Stability Tertiary Tertiary Carbocation (most stable) Secondary Secondary Carbocation Tertiary->Secondary > Primary Primary Carbocation Secondary->Primary > Methyl Methyl Cation (least stable) Primary->Methyl >

Caption: Hierarchy of Carbocation Stability.

Experimental Protocols

Accurate and reproducible mass spectra are contingent on standardized experimental procedures. The following protocol outlines a typical method for the analysis of alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

  • Prepare a stock solution of the alkane standard at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane or heptane.[7]

  • Perform serial dilutions to create working standards at concentrations ranging from 1 to 100 µg/mL.[7]

  • If quantitative analysis is required, an internal standard (e.g., a deuterated alkane) should be added to each standard and sample at a constant concentration.[7]

  • Transfer the final solutions to 2 mL autosampler vials.

2. GC-MS Instrumentation and Parameters

The following parameters serve as a recommended starting point and may require optimization based on the specific instrument and application.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% Dimethylpolysiloxane)Provides good separation for non-polar analytes like alkanes.[8]
Carrier Gas Helium or HydrogenInert carrier gas for transporting the sample through the column.[8]
Flow Rate 1-2 mL/minOptimal for good separation efficiency.[8]
Injection Volume 1 µL
Injector Temperature 250 °CEnsures complete volatilization of the sample.
Oven Temperature Program Initial temperature of 40°C (hold for 3 min), then ramp at 6°C/min to 320°C (hold for 10 min)A typical program suitable for a broad range of alkanes.[8]
MS Transfer Line Temp 280-300 °CPrevents condensation of analytes between the GC and the MS.[7]
Ion Source Temperature 230 °CA standard temperature for Electron Ionization (EI) sources.[7][8]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible and extensive fragmentation patterns.[7][9]
Mass Range m/z 20-200Covers the expected mass range for the parent ions and fragments of C6 alkanes.
Scan Speed 1000 amu/s

3. Data Acquisition and Analysis

  • Allow the GC-MS system to equilibrate until a stable baseline is achieved.

  • Inject a solvent blank to ensure the system is free from contaminants.[7]

  • Inject the series of working standards to generate a calibration curve (for quantitative analysis).

  • Inject the unknown samples.

  • Process the acquired data to identify the compounds based on their retention times and mass spectra, comparing them against spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) and the prepared standards.[10][11][12][13][14][15]

By understanding the fundamental principles of alkane fragmentation and employing standardized analytical protocols, researchers can confidently identify and differentiate between structural isomers, a critical step in many scientific disciplines.

References

Validation of Quantitative Analysis of 3-Ethyl-5,5-dimethyloctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of non-polar compounds like 3-Ethyl-5,5-dimethyloctane is critical for product purity assessment, metabolic studies, and formulation development. This guide provides a comparative overview of validated analytical methodologies for the quantitative analysis of this branched alkane, supported by experimental data and detailed protocols.

The primary analytical technique for the quantification of volatile and semi-volatile hydrocarbons such as this compound is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID is a robust and cost-effective method for routine quantification, while GC-MS provides higher selectivity and definitive identification, which is crucial when analyzing complex matrices.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Below is a comparison of typical performance characteristics of GC-FID and GC-MS for the analysis of branched alkanes.

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Alternative Method: 2D DQF-COSY NMR Spectroscopy
Principle Separation by GC followed by detection of ions formed during combustion of the analyte in a hydrogen-air flame.Separation by GC followed by ionization and mass-to-charge ratio analysis of the analyte and its fragments.Discrimination of branched and linear alkanes based on 2D 1H Double-Quantum Filtered Correlation Spectroscopy.
Selectivity Lower; based on retention time.Higher; based on retention time and mass spectrum.High; discriminates based on molecular subgroups.
Sensitivity (LOD) Typically in the low ng/g range.[1][2]Can reach lower detection limits, often in the pg range, especially with selected ion monitoring (SIM).Generally less sensitive than chromatographic methods.
Precision Typically <15% RSD.[1][2]Intra-day and inter-day precision is often <3% RSD for peak area.[3]Root-mean-square error of prediction (RMSEP) of 1.4 mol % for 2-methyl alkane compositions.
Linearity Wide linear range.Wide linear range.Quantitative analysis is based on partial least-square regression.
Primary Application Routine quantitative analysis of known analytes.Confirmatory analysis, identification of unknowns, and quantification in complex matrices.Characterization of mixtures of linear and branched alkanes, particularly within porous media.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of quantitative analyses. Below are representative protocols for sample preparation and analysis using GC-MS, which can be adapted for GC-FID.

Sample Preparation: Liquid-Liquid Extraction

  • Sample Collection: Collect the sample containing this compound in a suitable vial.

  • Solvent Addition: Add an appropriate volume of a non-polar, water-immiscible solvent such as n-hexane or dichloromethane.[1]

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer containing the analyte to a clean vial.

  • Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.

  • Reconstitution: Reconstitute the dried extract in a known volume of the analysis solvent prior to injection into the GC system.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[3]

  • Injection: 1 µL of the sample is injected in split or splitless mode, depending on the expected concentration. For higher concentrations, a high split ratio (e.g., 300:1) and low injection volume (e.g., 0.2 µL) can be used to avoid column overloading.[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase at a rate of 12.5°C/min to 290°C.[3]

    • Final hold: Hold at 290°C for 4 minutes.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to international guidelines such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Data Processing & Validation Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Injection Data Data Acquisition GCMS->Data Quantification Quantification Data->Quantification Validation Method Validation Quantification->Validation Report Reporting Validation->Report

Quantitative Analysis Workflow

References

A Guide to Inter-Laboratory Comparison of Alkane Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of environmental monitoring, petrochemical analysis, and pharmaceutical development, the accurate quantification of alkanes is paramount. To ensure the reliability and comparability of data across different facilities, inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential.[1][2] These studies provide an objective measure of a laboratory's performance against its peers and established reference values, thereby fostering confidence in analytical results.[3][4]

This guide offers a comprehensive overview of the methodologies and data interpretation involved in an inter-laboratory comparison of alkane analysis, supported by illustrative experimental data.

The Framework of Inter-Laboratory Comparisons

Inter-laboratory comparisons are a cornerstone of a robust quality management system.[5] They typically involve a coordinating body that prepares and distributes identical, homogeneous samples to a number of participating laboratories.[1][3] These laboratories then analyze the samples using their routine methods and report the results back to the coordinator.[6] The coordinator collates the data, performs a statistical analysis, and provides each participant with a report comparing their performance to the group.[2][6]

A key statistical tool employed in these comparisons is the Z-score, which indicates how far a laboratory's result deviates from the consensus mean of all participating laboratories.[7] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]

Experimental Protocol: Quantification of Alkanes in a Test Mixture

The following protocol outlines a common approach for the analysis of a standard mixture of n-alkanes.

1. Objective: To determine the concentration of individual n-alkanes in a provided test mixture.

2. Materials:

  • Alkane test mixture (e.g., C10-C40 even-numbered alkanes in an appropriate solvent).
  • Internal standard (e.g., a deuterated alkane not present in the test mixture).
  • High-purity solvents for dilution (e.g., hexane (B92381) or similar).
  • Calibrant solutions of individual n-alkanes at known concentrations.

3. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). GC-MS is a widely used technique for alkane analysis.[8][9][10][11]
  • A non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

4. Procedure:

  • Sample Preparation: Accurately dilute the received test mixture with a known volume of solvent. Spike the diluted sample with a known amount of the internal standard.
  • Instrument Calibration: Prepare a series of calibration standards containing known concentrations of each target alkane and the internal standard. Analyze these standards to generate a calibration curve for each analyte. Alkane standard mixtures are commercially available for this purpose.[11]
  • GC Analysis: Inject the prepared sample onto the GC system. The typical temperature program involves an initial hold at a low temperature, followed by a temperature ramp to elute the higher-boiling alkanes.
  • Data Quantification: Identify and integrate the chromatographic peaks corresponding to each n-alkane and the internal standard. Use the calibration curves to calculate the concentration of each alkane in the test mixture.

Illustrative Inter-Laboratory Comparison Data

The following tables present simulated but representative data from a hypothetical inter-laboratory comparison involving five laboratories analyzing a standard alkane mixture. The assigned value is the robust average of the results from a larger pool of expert laboratories.

Table 1: Reported Concentrations (mg/L) of n-Alkanes

AnalyteLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Assigned Value
n-Dodecane (C12)48.551.249.847.150.550.0
n-Hexadecane (C16)47.952.550.146.849.250.0
n-Eicosane (C20)51.848.950.553.149.550.0
n-Tetracosane (C24)49.247.551.352.848.850.0
n-Octacosane (C28)52.148.149.953.550.850.0

Table 2: Calculated Z-Scores for Each Laboratory and Analyte

AnalyteLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
n-Dodecane (C12)-0.750.60-0.10-1.450.25
n-Hexadecane (C16)-1.051.250.05-1.60-0.40
n-Eicosane (C20)0.90-0.550.251.55-0.25
n-Tetracosane (C24)-0.40-1.250.651.40-0.60
n-Octacosane (C28)1.05-0.95-0.051.750.40

Note: Z-scores are calculated using the formula: Z = (x - X) / σ, where x is the laboratory's result, X is the assigned value, and σ is the standard deviation for proficiency assessment (a predetermined value based on the expected precision of the analytical method).

Visualization of the Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison study.

ILC_Workflow cluster_coordinator Proficiency Test Coordinator cluster_labs Participating Laboratories Coordinator_Prep Sample Preparation (Homogeneous Lots) Coordinator_Dist Sample Distribution Coordinator_Prep->Coordinator_Dist Lab_Receipt Sample Receipt & Registration Coordinator_Dist->Lab_Receipt Coordinator_Data Data Collection & Anonymization Coordinator_Stats Statistical Analysis (Z-Scores, etc.) Coordinator_Data->Coordinator_Stats Coordinator_Report Report Generation Coordinator_Stats->Coordinator_Report Lab_Review Review of Performance Report Coordinator_Report->Lab_Review Lab_Analysis Analysis using Internal SOPs Lab_Receipt->Lab_Analysis Lab_Report Reporting of Results Lab_Analysis->Lab_Report Lab_Report->Coordinator_Data Lab_Action Corrective Actions (if necessary) Lab_Review->Lab_Action

Inter-laboratory comparison workflow.

Conclusion

Participation in inter-laboratory comparisons for alkane analysis is a critical component of a laboratory's quality assurance program. It provides valuable external validation of a laboratory's analytical methods and demonstrates a commitment to producing high-quality, reliable data. By understanding the process and carefully interpreting the results, researchers, scientists, and drug development professionals can enhance the confidence in their analytical measurements and ensure the comparability of their data with that of their peers.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-5,5-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Physicochemical and Hazard Data

Proper handling and disposal procedures are informed by the physical, chemical, and hazard properties of the substance. As a flammable hydrocarbon, 3-Ethyl-5,5-dimethyloctane is expected to be regulated as a hazardous waste due to its ignitability.

PropertyValueSource
Molecular Formula C₁₂H₂₆--INVALID-LINK--
Molecular Weight 170.33 g/mol --INVALID-LINK--
Hazard Classification Expected to be a Class 3 Flammable LiquidGeneral Classification
EPA Hazardous Waste Code Likely D001 (Ignitable Waste)--INVALID-LINK--
Flash Point < 60 °C (140 °F) - Characteristic of ignitable hazardous wastes.[1][2]--INVALID-LINK--

Experimental Protocols: Disposal Procedures

The following protocols provide a detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Ensure a fire extinguisher (e.g., CO₂, dry chemical) is readily accessible.

2. Waste Collection and Storage:

  • Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with flammable hydrocarbons.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (Flammable Liquid).

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[3] Storage should be in a designated satellite accumulation area.

3. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • If safe to do so, eliminate all ignition sources.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

4. Final Disposal:

  • Regulatory Compliance: The disposal of this compound is regulated by federal, state, and local agencies. All disposal procedures must comply with these regulations.

  • Waste Pickup: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.[5][6]

  • Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Response cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Collect Waste in Designated Container A->B C Securely Seal & Label Container B->C E Spill Occurs B->E D Store in Satellite Accumulation Area C->D H Request Waste Pickup from EHS D->H F Contain & Absorb (Small Spill) E->F Small G Evacuate & Contact EHS (Large Spill) E->G Large F->B I Proper Disposal by Licensed Vendor H->I

References

Personal protective equipment for handling 3-Ethyl-5,5-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Ethyl-5,5-dimethyloctane. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid hydrocarbon. While specific toxicity data is limited, it should be handled with care, assuming potential for skin and respiratory irritation. The primary immediate hazard is flammability.

Quantitative Data Summary

PropertyValueNotes
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]
Boiling Point Data not availableAn isomer, 3-Ethyl-2,7-dimethyloctane, has a boiling point of 196°C.
Flash Point Data not availableAs a flammable liquid, expect a flash point below 60°C (140°F).[2]
Autoignition Temperature Data not available
Explosive Limits Data not availableVapors can form explosive mixtures with air.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Goggles or Face ShieldTo protect against splashes and vapors.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.
Body Protection Flame-resistant lab coatProvides a barrier against spills and potential flash fires.
Respiratory Protection Use in a well-ventilated area or fume hoodA respirator may be necessary for large spills or in poorly ventilated areas.
Foot Protection Closed-toe shoesTo protect feet from spills.

II. Experimental Protocols: Handling Procedures

Adherence to the following step-by-step procedures is critical for the safe handling of this compound.

A. Preparation and Handling

  • Work Area Preparation :

    • Ensure the work area is clean and free of clutter.

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[3]

    • Have a spill kit and a Class B fire extinguisher readily accessible.

  • Chemical Handling :

    • Wear the appropriate PPE as specified in the table above.

    • Use non-sparking tools for opening containers and transferring the chemical.

    • Ground and bond containers when transferring large volumes to prevent static discharge.

    • Dispense the smallest amount of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[4]

B. Spill Response

  • Small Spills (manageable by lab personnel) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

III. Disposal Plan

Improper disposal of this compound can pose a significant environmental and safety risk.

Waste Collection and Storage

  • Waste Container :

    • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[2][5] The container should be made of a compatible material (e.g., glass or metal).

    • The label should clearly state "Hazardous Waste," "Flammable Liquid," and list the chemical constituents.[2]

  • Storage :

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from ignition sources and incompatible materials.

    • Keep the waste container closed at all times, except when adding waste.[2]

Disposal Procedure

  • Do not pour down the drain or dispose of in regular trash. [5]

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]

IV. Workflow and Logic Diagrams

The following diagrams illustrate the key processes for handling and disposing of this compound.

cluster_handling Handling Workflow cluster_spill Spill Response cluster_disposal Disposal Workflow Prepare Work Area Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Experiment Experiment Handle Chemical->Experiment Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Small Large Spill Large Spill Assess Spill Size->Large Spill Large Contain & Clean Contain & Clean Small Spill->Contain & Clean Evacuate & Alert EHS Evacuate & Alert EHS Large Spill->Evacuate & Alert EHS Collect Waste Collect Waste Label Container Label Container Collect Waste->Label Container Store in SAA Store in SAA Label Container->Store in SAA Contact EHS for Pickup Contact EHS for Pickup Store in SAA->Contact EHS for Pickup

Caption: Workflow for handling, spill response, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.